Tris(trimethylsilyl)amine
Description
Properties
IUPAC Name |
[[bis(trimethylsilyl)amino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGHITPVRNZWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27NSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061802 | |
| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-73-8 | |
| Record name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(trimethylsilyl)amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONAMETHYLTRISILAZANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVA5FGS9US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tris(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(trimethylsilyl)amine, a versatile organosilicon compound. It details its synthesis, physicochemical properties, and spectroscopic characterization, along with its applications in various fields of chemical research.
Introduction
This compound, also known as N,N,N-Tris(trimethylsilyl)amine or nonamethyltrisilazane, is a key reagent in organic and organometallic chemistry.[1] Its unique structure, featuring a central nitrogen atom bonded to three trimethylsilyl (B98337) groups, imparts distinct properties such as steric hindrance and high solubility in nonpolar organic solvents.[1][2] It serves as a potent non-nucleophilic base, a precursor for silicon-containing polymers and coatings, and plays a role in chemical nitrogen fixation.[3] The compound is a colorless, waxy solid that is stable to water and bases but is cleaved by acids or alcohols.[1]
Synthesis of this compound
The synthesis of this compound has been approached through several routes. Early attempts to directly react ammonia (B1221849) with trimethylchlorosilane were largely unsuccessful, halting at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS).[1] More effective methods involve the deprotonation of HMDS followed by silylation.
2.1. Synthesis via Sodium Hexamethyldisilazide
A high-yield synthesis involves the reaction of the sodium salt of hexamethyldisilazane (B44280) with trimethylchlorosilane.[1] The sodium salt can be generated in situ from hexamethyldisilazane and sodium amide or sodium and styrene.[1] This method is reported to provide this compound in approximately 80% yield.[1]
Experimental Protocol:
-
Materials: Hexamethyldisilazane (HMDS), sodium amide (or sodium metal and styrene), trimethylchlorosilane (TMS-Cl), and a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), prepare a solution or suspension of sodium hexamethyldisilazide. This can be achieved by reacting HMDS with an equimolar amount of sodium amide in the chosen solvent.
-
To this mixture, slowly add one equivalent of trimethylchlorosilane via the dropping funnel.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The reaction is monitored for the disappearance of starting materials using appropriate techniques (e.g., GC-MS or NMR).
-
Upon completion, the precipitated sodium chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
2.2. Synthesis via Lithium Hexamethyldisilazide
An alternative method utilizes the lithium salt of hexamethyldisilazane, which can be prepared from HMDS and butyllithium (B86547) or phenyllithium.[1] However, this route generally results in lower yields of 50-60%.[1]
2.3. One-Pot Synthesis from Lithium Nitride
A convenient one-pot synthesis involves the reaction of lithium nitride with trimethylchlorosilane in tetrahydrofuran (B95107) (THF), affording the product in a 72% yield.[1]
Experimental Protocol:
-
Materials: Lithium nitride (Li₃N), trimethylchlorosilane (TMS-Cl), and dry tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, suspend lithium nitride in dry THF.
-
To this suspension, add a stoichiometric excess of trimethylchlorosilane (at least 3 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux to ensure complete reaction.
-
The progress of the reaction is monitored by suitable analytical methods.
-
Once the reaction is complete, the solid lithium chloride byproduct is filtered off.
-
The THF is removed from the filtrate by distillation.
-
The resulting crude this compound is purified by vacuum distillation.
-
Physicochemical Properties
This compound is a waxy solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₂₇NSi₃ | [1] |
| Molar Mass | 233.57 g/mol | [1] |
| Appearance | Colorless, waxy solid | [1] |
| Melting Point | 67-69 °C | |
| Boiling Point | 215 °C (at atmospheric pressure), 85 °C (at 13 mmHg), 72 °C (at 10 mmHg) | [1] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) | Solvent | Reference |
| ¹H NMR | ~0.34 ppm (s, 27H) | C₆D₆ | [4] |
| ¹³C NMR | ~5.7 ppm | C₆D₆ | [4] |
| ²⁹Si NMR | Not specified | C₆D₆ | [5] |
4.2. Infrared (IR) Spectroscopy
As a tertiary amine, this compound does not exhibit N-H stretching or bending vibrations.[6] The IR spectrum is dominated by absorptions corresponding to the trimethylsilyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2956 | C-H stretch (asymmetric) |
| ~2904 | C-H stretch (symmetric) |
| ~1259 | Si-CH₃ symmetric deformation |
| ~925, 911, 876, 838 | Si-C stretch and CH₃ rock |
| ~758, 674 | Si-N stretch |
(Characteristic peak regions are compiled from typical spectra of silyl (B83357) amines)
4.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern.
| m/z | Ion |
| 233 | [M]⁺ (Molecular ion) |
| 218 | [M - CH₃]⁺ |
| 146 | [(Me₃Si)₂N]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
(Data compiled from NIST WebBook and other sources)[7][8]
Workflow and Diagrams
5.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from hexamethyldisilazane.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. galaxy.agh.edu.pl [galaxy.agh.edu.pl]
- 5. spectrabase.com [spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
Early Studies on Tris(trimethylsilyl)amine: A Technical Guide
An in-depth examination of the synthesis, characterization, and foundational reactivity of Tris(trimethylsilyl)amine, a key reagent in silicon-nitrogen chemistry.
This technical guide provides a comprehensive overview of the seminal research on this compound, also known as N,N,N-Tris(trimethylsilyl)amine or N(SiMe₃)₃. Aimed at researchers, scientists, and professionals in drug development, this document details the early synthetic routes, structural elucidation, and initial reactivity studies that established this compound as a significant molecule in organosilicon chemistry.
Synthesis of this compound
Early attempts to synthesize this compound by the direct reaction of ammonia (B1221849) with trimethylchlorosilane proved unsuccessful, yielding primarily the less substituted bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS)[1]. The breakthrough in its synthesis came in the early 1960s through the work of Wannagat and Niederprüm, who developed a method utilizing the alkali metal salts of hexamethyldisilazane (B44280).
Synthesis from Sodium Hexamethyldisilazide
The most common and highest-yielding early method involves the reaction of sodium hexamethyldisilazide (NaHMDS) with trimethylchlorosilane (Me₃SiCl)[1]. This reaction proceeds with a reported yield of approximately 80%[1].
Experimental Protocol:
While the full detailed experimental protocol from the original 1961 publication by Wannagat and Niederprüm in Chemische Berichte is not fully available in the immediate search results, the general procedure involves the formation of sodium hexamethyldisilazide from hexamethyldisilazane and a strong sodium base like sodium amide, followed by reaction with trimethylchlorosilane[1].
Reaction Scheme:
(Me₃Si)₂NH + NaNH₂ → NaN(SiMe₃)₂ + NH₃ NaN(SiMe₃)₂ + Me₃SiCl → N(SiMe₃)₃ + NaCl
Synthesis from Lithium Hexamethyldisilazide
An alternative route utilizes the lithium salt of hexamethyldisilazane, which provides this compound in yields of 50-60% upon reaction with trimethylchlorosilane[1].
One-Pot Synthesis from Lithium Nitride
A later development in the early studies was a one-pot synthesis starting from lithium nitride (Li₃N) and trimethylchlorosilane in tetrahydrofuran (B95107) (THF), affording the product in a 72% yield[1].
Reaction Scheme:
Li₃N + 3 Me₃SiCl → N(SiMe₃)₃ + 3 LiCl
Physicochemical and Structural Properties
This compound is a colorless, waxy solid at room temperature[1]. It is stable to water and bases but is cleaved by acids and alcohols to produce ammonia[1].
| Property | Value | Reference |
| Melting Point | 67–69 °C | [1] |
| Boiling Point | 215 °C (at 760 mmHg) | [1] |
| 85 °C (at 13 mmHg) | [1] | |
| Molar Mass | 233.57 g/mol | [1] |
The molecular structure of this compound was a subject of significant interest in early studies due to the potential for pπ-dπ bonding between the nitrogen lone pair and the silicon d-orbitals. Gas-phase electron diffraction studies were instrumental in elucidating its geometry.
| Parameter | Value | Reference |
| Si-N Bond Length | 1.734 ± 0.008 Å | |
| Si-C Bond Length | 1.865 ± 0.004 Å | |
| C-H Bond Length | 1.115 ± 0.006 Å | |
| Si-N-Si Bond Angle | ~120° (Planar) | |
| N-Si-C Bond Angle | 109.8° ± 0.8° | |
| Si-C-H Bond Angle | 111.4° ± 0.6° |
A key finding from these early structural studies was the planar coordination of the nitrogen atom, with the three silicon atoms lying in the same plane as the nitrogen. This planarity, with Si-N-Si bond angles of approximately 120°, is indicative of significant delocalization of the nitrogen lone pair into the d-orbitals of the silicon atoms. A deuterium (B1214612) NMR study of solid this compound also supports a planar N-Si₃ skeleton at temperatures above 180 K[2][3].
Spectroscopic Characterization
Early spectroscopic studies provided further evidence for the unique electronic structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Modern ¹H and ¹³C NMR data are readily available, though detailed assignments from the very earliest studies are not extensively documented in the initial search results. The high symmetry of the molecule results in simple spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of N-H stretching vibrations, confirming the complete substitution of the amine protons. Strong absorptions corresponding to Si-C and Si-N bond vibrations are observed.
Early Reactivity Studies
The reactivity of this compound was explored in early studies, revealing its utility as a bulky, non-nucleophilic base and as a synthon for introducing the tris(trimethylsilyl)amino group.
Reaction with Monohaloboranes
One of the early investigations into the reactivity of this compound involved its reaction with monohaloboranes. These studies explored the potential for forming silicon-nitrogen-boron linkages.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Structural Representation
Caption: Planar geometry of this compound.
References
Tris(trimethylsilyl)amine chemical properties and reactivity
An In-depth Technical Guide to Tris(trimethylsilyl)amine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, ((CH₃)₃Si)₃N, also known as Nonamethyltrisilazane, is a sterically hindered, non-nucleophilic amine with significant applications in organic synthesis, materials science, and as a key intermediate in chemical nitrogen fixation. Its unique structure, featuring a central nitrogen atom bonded to three bulky trimethylsilyl (B98337) groups, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed reactivity profiles, established experimental protocols, and essential safety information.
Chemical and Physical Properties
This compound is a colorless, waxy solid at room temperature. It is stable in the presence of water and bases but is readily cleaved by acids or alcohols, which break the Si-N bond to form ammonia (B1221849). Its solubility in nonpolar organic solvents makes it a versatile reagent in various reaction media.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine | |
| Synonyms | Nonamethyltrisilazane, Nitrilotris(trimethylsilane) | |
| CAS Number | 1586-73-8 | |
| Molecular Formula | C₉H₂₇NSi₃ | |
| Molar Mass | 233.57 g/mol | |
| Appearance | Waxy solid, white crystals | |
| Melting Point | 67–69 °C | |
| Boiling Point | 215 °C (at 760 mmHg)85 °C (at 13 mmHg)72 °C (at 10 mmHg) |
| Ionization Energy | 8.60 eV | |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While detailed spectra are often proprietary, typical data from various techniques are available through spectral databases.
Table 2: Key Spectroscopic Data for this compound
| Technique | Description | Reference(s) |
|---|---|---|
| Mass Spec (EI) | The electron ionization mass spectrum is available for fragmentation analysis. | |
| FTIR | Infrared spectroscopy can identify characteristic Si-N and Si-C bond vibrations. |
| NMR (¹³C, ²⁹Si) | NMR spectroscopy provides detailed structural information. Both ¹³C and ²⁹Si NMR data are available. | |
Synthesis and Experimental Protocols
Direct synthesis from ammonia and trimethylchlorosilane (TMS-Cl) is ineffective, as the reaction halts at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS). More successful, higher-yield syntheses involve the use of silylamides or lithium nitride.
Protocol 1: Synthesis from Sodium Hexamethyldisilazide
This method provides a high yield of the desired product.
-
Prepare Sodium Hexamethyldisilazide (NaHMDS): React hexamethyldisilazane (B44280) (HMDS) with a strong sodium base like sodium amide (NaNH₂) or sodium metal in the presence of styrene.
-
Reaction with TMS-Cl: Add trimethylchlorosilane (TMS-Cl) to the prepared NaHMDS solution.
-
Workup and Isolation: The reaction mixture is worked up to remove sodium chloride byproduct and the solvent is removed under reduced pressure to yield this compound.
-
Reported Yield: 80%
-
Protocol 2: Synthesis from Lithium Nitride
This one-pot reaction offers a convenient route to the target molecule.
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend lithium nitride (Li₃N) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of TMS-Cl: Slowly add trimethylchlorosilane (TMS-Cl) to the suspension.
-
Reflux and Isolation: The mixture is typically stirred and may be heated to drive the reaction to completion. After filtration to remove lithium chloride and evaporation of the solvent, the product is isolated.
-
Reported Yield: 72%
-
Caption: Synthetic routes to this compound.
Reactivity and Applications
The reactivity of this compound is dominated by its steric bulk and the nature of the Si-N bond. It is a poor nucleophile but serves as an effective silylating agent and a precursor in various synthetic applications.
Role in Chemical Nitrogen Fixation
This compound is a cornerstone intermediate in the reductive silylation of atmospheric dinitrogen (N₂), a process that mimics biological nitrogen fixation under ambient conditions. This contrasts with the industrial Haber-Bosch process, which requires high temperatures and pressures. In this chemical approach, N₂ is reduced by an alkali metal (like lithium or sodium) in the presence of a transition metal catalyst and TMS-Cl. The resulting this compound can then be easily hydrolyzed to produce ammonia.
An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilyl)amine, N(Si(CH3)3)3, is a key organosilicon compound with a unique molecular structure that has significant implications for its reactivity and utility in chemical synthesis. This guide provides a comprehensive overview of its molecular geometry, the nature of its chemical bonds, and the experimental techniques used for its characterization. A central focus is the planar geometry at the nitrogen center, a consequence of pπ-dπ back-bonding, which distinguishes it from its carbon analogue, trimethylamine. This document summarizes key structural data, outlines experimental methodologies, and provides visual representations of its structure and bonding to serve as a valuable resource for professionals in research and development.
Molecular Structure
This compound is a colorless, crystalline or waxy solid.[1] Its fundamental chemical and physical properties are cataloged in the NIST WebBook.[2][3] The defining feature of its molecular structure is the planar coordination of the nitrogen atom with the three silicon atoms. This arrangement is in stark contrast to the pyramidal geometry of ammonia (B1221849) and its alkyl derivatives, such as trimethylamine.
The planarity of the N-Si framework is a direct result of the electronic interactions between the nitrogen and silicon atoms. The lone pair of electrons on the nitrogen atom is delocalized into the vacant 3d orbitals of the three silicon atoms.[4][5][6] This delocalization, known as pπ-dπ back-bonding, imparts partial double bond character to the N-Si bonds and forces the molecule into a trigonal planar geometry around the nitrogen atom, with Si-N-Si bond angles of approximately 120°.[4][7] Consequently, the nitrogen atom in this compound is considered to be sp2 hybridized.[5][6][8]
Quantitative Structural Data
The precise geometric parameters of this compound in the gas phase have been determined by electron diffraction. The key quantitative data are summarized in the table below.
| Parameter | Value | Experimental Method |
| N-Si Bond Length | 175.5 (± 0.3) pm | Gas-Phase Electron Diffraction |
| Si-N-Si Bond Angle | ~120° (Planar) | Gas-Phase Electron Diffraction |
| Si-C Bond Length | 187.9 (± 0.3) pm | Gas-Phase Electron Diffraction |
| C-H Bond Length | 110.6 (± 0.3) pm | Gas-Phase Electron Diffraction |
| NSiC Angle (1) | 112.6 (± 0.4)° | Gas-Phase Electron Diffraction |
| NSiC Angle (2) | 111.5 (± 0.7)° | Gas-Phase Electron Diffraction |
| CSiC Angle | 108.0 (± 0.8)° | Gas-Phase Electron Diffraction |
| SiCH Angle | 110.1 (± 0.4)° | Gas-Phase Electron Diffraction |
Table 1: Structural Parameters of this compound Determined by Gas-Phase Electron Diffraction.[2]
Bonding in this compound
The nature of the bonding in this compound is of significant interest due to the involvement of silicon's d-orbitals. The planar geometry and the shorter-than-expected N-Si single bond length are explained by the concept of pπ-dπ bonding.[9]
In a hypothetical, purely single-bonded N(SiMe3)3 molecule, the nitrogen atom would be sp3 hybridized, leading to a pyramidal structure similar to ammonia. However, the presence of low-lying, empty 3d orbitals on the silicon atoms allows for an alternative bonding scenario. The lone pair of electrons residing in the p-orbital of the sp2 hybridized nitrogen atom can effectively overlap with the empty d-orbitals of the silicon atoms. This sideways overlap forms a π-bond, resulting in the delocalization of the nitrogen's lone pair over the three N-Si bonds.[5] This pπ-dπ interaction strengthens and shortens the N-Si bonds and is responsible for the observed planar geometry.[4][10]
This bonding model also accounts for the reduced basicity of this compound compared to other amines. The delocalization of the nitrogen's lone pair makes it less available for donation to a Lewis acid.[6]
Experimental Protocols
The determination of the molecular structure of this compound relies on sophisticated experimental techniques. The primary methods employed are gas-phase electron diffraction and X-ray crystallography.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid or liquid phase.[11]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[11]
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.[11]
-
Scattering and Diffraction: The electrons are scattered by the electric field of the atoms in the molecule, creating a diffraction pattern of concentric rings.[11]
-
Detection: The diffraction pattern is recorded on a photographic plate or a digital detector.[11]
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate the radial distribution function, which gives the probabilities of finding interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[11]
X-ray Crystallography
While gas-phase data is available, solid-state structure determination is typically performed using X-ray crystallography. This technique provides detailed information about the arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: A single, high-quality crystal of this compound is grown. This is often the most challenging step for small molecules.[4][12]
-
Crystal Mounting: The crystal is mounted on a goniometer, which allows for precise orientation in the X-ray beam.[12]
-
X-ray Diffraction: A monochromatic beam of X-rays is directed at the crystal. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[12]
-
Data Collection: The intensities and positions of the diffracted spots are measured as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.[13]
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
pπ-dπ Bonding in the N-Si Framework
Caption: Orbital overlap in pπ-dπ bonding of N(SiMe3)3.
Conclusion
The molecular structure and bonding of this compound are fundamentally dictated by the interplay of steric and electronic effects, with pπ-dπ back-bonding playing a decisive role in establishing its planar geometry and influencing its chemical properties. An understanding of these principles, supported by quantitative data from experimental techniques such as gas-phase electron diffraction, is crucial for leveraging this versatile reagent in synthetic chemistry and materials science. The detailed structural information and methodologies presented in this guide are intended to support researchers and professionals in the effective application of this compound in their respective fields.
References
- 1. islandscholar.ca [islandscholar.ca]
- 2. Determination of the molecular structure of this compound in the gas phase by electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 6. quora.com [quora.com]
- 7. Solved The Si-N-Si bond angle is N(SiH3)3 is about 120o and | Chegg.com [chegg.com]
- 8. excillum.com [excillum.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3.smu.edu [s3.smu.edu]
- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tris(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)amine, a compound of significant interest in organosilicon chemistry, serves as a versatile reagent and precursor in a multitude of synthetic applications.[1][2] With the chemical formula C9H27NSi3, this compound is notable for its unique structural and reactive properties, stemming from the three trimethylsilyl (B98337) groups bonded to a central nitrogen atom.[1] This guide provides an in-depth overview of its chemical identifiers, physical properties, synthesis protocols, and key applications, with a focus on its role in materials science and chemical nitrogen fixation.[1][2]
Chemical Identifiers and Physical Properties
For clarity and ease of reference, the primary identifiers and quantitative physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1586-73-8[1][3][4][5] |
| Preferred IUPAC Name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine[1][6] |
| Other Names | Nonamethyltrisilazane, Nitrilotris(trimethylsilane)[3][5][6] |
| InChI | InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3[1] |
| InChIKey | PEGHITPVRNZWSI-UHFFFAOYSA-N[1][4] |
| SMILES | C--INVALID-LINK--(C)N(--INVALID-LINK--(C)C)--INVALID-LINK--(C)C[1][4] |
| PubChem CID | 74110[1] |
| EC Number | 216-445-0[1][5] |
| UNII | SVA5FGS9US[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H27NSi3[1][3][4] |
| Molar Mass | 233.57 g/mol [1][3] |
| Appearance | Waxy solid, White crystals[1][5] |
| Melting Point | 67–69 °C[1][5] |
| Boiling Point | 215 °C (at 760 mmHg), 85 °C (at 13 mmHg), 72 °C (at 10 mmHg)[1][5][7] |
| Solubility | Soluble in nonpolar organic solvents[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Early attempts involving the direct reaction of ammonia (B1221849) with trimethylchlorosilane were largely unsuccessful, halting at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane).[1] More effective methods have since been developed and are detailed below.
Method 1: From the Sodium Salt of Hexamethyldisilazane (B44280)
This method provides a high yield of the desired product.
Reactants:
-
Sodium salt of hexamethyldisilazane
-
Trimethylchlorosilane
Procedure:
-
The sodium salt of hexamethyldisilazane is first prepared. This can be achieved by reacting hexamethyldisilazane with sodium amide or with sodium and styrene.
-
The prepared sodium salt is then reacted with trimethylchlorosilane.
-
The reaction typically proceeds to an 80% yield of this compound.[1]
Method 2: From the Lithium Salt of Hexamethyldisilazane
This route offers an alternative but generally lower yield compared to the sodium salt method.
Reactants:
-
Lithium salt of hexamethyldisilazane
-
Trimethylchlorosilane
Procedure:
-
The lithium salt of hexamethyldisilazane is synthesized by reacting hexamethyldisilazane with either butyllithium (B86547) or phenyllithium.
-
This lithium salt is subsequently reacted with trimethylchlorosilane.
-
This pathway typically results in a 50-60% yield of this compound.[1]
Method 3: One-Pot Synthesis from Lithium Nitride
This method offers a convenient one-pot reaction with a good yield.
Reactants:
-
Lithium nitride (Li3N)
-
Trimethylchlorosilane
Solvent:
-
Tetrahydrofuran (THF)
Procedure:
-
Lithium nitride is reacted with trimethylchlorosilane in a one-pot setup using THF as the solvent.
-
This reaction proceeds to a 72% yield of this compound.[1]
Key Applications and Signaling Pathways
This compound is a pivotal compound in several areas of chemical research and application, most notably in chemical nitrogen fixation and as a versatile synthetic building block.
Role in Chemical Nitrogen Fixation
The conversion of atmospheric nitrogen (N2) into ammonia and other useful nitrogenous compounds is a cornerstone of modern chemistry. While the industrial Haber-Bosch process operates under harsh conditions, "chemical nitrogen fixation" aims to achieve this transformation under milder, ambient conditions. This compound plays a crucial role as a stable intermediate in a process known as reductive silylation.[1] In this process, atmospheric nitrogen is converted to this compound, which can then be easily hydrolyzed to produce ammonia.[1]
The general workflow for this process is illustrated in the diagram below.
Caption: Chemical Nitrogen Fixation via Reductive Silylation.
Synthetic Building Block
This compound serves as a valuable precursor in the synthesis of various inorganic and organometallic compounds. For instance, it reacts with antimony trichloride (B1173362) to form a nitridoantimone cubane-type cluster.[1] It is also utilized in the synthesis of cyclic and linear polydichlorophosphazenes through its reaction with phosphorus pentachloride.[1] Furthermore, it has found application in trifluoromethylation reactions of ketones under mild conditions.[1]
The synthesis of a cyclic phosphazene trimer from this compound is depicted in the following workflow diagram.
Caption: Synthesis of Hexachlorocyclotriphosphazene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | (Me3Si)3N | C9H27NSi3 - Ereztech [ereztech.com]
- 6. This compound | 1586-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 三(三甲基硅)胺 98% | Sigma-Aldrich [sigmaaldrich.com]
The Ascendancy of a Silyl Amine: A Technical Guide to the Historical Development of Tris(trimethylsilyl)amine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilyl)amine, N(Si(CH₃)₃)₃, often abbreviated as N(TMS)₃, has evolved from a synthetic curiosity into a versatile and powerful reagent in modern chemistry. Its unique steric and electronic properties have positioned it as a cornerstone in areas ranging from chemical nitrogen fixation to the synthesis of advanced materials and pharmaceuticals. This in-depth technical guide explores the historical development of this compound chemistry, providing a comprehensive overview of its synthesis, physical and spectroscopic properties, and its expanding applications. Detailed experimental protocols for its preparation and key reactions are provided, supplemented by quantitative data and graphical representations of reaction pathways and workflows to facilitate a deeper understanding and practical application of this remarkable compound.
Introduction: The Dawn of a New Silylating Agent
The quest for novel silylating agents and non-nucleophilic bases has been a driving force in synthetic chemistry. While initial attempts in the mid-20th century to synthesize this compound by direct reaction of ammonia (B1221849) with trimethylchlorosilane proved unsuccessful, leading instead to the formation of hexamethyldisilazane (B44280) (HMDS), these early endeavors laid the groundwork for future breakthroughs.[1] The eventual successful synthesis of N(TMS)₃ unveiled a compound with a unique combination of stability, reactivity, and steric hindrance, paving the way for its diverse applications.
The Journey of Synthesis: From Challenge to Commonplace
The synthesis of this compound has undergone significant development, evolving from challenging early attempts to more reliable and high-yielding methods.
Early Synthetic Hurdles
Initial efforts to prepare this compound focused on the seemingly straightforward reaction of ammonia with trimethylchlorosilane (TMSCl). However, this reaction consistently terminated at the formation of the bis-silylated product, hexamethyldisilazane (HMDS), even under forcing conditions.[1] This highlighted the steric hindrance imposed by the two trimethylsilyl (B98337) groups, preventing the addition of a third.
Breakthrough Syntheses
The mid-20th century saw the development of successful synthetic routes, which remain the foundation for the preparation of this compound today.
The most common and high-yielding laboratory synthesis involves the deprotonation of hexamethyldisilazane (HMDS) with a strong base, followed by reaction with trimethylchlorosilane.
-
Using Sodium Amide (NaNH₂): This method provides a high yield of the desired product.[1]
-
Using Butyllithium (n-BuLi): While also effective, this route typically results in a lower yield compared to the sodium amide method.[1]
An alternative and efficient one-pot synthesis utilizes the reaction of lithium nitride (Li₃N) with trimethylchlorosilane in a suitable solvent like tetrahydrofuran (B95107) (THF).[1]
A conceptually elegant approach involves the reductive silylation of atmospheric nitrogen (N₂). In the presence of a reducing agent like lithium and a catalyst, dinitrogen can be converted to this compound. This method is of significant interest in the context of chemical nitrogen fixation.[1]
Physicochemical and Spectroscopic Profile
This compound is a colorless, waxy solid at room temperature. A summary of its key physical and spectroscopic properties is presented below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₇NSi₃ | [1] |
| Molar Mass | 233.57 g/mol | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 215 °C (at 760 mmHg); 85 °C (at 13 mmHg) | [1] |
| Density (at 20 °C) | 0.8635 g/cm³ | [2] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
Spectroscopic Data
| Spectroscopic Technique | Key Features and Assignments | Reference(s) |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorptions for Si-CH₃ and Si-N bonds. The absence of N-H stretching bands confirms the complete silylation of the amine. | [2] |
| ¹H NMR Spectroscopy | A single sharp resonance is typically observed for the 27 equivalent protons of the three trimethylsilyl groups. | [3] |
| ¹³C NMR Spectroscopy | A single resonance is observed for the nine equivalent methyl carbons. | [3] |
| ²⁹Si NMR Spectroscopy | A single resonance confirms the presence of three equivalent silicon atoms. | [4] |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns of trimethylsilyl groups. | [5] |
Key Applications in Chemical Synthesis and Materials Science
The unique properties of this compound have led to its widespread use in various fields of chemistry.
A Gateway to Chemical Nitrogen Fixation
One of the most significant applications of this compound is in the field of chemical nitrogen fixation. It serves as a stable, isolable intermediate in the reductive silylation of atmospheric dinitrogen (N₂) to ammonia (NH₃).[1] This process offers a potential alternative to the energy-intensive Haber-Bosch process. The overall transformation can be summarized as the reaction of N₂ with a reducing agent (e.g., lithium) and trimethylchlorosilane, followed by hydrolysis of the resulting this compound to produce ammonia.
A Versatile Synthetic Building Block
This compound is a valuable precursor for the synthesis of various inorganic and organometallic compounds.
-
Formation of Metal Nitrido Complexes: It reacts with metal halides, such as antimony trichloride, to form metal nitrido complexes.[1]
-
Trifluoromethylation Reactions: In combination with a suitable fluoride (B91410) source and fluoroform (HCF₃), it can be used for the trifluoromethylation of ketones.[1]
A Precursor in Materials Science
This compound serves as a precursor for the synthesis of silicon-containing polymers and materials. Its ability to act as a monomer or a cross-linking agent allows for the preparation of silicones and other polymers with tailored properties, such as enhanced thermal stability and hydrophobicity.
Experimental Protocols
Note: These protocols are provided for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Synthesis of this compound from Hexamethyldisilazane and Sodium Amide
Materials:
-
Hexamethyldisilazane (HMDS)
-
Sodium amide (NaNH₂)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add hexamethyldisilazane and anhydrous toluene.
-
Under a positive pressure of nitrogen, carefully add sodium amide in portions to the stirred solution. The reaction is exothermic and ammonia gas will evolve.
-
After the addition is complete, heat the mixture to reflux until the evolution of ammonia ceases.
-
Cool the reaction mixture to room temperature and slowly add trimethylchlorosilane. An exothermic reaction will occur, and a precipitate of sodium chloride will form.
-
After the addition of TMSCl, stir the mixture at room temperature for several hours, then heat to reflux for an additional period to ensure complete reaction.
-
Cool the mixture and filter to remove the sodium chloride precipitate.
-
Wash the precipitate with anhydrous toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or sublimation to yield pure this compound.
Synthesis of this compound from Lithium Nitride and Trimethylchlorosilane
Materials:
-
Lithium nitride (Li₃N)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium nitride in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane to the stirred suspension via the dropping funnel. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the lithium chloride precipitate.
-
Wash the precipitate with anhydrous THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or sublimation.
Trifluoromethylation of a Ketone using this compound and Fluoroform
Note: This is a general procedure; specific conditions may vary depending on the substrate.
Materials:
-
Ketone substrate
-
This compound
-
Fluoroform (HCF₃)
-
A suitable non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDS)
-
Anhydrous solvent (e.g., THF, triglyme)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ketone and the non-nucleophilic base in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -40 °C to -78 °C).
-
Add this compound to the reaction mixture.
-
Bubble fluoroform gas through the cooled solution for a specified period.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
Synthetic Pathways to this compound
Caption: Major synthetic routes to this compound.
Experimental Workflow for the Synthesis from HMDS and Sodium Amide
Caption: Workflow for N(TMS)₃ synthesis from HMDS.
Role in Chemical Nitrogen Fixation
Caption: N(TMS)₃ as an intermediate in nitrogen fixation.
Conclusion and Future Outlook
The historical development of this compound chemistry is a testament to the relentless pursuit of novel synthetic tools. From its challenging beginnings, N(TMS)₃ has emerged as an indispensable reagent with a broad spectrum of applications. Its role in chemical nitrogen fixation continues to be an active area of research, with the potential to revolutionize ammonia synthesis. In synthetic organic chemistry, its utility as a non-nucleophilic base and a precursor to complex molecules is continually expanding. Furthermore, its application in materials science promises the development of novel polymers with advanced properties. As our understanding of its reactivity deepens, the future of this compound chemistry is poised for even greater discoveries and innovations, impacting fields from sustainable chemistry to drug development.
References
An In-Depth Technical Guide to the Spectroscopic Data of Tris(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tris(trimethylsilyl)amine, a key intermediate in chemical nitrogen fixation and a versatile synthetic building block.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.
Chemical Structure and Properties
This compound, also known as Nonamethyltrisilazane, is a colorless, waxy solid.[1] It is characterized by its unique structure where a central nitrogen atom is bonded to three trimethylsilyl (B98337) groups. This compound is soluble in nonpolar organic solvents and is sensitive to moisture and acids, which can cleave the Si-N bond.[1]
Molecular Formula: C₉H₂₇NSi₃[2] Molar Mass: 233.57 g/mol [1] CAS Number: 1586-73-8[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |
| ¹H NMR | ~0.2 | Not Specified | [3] |
| ¹³C NMR | Not specified in search results | Not specified in search results | [4] |
| ²⁹Si NMR | Not specified in search results | C₆D₆ | [5] |
| ¹⁵N NMR | Not specified in search results | Not specified in search results | [4] |
Table 2: Infrared (IR) Spectroscopy Data
| Technique | **Key Absorption Bands (cm⁻¹) ** | Source of Sample |
| Transmission IR | Not specified in search results | Aldrich |
| ATR-IR | Not specified in search results | Not specified in search results |
Note: Specific peak assignments for IR spectra were not available in the provided search results. General regions of interest would include Si-N stretching, Si-C stretching, and C-H stretching and bending vibrations.
Table 3: Mass Spectrometry (MS) Data
| Technique | Key m/z values (fragments) | Ionization Type |
| Electron Ionization (EI) | 218 (M-CH₃)⁺, 146 [(CH₃)₃Si-N-Si(CH₃)₂]⁺, 73 [(CH₃)₃Si]⁺ | EI Positive ion |
| Gas Chromatography-MS (GC-MS) | Not specified in search results | EI Positive ion |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Given that this compound is a moisture-sensitive solid, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox).
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
In an inert atmosphere, accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in an appropriate volume (typically 0.5-0.7 mL) of a suitable deuterated solvent (e.g., Benzene-d₆, as indicated for ²⁹Si NMR).[5][6] The use of deuterated solvents is crucial for providing a lock signal for the spectrometer.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube. To ensure homogeneity and remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.[7]
-
Cap the NMR tube securely to prevent solvent evaporation and atmospheric contamination.[8]
-
Wipe the outside of the tube clean before insertion into the spectrometer.[8]
-
-
Data Acquisition (General Parameters):
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The chemical shift range should be set to encompass the expected signals (e.g., -1 to 10 ppm).
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[6]
-
²⁹Si NMR: This nucleus has a low sensitivity and a negative gyromagnetic ratio.[9][10] Techniques like Inverse Gated Decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE). A sufficient relaxation delay is necessary due to the potentially long spin-lattice relaxation times of silicon nuclei.[10]
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Nujol Mull): [11]
-
In an inert and dry environment, grind 5-10 mg of this compound to a fine powder using an agate mortar and pestle.[12]
-
Add a small drop of Nujol (mineral oil) and continue grinding to create a uniform paste.[13]
-
Spread the mull evenly between two KBr or NaCl plates.[12]
-
Acquire the spectrum, noting that Nujol itself has characteristic absorption bands that will be present in the spectrum.[13]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean and dry.
-
In an inert atmosphere, place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14]
-
Collect the spectrum. This method requires minimal sample preparation.
-
3.3 Mass Spectrometry (MS)
-
Sample Introduction (for Electron Ionization - EI):
-
For a solid sample like this compound, a direct insertion probe can be used.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the mass spectrometer's ion source, where the sample is heated and vaporized before ionization.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): [15]
-
Prepare a dilute solution of this compound in a volatile, non-polar solvent (e.g., hexane).
-
Inject the solution into the GC, where the compound is volatilized and separated from the solvent on a capillary column.
-
The eluent from the GC column is directly introduced into the mass spectrometer's ion source for ionization and analysis. This method is particularly useful for analyzing volatile silicon compounds.[15][16]
-
-
Data Acquisition (General Parameters):
-
Ionization Mode: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier is typically used to detect the ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. TETRAKIS(TRIMETHYLSILYL)SILANE(4098-98-0) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 10. pascal-man.com [pascal-man.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Access Water | Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... [accesswater.org]
- 16. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Properties of Tris(trimethylsilyl)amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tris(trimethylsilyl)amine, N(Si(CH₃)₃)₃, is a sterically hindered, non-nucleophilic base and a key intermediate in synthetic chemistry, particularly in the context of chemical nitrogen fixation. A thorough understanding of its thermodynamic properties is essential for optimizing reaction conditions, ensuring process safety, and developing computational models. This guide provides a consolidated overview of the core thermodynamic and physical properties of this compound, details the experimental methodologies used for their determination, and visualizes its key chemical transformations.
Core Physical and Thermodynamic Properties
The thermodynamic data for this compound is sparse in the literature. Many fundamental properties, such as the standard enthalpy of formation and heat capacity, have not been experimentally determined, a common challenge with organosilicon compounds due to experimental difficulties like incomplete combustion during calorimetry.[1] The available data, primarily from calorimetric and spectroscopic measurements, are summarized below.
Table 1: Physical and Thermodynamic Data for this compound
| Property | Symbol | Value | Units | Source / Method |
| Molecular Weight | Molar Mass | 233.57 | g/mol | - |
| Melting Point | Tₘ | 67 - 69 | °C | Lit. |
| Boiling Point | Tₙ | 72 | °C | @ 10 mmHg |
| Enthalpy of Fusion | ΔHfus | 1.77 | kJ/mol | at 337.2 K, DSC[2][3][4] |
| Ionization Energy | IE | 8.60 | eV | Photoelectron Spectroscopy[3][4] |
| log₁₀(Water Solubility) | logS | 3.69 | - | Calculated (Crippen Method)[4] |
| Octanol/Water Partition Coeff. | logP | 3.793 | - | Calculated (Crippen Method)[4] |
Experimental Protocols
The determination of thermodynamic properties requires precise experimental techniques. The key methodologies cited for this compound are detailed below.
The enthalpy of fusion (ΔHfus) for this compound was determined using Differential Scanning Calorimetry (DSC).[2] This thermoanalytical technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5]
Methodology:
-
Sample Preparation: A small, precisely weighed amount of solid this compound (typically a few milligrams) is hermetically sealed in a sample pan or crucible, commonly made of aluminum.[6] An identical empty pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat both pans at a constant, linear rate (e.g., 5-10 K/min).[7]
-
Measurement: The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.
-
Data Analysis: As the sample reaches its melting point, it undergoes an endothermic phase transition, absorbing heat. This results in a measurable peak on the DSC thermogram.[6] The enthalpy of fusion is calculated by integrating the area of this melting peak.[7][8] The temperature at the peak's onset is taken as the melting temperature.[7] The instrument is calibrated using certified standards with known melting points and enthalpies of fusion, such as indium.[9]
The ionization energy—the energy required to remove an electron from a molecule in the gas phase—was determined using Photoelectron Spectroscopy (PES).[3] This technique is based on the photoelectric effect.[10]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a beam of high-energy monochromatic photons, typically from an ultraviolet (UV) source for valence electron studies (UPS).[11]
-
Electron Ejection: When a photon strikes a molecule, it can cause an electron to be ejected if the photon's energy is greater than the electron's binding energy.
-
Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.[12]
-
Calculation: The binding energy (BE) of the electron, which corresponds to the ionization energy (IE), is calculated using the following relationship derived from the law of conservation of energy:[13] BE = hν - KE where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron. The resulting data is plotted as a spectrum of photoelectron counts versus binding energy.
Chemical Pathways and Logical Workflows
This compound is a versatile reagent in organic and inorganic synthesis. Its primary synthesis route and key applications are visualized below.
The most common laboratory synthesis involves the reaction of the sodium salt of hexamethyldisilazane (B44280) with trimethylchlorosilane.[14] This avoids the issue that direct reaction of ammonia (B1221849) with trimethylchlorosilane stops at the bis-silylated stage.[14]
This compound is a key intermediate in the reductive silylation pathway for chemical nitrogen fixation, a process that converts atmospheric nitrogen (N₂) into ammonia (NH₃) under ambient conditions.[14]
This compound serves as a convenient nitrogen source for the synthesis of inorganic heterocycles. Its reaction with phosphorus pentachloride (PCl₅) predominantly forms the cyclic trimer (NPCl₂)₃, a precursor to polyphosphazenes.[14]
References
- 1. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. calnesis.com [calnesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. idc-online.com [idc-online.com]
- 13. Khan Academy [khanacademy.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility and Stability of Tris(trimethylsilyl)amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Tris(trimethylsilyl)amine, a key reagent in organic synthesis and materials science. Understanding its behavior in various organic solvents is critical for its effective use, storage, and the development of robust chemical processes. While quantitative data in the public domain is limited, this guide consolidates available qualitative information and provides detailed experimental protocols for determining these properties.
Introduction to this compound
This compound, with the chemical formula N(Si(CH₃)₃)₃, is a crystalline solid at room temperature.[1][2] It serves as a sterically hindered, non-nucleophilic base and a precursor for the formation of metal silylamides. Its applications are widespread, including in chemical nitrogen fixation, where it can be hydrolyzed to ammonia (B1221849), and as a synthetic building block in various chemical reactions.[1]
Solubility of this compound
Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general laboratory use, a qualitative understanding of its solubility can be established.
This compound is generally described as being soluble in nonpolar organic solvents.[1] Its use as a reagent in reactions carried out in solvents such as tetrahydrofuran (B95107) (THF), dichloromethane, acetonitrile, and toluene (B28343) suggests at least moderate solubility in these media.[1]
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on its known properties and chemical principles.
| Solvent Family | Example Solvent | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Very Soluble | "Like dissolves like." The nonpolar nature of both the solute and the solvent leads to favorable interactions. |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether | Soluble | These solvents can solvate the trimethylsilyl (B98337) groups, and this compound is often used in reactions with these solvents.[1] |
| Dichloromethane (DCM) | Soluble | Frequently used as a solvent for reactions involving this compound.[1] | |
| Acetonitrile (MeCN) | Soluble | Used as a solvent in certain synthetic applications of this compound.[1] | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The high polarity of these solvents may lead to good solubility, although this should be experimentally verified. | |
| Polar Protic | Alcohols (Methanol, Ethanol), Water | Insoluble (Reacts) | This compound is known to react with protic solvents, leading to the cleavage of the Si-N bond. |
Stability of this compound
The stability of this compound is highly dependent on the conditions, particularly the presence of protic substances.
General Stability:
-
To Water and Moisture: While some sources describe it as stable to water, it is also known to be hydrolyzed by water to produce ammonia and trimethylsilanol.[1] The rate of this hydrolysis can be slow but is a significant factor to consider, especially during long-term storage or in reactions where water is a potential contaminant.
-
To Acids: this compound is readily cleaved by acids, which catalyze the hydrolysis of the Si-N bond.
-
To Bases: It is generally stable in the presence of non-protic bases.
-
Thermal Stability: The compound has a melting point of 67-69 °C and can be distilled under reduced pressure, indicating good thermal stability in the absence of reactive species.[2]
Stability in Organic Solvents
The stability of this compound in organic solvents is contingent on the purity of the solvent. The presence of trace amounts of water, acids, or other protic impurities can lead to its degradation over time. For reactions requiring the integrity of the compound, it is crucial to use anhydrous and purified solvents.
Experimental Protocols
Given the lack of extensive quantitative data, the following sections provide detailed methodologies for determining the solubility and stability of this compound in organic solvents. These protocols can be adapted for other air- and moisture-sensitive compounds.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method is suitable for determining the solubility of a solid in a liquid at a specific temperature.
Materials and Equipment:
-
This compound
-
Anhydrous organic solvent of interest
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringe and needle for solvent transfer
-
Filter cannula (a tube with a filter frit)
-
Pre-weighed, sealable collection vial
-
Inert gas source (e.g., Argon or Nitrogen)
-
Analytical balance
Procedure:
-
Under an inert atmosphere, add an excess amount of this compound to the Schlenk flask.
-
Add a known volume of the anhydrous organic solvent to the flask.
-
Seal the flask and place it in the constant temperature bath.
-
Stir the mixture vigorously to ensure good mixing and facilitate the dissolution process.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully transfer a known volume of the clear, saturated supernatant to the pre-weighed collection vial using the filter cannula to avoid transferring any solid particles.
-
Seal the collection vial and accurately weigh it to determine the mass of the solution.
-
Carefully evaporate the solvent from the collection vial under a stream of inert gas or under vacuum.
-
Once all the solvent has been removed, weigh the vial containing the solid residue.
-
The mass of the dissolved this compound can be calculated by subtracting the initial weight of the vial from the final weight.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
Experimental workflow for determining the solubility of this compound.
Protocol for Stability Assessment (NMR or LC-MS Monitoring)
This protocol describes a general method for assessing the stability of this compound in an organic solvent over time.
Materials and Equipment:
-
This compound
-
Anhydrous organic solvent of interest
-
Internal standard (a non-reactive compound with a distinct NMR or MS signal)
-
NMR tubes or LC-MS vials
-
Volumetric flasks and pipettes
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer or LC-MS system
Procedure:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Prepare a stock solution of this compound of a known concentration in the chosen anhydrous organic solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In a volumetric flask, combine a known volume of the this compound stock solution and the internal standard stock solution. Dilute to the mark with the solvent to obtain the final test solution.
-
-
Initial Analysis (t=0):
-
Immediately transfer an aliquot of the test solution to an NMR tube or LC-MS vial.
-
Acquire the initial ¹H NMR spectrum or LC-MS chromatogram. The ratio of the integral of a characteristic this compound peak to the integral of a peak from the internal standard will be the baseline.
-
-
Incubation:
-
Store the remaining test solution under the desired conditions (e.g., room temperature, elevated temperature, protected from light).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 6, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by NMR or LC-MS.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the this compound peak area/integral to that of the internal standard.
-
A decrease in this ratio over time indicates decomposition of the this compound.
-
The percentage of this compound remaining at each time point can be calculated relative to the initial ratio at t=0.
-
Workflow for assessing the stability of this compound in solution.
Key Signaling Pathways and Logical Relationships
The primary degradation pathway of concern for this compound is its hydrolysis, which proceeds via the cleavage of the silicon-nitrogen bonds.
Stepwise hydrolysis of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Tris(trimethylsilyl)amine as a Silylating Agent for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)amine, N(SiMe₃)₃, is a highly reactive organosilicon compound recognized as a potent silylating agent.[1] Its primary application in organic synthesis lies in its capacity to introduce the bulky tris(trimethylsilyl)silyl group, effectively protecting amine functionalities.[1] The silylation of primary amines is a crucial step in many synthetic pathways and analytical techniques, particularly for increasing the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. This document provides an overview of the application of this compound as a silylating agent for primary amines, including its properties, a proposed reaction mechanism, and generalized experimental protocols.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the reagent.
| Property | Value | Reference |
| CAS Number | 1586-73-8 | [2] |
| Molecular Formula | C₉H₂₇NSi₃ | [2] |
| Molecular Weight | 233.57 g/mol | [2] |
| Appearance | Waxy solid | [2] |
| Melting Point | 67–69 °C | [2] |
| Boiling Point | 215 °C (85 °C at 13 mmHg) | [2] |
| Solubility | Soluble in nonpolar organic solvents | [2] |
Reaction Mechanism
The silylation of a primary amine with this compound is proposed to proceed via a nucleophilic attack of the amine on one of the silicon atoms of the silylating agent. The reaction likely involves the transfer of two trimethylsilyl (B98337) groups to the primary amine, resulting in the formation of a N,N-bis(trimethylsilyl)amino derivative and bis(trimethylsilyl)amine as a byproduct. Due to the high reactivity of this compound, this reaction is expected to proceed under relatively mild conditions.
Caption: Proposed reaction for the silylation of a primary amine.
Experimental Protocols
Note: The following protocols are generalized based on the known reactivity of silylating agents and the properties of this compound, as specific literature protocols for this direct application are not widely available. Optimization of reaction conditions (temperature, time, and solvent) is recommended for specific substrates.
Protocol 1: General Silylation of a Primary Amine for Synthetic Purposes
This protocol describes a general procedure for the protection of a primary amine as its N,N-bis(trimethylsilyl) derivative.
Materials:
-
Primary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or toluene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Add this compound (1.0 to 1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the reaction mixture can often be used directly in the next synthetic step.
-
If isolation of the silylated amine is required, remove the solvent and volatile byproducts under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary, though the high reactivity of the product may require careful handling.
Protocol 2: Derivatization of Primary Amines for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of primary amines with this compound prior to GC-MS analysis.
Materials:
-
Sample containing the primary amine (typically 1 mg)
-
This compound solution in an anhydrous aprotic solvent (e.g., pyridine (B92270) or acetonitrile)
-
Reaction vial (e.g., 2 mL autosampler vial with a screw cap and septum)
-
Heating block or oven
Procedure:
-
Place the sample containing the primary amine in a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Add a solution of this compound in an anhydrous solvent to the vial. The molar excess of the silylating agent should be significant to ensure complete derivatization.
-
Tightly cap the vial and heat at a suitable temperature (e.g., 60-80 °C) for a predetermined time (e.g., 30-60 minutes).
-
Cool the vial to room temperature.
-
An aliquot of the reaction mixture can be directly injected into the GC-MS system.
Experimental Workflow
The following diagram illustrates a typical workflow for the silylation of a primary amine and subsequent analysis or use.
References
Application Notes and Protocols for Tris(trimethylsilyl)amine in Moisture-Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl)amine, also known as N,N,N-Tris(trimethylsilyl)amine or [(CH₃)₃Si]₃N, is a versatile and powerful reagent in organic and organometallic synthesis.[1][2][3] Its utility stems from its role as a potent silylating agent, a sterically hindered non-nucleophilic base, and a precursor for silicon-containing materials.[2][3] Due to its high reactivity, particularly towards moisture, stringent protocols are necessary for its successful application in sensitive reaction environments.[2] This document provides detailed application notes and protocols for the safe and effective use of this compound in moisture-sensitive reactions.
Properties and Characteristics
This compound is a colorless, crystalline, or waxy solid at room temperature.[1][4] It is soluble in many nonpolar organic solvents.[1] Although stable to water and bases to some extent, it readily cleaves the Si-N bond in the presence of acids and alcohols to form ammonia.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1586-73-8 | [5][6][7] |
| Molecular Formula | C₉H₂₇NSi₃ | [6][7][8] |
| Molecular Weight | 233.57 g/mol | [7] |
| Melting Point | 67-69 °C | [1][4] |
| Boiling Point | 215 °C (atmospheric pressure); 85 °C at 13 mmHg; 72 °C at 10 mmHg | [1][4] |
| Form | Solid | |
| Assay | ≥98% |
Safety and Handling Precautions
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][6] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] Due to its moisture sensitivity, all handling and transfers should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2][10]
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statements |
| H314: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Core Applications in Moisture-Sensitive Reactions
This compound serves two primary functions in moisture-sensitive organic synthesis:
-
Silylating Agent: It is a powerful reagent for introducing the bulky and protective trimethylsilyl (B98337) (TMS) group to a wide range of functional groups, including amines, alcohols, and thiols.[2][3] This "super-silylating" capability is valuable in multi-step syntheses where protection of reactive sites is necessary.[2]
-
Non-Nucleophilic Base: Due to the steric hindrance provided by the three trimethylsilyl groups, the nitrogen atom is a poor nucleophile but a strong base.[2][11] This property is exploited in reactions where proton abstraction is required without the risk of nucleophilic attack, such as in the formation of enolates.
Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers should adapt these procedures to their specific substrates and reaction scales. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.[12] Solvents must be anhydrous and deoxygenated.
Protocol 1: General Procedure for Silylation of an Alcohol
This protocol describes the protection of a primary alcohol using this compound.
Materials:
-
This compound
-
Substrate (alcohol)
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other appropriate glassware
Procedure:
-
In a Schlenk flask under a positive pressure of inert gas, dissolve the alcohol in the anhydrous solvent.
-
In a separate Schlenk flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent.
-
Slowly add the this compound solution to the alcohol solution at room temperature with stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture can be quenched by the slow addition of a protic solvent (e.g., methanol) if desired, or directly concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Caption: Workflow for the silylation of an alcohol using this compound.
Protocol 2: Use as a Non-Nucleophilic Base for Enolate Formation
This protocol outlines the deprotonation of a ketone to form a silyl (B83357) enol ether.
Materials:
-
This compound
-
Substrate (ketone)
-
Anhydrous, non-protic solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other appropriate glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the anhydrous solvent and cool to -78 °C (dry ice/acetone bath).
-
Add this compound (1.1 equivalents) to the cooled solvent.
-
Slowly add the ketone (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 1-2 hours. The formation of the enolate can be monitored by quenching aliquots and analyzing by GC-MS.
-
The resulting silyl enol ether can then be used in subsequent reactions (e.g., with an electrophile).
-
Work-up will be dependent on the subsequent reaction step.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Silylating Agent | RUO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound (CAS 1586-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | (Me3Si)3N | C9H27NSi3 - Ereztech [ereztech.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | CAS#:1586-73-8 | Chemsrc [chemsrc.com]
- 10. home.agh.edu.pl [home.agh.edu.pl]
- 11. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Application of Tris(trimethylsilyl)amine and its Derivatives in the Synthesis of Metal Nitrido Complexes
Introduction
The synthesis of transition metal nitrido complexes, compounds containing a terminal or bridging nitrogen atom bonded to one or more metal centers, is of significant interest due to their unique reactivity and potential applications in catalysis, nitrogen fixation, and materials science. A variety of nitrogen sources have been employed for the synthesis of these complexes. Among them, silylated amines, including tris(trimethylsilyl)amine (N(SiMe₃)₃) and its derivatives, have emerged as valuable reagents. The cleavage of the silicon-nitrogen bond in these compounds provides a pathway to generate nitrido ligands under relatively mild conditions. This application note details protocols for the synthesis of chromium and molybdenum nitrido complexes using silylamine-based reagents and provides a comprehensive overview of the reaction pathways and characterization data.
Synthesis of a Chromium(VI) Nitrido Complex
A key example of the utility of silylamines in this context is the synthesis of the mononuclear chromium(VI) nitrido complex, N≡Cr(OᵗBu)₃. Two primary methods have been reported for its preparation, both leveraging silylamine precursors to deliver the nitrogen atom.
Method A: In Situ Generation of the Nitriding Agent
This method involves the in situ formation of a reactive silylamine species from hexamethyldisilazane (B44280) (HN(SiMe₃)₂) in the presence of a chromium source.
Method B: Stepwise Synthesis via a Bis(silylamide) Precursor
This approach utilizes a pre-synthesized chromium(VI) bis(silylamide) complex, CrO₂[N(SiMe₃)₂]₂, which then reacts with an alcohol to form the nitrido complex.
Synthesis of Molybdenum(VI) Nitrido Complexes
Similar strategies can be applied to the synthesis of molybdenum nitrido complexes. For instance, molybdenum(VI) nitrido complexes bearing different ancillary ligands can be prepared from a common silylamide-derived precursor, MoN(OᵗBu)₃.
Experimental Protocols
Synthesis of Chromium(VI) Dioxo-bis(trimethylsilylamide) (CrO₂[N(SiMe₃)₂]₂)
This complex serves as a crucial precursor for the synthesis of N≡Cr(OᵗBu)₃ via Method B.
Materials:
-
Chromium(VI) dichloride dioxide (CrO₂Cl₂)
-
Hexamethyldisilazane (HN(SiMe₃)₂)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chromium(VI) dichloride dioxide (CrO₂Cl₂) (5.0 mmol) in hexane (20 mL).
-
To this solution, add hexamethyldisilazane (HN(SiMe₃)₂) (24 mmol) to form a red liquid.
-
The resulting solution contains the desired product, CrO₂[N(SiMe₃)₂]₂, and can be used in the subsequent step without isolation.
Synthesis of Tris(tert-butoxy)nitridochromium(VI) (N≡Cr(OᵗBu)₃)
Method A: In Situ Protocol
Materials:
-
Ammonium (B1175870) dichromate ((NH₄)₂Cr₂O₇)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Hexamethyldisilazane (HN(SiMe₃)₂)
-
Triethylamine (B128534) (NEt₃)
-
tert-Butanol (B103910) (tBuOH)
-
Standard glassware for reflux and distillation
Procedure:
-
A reaction mixture of ammonium dichromate, chlorotrimethylsilane, hexamethyldisilazane, and triethylamine in 1,2-dimethoxyethane is prepared.
-
To this mixture, an excess of tert-butanol is added.
-
The reaction mixture is stirred, leading to the formation of N≡Cr(OᵗBu)₃.
-
The product can be isolated and purified by sublimation.
Method B: From Bis(silylamide) Precursor
Materials:
-
Solution of CrO₂[N(SiMe₃)₂]₂ in hexane (prepared as described above)
-
tert-Butanol (tBuOH)
-
Hexane
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To the solution of CrO₂[N(SiMe₃)₂]₂ (5.0 mmol) in hexane (20 mL), add a solution of tert-butanol (31 mmol) in hexane (20 mL).
-
Stir the resulting orange solution for 8 hours.
-
Remove the volatile components under dynamic vacuum.
-
The crude product, a mixture of an oil and a crystalline solid, is obtained.
-
The pure N≡Cr(OᵗBu)₃ can be isolated as yellow crystals by sublimation at 40 °C under dynamic vacuum.
Synthesis of Molybdenum(VI) Nitrido Complexes
A versatile precursor for various molybdenum nitrido complexes is MoN(OᵗBu)₃.
Synthesis of Tris(tert-butoxy)nitridomolybdenum(VI) (MoN(OᵗBu)₃)
The synthesis of this precursor follows a protonolysis approach.
Materials:
-
A suitable molybdenum precursor
-
tert-Butanol (tBuOH)
-
Appropriate solvent (e.g., THF)
(Detailed protocol for the synthesis of MoN(OᵗBu)₃ was not found in the provided search results, but it is a known starting material for the synthesis of other molybdenum nitrido complexes.)
General Procedure for the Synthesis of Ligand-Substituted Molybdenum Nitrido Complexes
Example: Synthesis of [MoN(L)Cl] (where L is a bis-phenolate N-heterocyclic carbene ligand)
Materials:
-
Tris(tert-butoxy)nitridomolybdenum(VI) (MoN(OᵗBu)₃)
-
Azolium salt of the desired ligand (e.g., [H₃L¹]Cl)
-
Tetrahydrofuran (THF)
-
Hexanes
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve MoN(OᵗBu)₃ in THF.
-
Add the corresponding azolium salt of the ligand to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the volatile components by evaporation.
-
Wash the solid residue with hexanes to remove any unreacted starting materials and byproducts.
-
The final product is isolated as a powder.
Quantitative Data
| Complex | Method | Yield (%) | M-N Bond Length (Å) | Key Spectroscopic Data | Reference |
| N≡Cr(OᵗBu)₃ | B | 45.1 | 1.538(5) | - | [1] |
| [MoN(L¹)Cl] | Ligand Substitution | 86 | - | - | [2] |
| [MoN(L²)Cl] | Ligand Substitution | 83 | - | - | [2] |
Reaction Pathways and Workflows
Caption: Synthetic routes to N≡Cr(OᵗBu)₃.
Caption: General workflow for molybdenum nitrido complex synthesis.
Conclusion
The use of silylamines as nitrogen sources provides a valuable synthetic route to transition metal nitrido complexes. The examples of chromium and molybdenum nitrido complex synthesis demonstrate the versatility of this approach, allowing for both in situ generation of the nitriding agent and stepwise synthesis through stable silylamide precursors. These methods offer a reliable means to access highly reactive metal-ligand multiple bonds, which are of fundamental importance in inorganic chemistry and have significant potential in various catalytic applications. The detailed protocols and characterization data provided herein serve as a practical guide for researchers in the fields of synthetic inorganic chemistry, catalysis, and materials science.
References
The Role of Tris(trimethylsilyl)amine in Chemical Nitrogen Fixation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl)amine, N(Si(CH3)3)3, serves as a critical intermediate in the burgeoning field of chemical nitrogen fixation, offering a synthetic pathway to ammonia (B1221849) and other nitrogenous compounds under milder conditions than the traditional Haber-Bosch process.[1] This powerful reagent facilitates the reductive silylation of dinitrogen (N2), converting the inert atmospheric gas into a chemically tractable form.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in catalytic nitrogen fixation, targeting researchers and professionals in chemistry and drug development.
Application Notes
This compound is a key player in a process known as reductive silylation for nitrogen fixation. In this reaction, dinitrogen is converted to this compound, which can subsequently be hydrolyzed to produce ammonia.[1][2] This process is typically mediated by a transition metal catalyst and involves a reducing agent and a silylating agent, such as trimethylsilyl (B98337) chloride (Me3SiCl).
The general transformation can be summarized as follows:
N2 + 6e- + 6Me3SiCl → 2N(SiMe3)3 + 6Cl-
N(SiMe3)3 + 3H2O → NH3 + 3(Me3Si)2O
A variety of transition metals, including molybdenum, iron, cobalt, rhodium, and titanium, have been shown to catalyze this reaction with varying degrees of efficiency.[3][4][5][6][7] The choice of catalyst, reducing agent, and reaction conditions can significantly impact the yield and turnover number (TON) of this compound formation.
Key Advantages of this Methodology:
-
Milder Reaction Conditions: Operates at or below room temperature and atmospheric pressure, providing a less energy-intensive alternative to the Haber-Bosch process.[4]
-
Versatile Precursor: this compound can be readily converted to ammonia or used as a synthon for the formation of other nitrogen-containing organic molecules.
-
Growing Field of Research: Ongoing development of novel catalysts continues to improve the efficiency and applicability of this method.
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems in the synthesis of this compound from dinitrogen.
| Catalyst/Precatalyst | Reductant | Silylating Agent | Solvent | Temperature (°C) | Turnover Number (TON) per metal atom | Reference |
| [RhCl(PNP)] | KC8 | Me3SiCl | THF | Room Temp. | 6.8 | [3] |
| Rhodium dinitrogen complex with PNP pincer ligand | KC8 | Me3SiCl | THF | -40 | up to 23 | [3] |
| K2[{(Xy-N3N)Ti}2(μ2-N2)] | - | - | - | Ambient | up to 16.5 | [6] |
| P4Cr(N2)2 | Na | Me3SiCl | - | Room Temp. | up to 34 | [5] |
| Dicobalt(I) complex with "two-in-one pincer" ligand | KC8 | Me3SiCl | - | - | up to 240 | [7] |
| Molybdenum-ferrocene complex | Na | Me3SiCl | - | - | up to 226 | [1] |
| Pentacarbonyl iron or ferrocenes | Na | Me3SiCl | - | - | up to 34 | [1] |
Experimental Protocols
Protocol 1: Catalytic Synthesis of this compound using a Rhodium-PNP Complex
This protocol is adapted from the supplementary information provided by Nishibayashi and coworkers for their work on rhodium-catalyzed dinitrogen reduction.
Materials:
-
Rhodium-dinitrogen complex with PNP-type pincer ligand (catalyst)
-
Potassium graphite (B72142) (KC8) (reductant)
-
Trimethylsilyl chloride (Me3SiCl) (silylating agent)
-
Tetrahydrofuran (THF), anhydrous
-
1,2,4,5-Tetramethylbenzene (B166113) (internal standard for GC analysis)
-
Cyclododecane (B45066) (internal standard for GC analysis)
-
0.5 M Sulfuric acid (for quenching and hydrolysis)
-
Nitrogen gas (1 atm)
-
Schlenk flask (50 mL)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the rhodium complex (e.g., 2.5 µmol) and KC8 (1.5 mmol) to a 50 mL Schlenk flask.
-
Addition of Reagents: To the flask, add anhydrous THF (3 mL) followed by Me3SiCl (1.5 mmol).
-
Reaction: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line under a nitrogen atmosphere (1 atm). Stir the mixture at room temperature for 20 hours.
-
Internal Standard Addition: After 20 hours, add 1,2,4,5-tetramethylbenzene and a THF solution of cyclododecane as internal standards for Gas Chromatography (GC) analysis.
-
Sampling for GC Analysis: Stir the mixture for an additional 10 minutes to ensure homogeneity. Take an aliquot of the reaction mixture and filter it through a syringe filter for GC analysis to quantify the yield of this compound.
-
Hydrolysis to Ammonia (for quantification):
-
Filter the entire reaction mixture through Celite to remove solid residues.
-
To the filtrate, add 3 mL of 0.5 M sulfuric acid.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of this compound to ammonia.
-
The resulting ammonia can be quantified using standard analytical techniques such as the indophenol (B113434) method or NMR spectroscopy.
-
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Conversion of dinitrogen to this compound catalyzed by titanium triamido-amine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic reduction of dinitrogen to this compound using rhodium complexes with a pyrrole-based PNP-type pincer ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnnl.gov [pnnl.gov]
- 7. Merging Pincer Motifs and Potential Metal-Metal Cooperativity in Cobalt Dinitrogen Chemistry: Efficient Catalytic Silylation of N2 to N(SiMe3 )3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silicon Nitride Thin Film Deposition Using Aminosilane Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nitride (SiN) thin films are critical components in a wide range of applications, from microelectronics to biomedical devices, owing to their excellent dielectric properties, chemical inertness, and mechanical robustness. The choice of precursor is paramount in determining the deposition process parameters and the final film quality. While various silicon-containing precursors are available, aminosilanes have garnered significant interest for their ability to yield high-purity SiN films at lower temperatures compared to traditional methods.
This document provides detailed application notes and protocols for the deposition of silicon nitride thin films using aminosilane (B1250345) precursors, with a focus on Tris(trimethylsilyl)amine and its analogues. Due to the limited availability of specific data for this compound in open literature, this guide also incorporates data and protocols from closely related and widely studied aminosilane precursors such as Trisilylamine (TSA) and Tris(dimethylamino)silane (TDMAS) to provide a comprehensive overview and comparative data.
Deposition Techniques Overview
The two primary methods for depositing silicon nitride thin films from aminosilane precursors are Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD).
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique utilizes a plasma to energize the precursor gases, allowing for deposition at lower temperatures than conventional thermal CVD. The plasma helps to dissociate the precursor molecules into reactive species, which then adsorb and react on the substrate surface to form the SiN film.
-
Atomic Layer Deposition (ALD): ALD is a self-limiting deposition technique that allows for precise, conformal coating of thin films with atomic-level control. The process consists of sequential, self-saturating surface reactions. In the context of SiN deposition with an aminosilane precursor, a typical ALD cycle involves pulsing the aminosilane, purging the excess precursor, exposing the surface to a nitrogen-containing plasma (e.g., N₂, NH₃), and then purging the reaction byproducts.
Data Presentation: Comparison of Aminosilane Precursors for SiN Thin Film Deposition
The following tables summarize quantitative data for SiN thin films deposited using various aminosilane precursors. This data is compiled from multiple research sources to provide a comparative analysis.
Table 1: Process Parameters and Film Properties for PECVD of SiN from Aminosilane Precursors
| Precursor | Deposition Temperature (°C) | RF Power (W) | Precursor Flow Rate (sccm) | Resulting Film Properties | Reference |
| Tris(dimethylamino)silane (TDMAS) | 200 - 400 | 50 - 200 | 10 - 50 | Refractive Index: 1.8 - 2.0 | [1] |
| Leakage Current Density: ~5.7 x 10⁻⁸ A/cm² | [1] | ||||
| Hexamethyldisilazane (HMDS) | 673–1273 K | Not Specified | Not Specified | Forms Silicon Carbonitride (SiCN) films | [2] |
Table 2: Process Parameters and Film Properties for ALD of SiN from Aminosilane Precursors
| Precursor | Deposition Temperature (°C) | Nitrogen Source | Growth per Cycle (Å/cycle) | Wet Etch Rate (nm/min in 100:1 HF) | Film Density (g/cm³) | Reference |
| Trisilylamine (TSA) | 300 - 400 | N₂/H₂ plasma | 1.3 - 2.1 | ~1 | Not Specified | |
| Trisilylamine (TSA) | 150 - 350 | NH₃ plasma | 0.65 | Not Specified | Not Specified | [3] |
| Tris(dimethylamino)silane (TDMAS) | 350 | N₂ plasma | ~0.4 | < 1 (with H₂ plasma post-anneal) | 2.4 | |
| Bis(tert-butylamino)silane (BTBAS) | 400 | N₂ plasma | ~0.8 | 0.2 | 2.8 | |
| Di(sec-butylamino)silane (DSBAS) | 300 | N₂ plasma | ~1.1 | ≤2 | Higher than BTBAS | [4][5][6] |
Experimental Protocols
The following are generalized protocols for the deposition of silicon nitride thin films using aminosilane precursors. These should be adapted and optimized for specific equipment and research goals.
Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Nitride
Objective: To deposit a silicon nitride thin film on a substrate using PECVD with an aminosilane precursor.
Materials and Equipment:
-
PECVD reactor with a plasma source (e.g., capacitively coupled plasma)
-
Substrate (e.g., silicon wafer)
-
Aminosilane precursor (e.g., Tris(dimethylamino)silane) in a temperature-controlled bubbler
-
Nitrogen source gas (e.g., N₂, NH₃)
-
Carrier gas (e.g., Ar, He)
-
Vacuum pump and pressure control system
-
Substrate heater
Procedure:
-
Substrate Preparation: Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
-
System Preparation:
-
Load the cleaned substrate into the PECVD reaction chamber.
-
Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 350 °C).
-
Set the aminosilane precursor bubbler to the appropriate temperature to ensure a stable vapor pressure.
-
-
Deposition Process:
-
Introduce the carrier gas (e.g., Argon) through the aminosilane bubbler to deliver the precursor vapor into the chamber. Set the flow rate (e.g., 20 sccm).
-
Introduce the nitrogen source gas (e.g., NH₃) into the chamber at a specific flow rate (e.g., 50 sccm).
-
Allow the gas flows to stabilize for a few minutes.
-
Ignite the plasma by applying RF power to the electrodes (e.g., 100 W).
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of precursor and reactant gases.
-
Cool down the substrate under vacuum or in an inert gas flow.
-
Vent the chamber and unload the coated substrate.
-
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride
Objective: To deposit a highly conformal and uniform silicon nitride thin film with atomic-level thickness control using PEALD.
Materials and Equipment:
-
PEALD reactor with a plasma source
-
Substrate (e.g., silicon wafer)
-
Aminosilane precursor (e.g., Trisilylamine)
-
Nitrogen source gas for plasma (e.g., N₂, NH₃)
-
Inert purge gas (e.g., Ar)
-
High-speed ALD valves
-
Vacuum pump and pressure control system
-
Substrate heater
Procedure:
-
Substrate and System Preparation: Follow steps 1 and 2 as described in the PECVD protocol. The deposition temperature for PEALD is typically in the range of 250-400°C.[7]
-
PEALD Cycle: One PEALD cycle consists of four steps:
-
Step 1: Precursor Pulse: Introduce the aminosilane precursor vapor into the reaction chamber for a defined time (e.g., 0.5 seconds) to allow it to adsorb and react with the substrate surface in a self-limiting manner.
-
Step 2: Purge: Stop the precursor flow and purge the chamber with an inert gas (e.g., Argon) for a set time (e.g., 5 seconds) to remove any unreacted precursor and gaseous byproducts.
-
Step 3: Plasma Pulse: Introduce the nitrogen source gas (e.g., N₂) and ignite the plasma for a specific duration (e.g., 10 seconds). The reactive nitrogen species will react with the adsorbed precursor layer to form a monolayer of silicon nitride.
-
Step 4: Purge: Stop the plasma and purge the chamber with the inert gas (e.g., 5 seconds) to remove any reaction byproducts.
-
-
Film Deposition: Repeat the PEALD cycle (Steps 1-4) until the desired film thickness is achieved. The final thickness is determined by the number of cycles multiplied by the growth per cycle.
-
Post-Deposition: Follow step 4 as described in the PECVD protocol.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swb.skku.edu [swb.skku.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency (162 MHz) Plasma Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tris(trimethylsilyl)amine in the Formation of Protective Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)amine, N(Si(CH₃)₃)₃, is a versatile organosilicon compound that serves as a valuable precursor for the deposition of high-purity, thin protective coatings. Its primary application in this context is in the formation of silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) films, which offer exceptional hardness, chemical inertness, and thermal stability. These properties make them ideal for a wide range of applications, including the passivation of semiconductor surfaces, protective layers on medical devices, and anti-corrosion coatings in harsh environments.
This document provides detailed application notes and experimental protocols for the use of this compound in creating protective surface coatings, with a focus on chemical vapor deposition (CVD) techniques.
Principle of Operation
This compound is typically used as a single-source precursor in low-pressure chemical vapor deposition (LPCVD) or plasma-enhanced chemical vapor deposition (PECVD) systems. When subjected to thermal energy or a plasma, the molecule decomposes and reacts with other species in the chamber (such as ammonia (B1221849) or nitrogen) to form a thin, uniform, and adherent film on a substrate. The trimethylsilyl (B98337) groups can be advantageous in the deposition process, potentially leading to lower stress in the resulting film.
Applications
-
Semiconductor Manufacturing: Passivation layers to protect integrated circuits from moisture and ionic contaminants.
-
Medical Devices: Biocompatible and wear-resistant coatings for implants and surgical tools.
-
Optoelectronics: Anti-reflective and protective coatings for lenses and sensors.
-
Corrosion Resistance: Protective barrier on metals and other materials exposed to corrosive chemicals or high temperatures.
Experimental Protocols
Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride
This protocol describes the deposition of a silicon nitride thin film on a silicon wafer using this compound as the silicon and nitrogen source in a horizontal tube furnace.
Materials and Equipment:
-
This compound (99.9% purity or higher)
-
Ammonia (NH₃) gas (ultra-high purity)
-
Nitrogen (N₂) gas (ultra-high purity)
-
Silicon wafers (or other substrates)
-
LPCVD tube furnace system with programmable temperature and pressure controls
-
Vacuum pump capable of reaching pressures in the mTorr range
-
Mass flow controllers for precise gas delivery
-
Substrate holder (e.g., quartz boat)
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Dry the wafers thoroughly in a stream of dry nitrogen gas.
-
Load the wafers onto the quartz boat and place it in the center of the LPCVD tube.
-
-
System Purge:
-
Evacuate the furnace tube to a base pressure of <10 mTorr.
-
Purge the system with high-purity nitrogen gas for 20-30 minutes to remove any residual air and moisture.
-
-
Deposition:
-
Heat the furnace to the desired deposition temperature (e.g., 700-850 °C).
-
Once the temperature is stable, introduce the process gases into the tube using the mass flow controllers.
-
This compound: Heat the precursor source to a controlled temperature (e.g., 50-80 °C) to generate sufficient vapor pressure. Use a carrier gas like nitrogen to transport the vapor into the furnace.
-
Ammonia (NH₃): Introduce ammonia as the primary nitrogen source. A typical NH₃ to this compound flow rate ratio is between 3:1 and 10:1.
-
-
Maintain a constant deposition pressure (e.g., 100-500 mTorr) throughout the process.
-
The deposition time will determine the final film thickness. A typical deposition rate is in the range of 2-5 nm/min.
-
-
Post-Deposition:
-
After the desired deposition time, stop the flow of the precursor and ammonia.
-
Continue to flow nitrogen gas while the furnace cools down to below 400 °C to prevent oxidation of the film.
-
Once cooled, vent the system to atmospheric pressure with nitrogen and carefully remove the coated wafers.
-
Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Nitride
This protocol outlines the deposition of a silicon nitride film at a lower temperature using a PECVD system, which is suitable for substrates that cannot withstand high temperatures.
Materials and Equipment:
-
This compound
-
Ammonia (NH₃) or Nitrogen (N₂) gas
-
Argon (Ar) gas (for plasma stabilization)
-
PECVD reactor with RF power supply
-
Substrate heater
-
Vacuum system
-
Mass flow controllers
Procedure:
-
Substrate Preparation:
-
Clean and dry the substrate as described in the LPCVD protocol.
-
Place the substrate on the heated chuck inside the PECVD chamber.
-
-
System Preparation:
-
Evacuate the chamber to a base pressure of <5 mTorr.
-
Introduce argon gas and strike a plasma for a few minutes to clean the chamber walls.
-
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., 300-400 °C).
-
Introduce the this compound vapor and ammonia (or nitrogen) gas into the chamber at controlled flow rates.
-
Ignite the plasma by applying RF power (e.g., 50-200 W) to the electrodes.
-
Maintain a constant pressure during deposition (e.g., 0.5-2 Torr).
-
Deposition rates in PECVD are typically higher than in LPCVD.
-
-
Post-Deposition:
-
Turn off the RF power and the flow of reactive gases.
-
Allow the substrate to cool under a flow of argon or nitrogen.
-
Vent the chamber and remove the coated substrate.
-
Data Presentation
The properties of silicon nitride films deposited using this compound can be tailored by adjusting the deposition parameters. The following tables summarize typical properties of SiNₓ films grown using aminosilane (B1250345) precursors, which can be used as a reference.
Table 1: Typical Deposition Parameters for Silicon Nitride Films from Aminosilane Precursors
| Parameter | LPCVD | PECVD |
| Precursor | This compound | This compound |
| Co-reactant Gas | Ammonia (NH₃) | Ammonia (NH₃) or Nitrogen (N₂) |
| Substrate Temperature | 700 - 850 °C | 300 - 400 °C |
| Pressure | 100 - 500 mTorr | 0.5 - 2 Torr |
| Gas Flow Ratio (NH₃:Precursor) | 3:1 - 10:1 | 5:1 - 20:1 |
| RF Power | N/A | 50 - 200 W |
Table 2: Typical Properties of Silicon Nitride Protective Coatings
| Property | Typical Value | Characterization Technique |
| Film Thickness | 50 - 200 nm | Ellipsometry, Profilometry |
| Refractive Index (at 633 nm) | 1.9 - 2.1 | Ellipsometry |
| Density | 2.5 - 2.9 g/cm³ | X-ray Reflectivity (XRR) |
| Hardness | 15 - 25 GPa | Nanoindentation |
| Adhesion | Excellent | Tape Test, Scratch Test |
| Water Contact Angle | 60 - 80° | Goniometry |
| Dielectric Constant | 6 - 8 | Capacitance-Voltage (C-V) Measurement |
| Breakdown Voltage | > 8 MV/cm | Current-Voltage (I-V) Measurement |
| Thermal Stability | Stable up to 1000 °C | Annealing Studies |
| Chemical Composition (Si/N ratio) | ~0.75 | X-ray Photoelectron Spectroscopy (XPS) |
Visualizations
Catalytic Applications of Tris(trimethylsilyl)amine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl)amine, N(SiMe₃)₃, is a versatile reagent in organic synthesis, primarily recognized for its role as a potent silylating agent and a precursor to various catalysts. Its unique electronic and steric properties, stemming from the three bulky trimethylsilyl (B98337) groups attached to a central nitrogen atom, render it a valuable tool in a range of catalytic transformations. These applications span from fundamental nitrogen fixation to the synthesis of complex organic molecules. This document provides detailed application notes, experimental protocols, and quantitative data for key catalytic applications involving this compound and its derivatives.
Application Notes
Catalytic Silylation of Dinitrogen (Nitrogen Fixation)
One of the most significant applications of this compound is in the field of nitrogen fixation, where it serves as the product of dinitrogen (N₂) silylation. This process offers an alternative to the industrial Haber-Bosch process for ammonia (B1221849) synthesis, operating under milder conditions. In these reactions, a transition metal catalyst facilitates the reductive cleavage of the strong N≡N triple bond, followed by silylation to form this compound. The this compound can then be readily hydrolyzed to produce ammonia.
Various transition metal complexes, including those based on molybdenum, iron, and chromium, have been shown to catalyze this transformation.[1] The catalytic cycle generally involves the coordination of N₂ to a reduced metal center, followed by sequential reduction and silylation steps. The turnover number (TON), a measure of catalyst efficiency, can reach up to 226 in some systems, highlighting the potential of this methodology.
Precursor to Lanthanide Amide Catalysts for Imidazole (B134444) Synthesis
This compound is a common precursor for the synthesis of lanthanide bis(trimethylsilyl)amide complexes, such as Ln[N(SiMe₃)₂]₃. These complexes are highly effective catalysts for various organic transformations, including the synthesis of 1,2,4-trisubstituted imidazoles from propargylamines and nitriles.[2][3] The reaction proceeds via a lanthanide-catalyzed sequential insertion of the C≡N bond of the nitrile and the C≡C bond of the propargylamine (B41283) into an N-H bond of the propargylamine.[2][3] This method provides a facile and efficient route to a class of compounds with significant biological and pharmaceutical relevance.
Component in Catalytic Systems for Hydroaminoalkylation
While not a direct catalyst itself in this application, derivatives of this compound, such as N-(trimethylsilyl)benzylamine, are employed in catalytic hydroaminoalkylation reactions. For instance, in the functionalization of vinyl-terminated polyolefins, N-(trimethylsilyl)benzylamine is used in conjunction with a zirconium catalyst to introduce primary amine functionalities.[4] This post-polymerization modification strategy is valuable for altering the properties of polymers and introducing reactive handles for further derivatization.
Synthesis of Aminosilanes
This compound and related silylamines are key players in the catalytic synthesis of aminosilanes. These reactions typically involve the dehydrocoupling of amines and silanes, catalyzed by a variety of metal complexes.[5][6] The choice of catalyst and reaction conditions can influence the selectivity for the formation of mono-, bis-, or tris(amino)silanes. Aminosilanes are valuable intermediates in organic synthesis and materials science.
Quantitative Data
Table 1: Catalytic Silylation of Dinitrogen to this compound
| Catalyst | Reductant | Silyl (B83357) Source | Solvent | Temperature (°C) | Turnover Number (TON) | Yield (%) | Reference |
| [Cr(N₂)₂(P⁴Cr)] | Na | Me₃SiCl | THF | Room Temp | up to 34 | - | [7] |
| Fe₃Br₃L | KC₈ | Me₃SiCl | - | - | 83 ± 7 | 50 | [8] |
| [FeH(ⁱPr-PSiᵖʰ)(N₂)(PMe₃)] | - | - | - | - | - | - | [9][10] |
Note: '-' indicates data not specified in the source.
Table 2: Ln[N(SiMe₃)₂]₃-Catalyzed Synthesis of 1,2,4-Trisubstituted Imidazoles
| Lanthanide Catalyst | Propargylamine | Nitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sm[N(SiMe₃)₂]₃ | N-benzylprop-2-yn-1-amine | Benzonitrile | Toluene (B28343) | 100 | 12 | 92 | [2][3] |
| Y[N(SiMe₃)₂]₃ | N-benzylprop-2-yn-1-amine | Acetonitrile | Toluene | 100 | 24 | 85 | [2][3] |
| Lu[N(SiMe₃)₂]₃ | N-benzylprop-2-yn-1-amine | Benzonitrile | Toluene | 100 | 12 | 88 | [2][3] |
Experimental Protocols
Protocol 1: Catalytic Silylation of Dinitrogen using a Chromium Catalyst
This protocol is adapted from the work of Kendall et al. on chromium-catalyzed N₂ reduction.[7][11]
Materials:
-
trans-[Cr(N₂)₂(P⁴Cr)] (catalyst)
-
Sodium (Na) metal
-
Trimethylsilyl chloride (Me₃SiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer
-
Nitrogen gas (high purity)
Procedure:
-
In a glovebox, add the chromium catalyst (1.0 mol%) and sodium metal (100 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Evacuate and backfill the flask with high-purity nitrogen gas three times.
-
Add anhydrous THF to the flask via syringe.
-
Add trimethylsilyl chloride (100 equiv) to the stirred suspension at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for the desired time (e.g., 8 hours).
-
Upon completion, the reaction is quenched by the addition of a proton source (e.g., HCl in diethyl ether) to hydrolyze the this compound to ammonia, which can then be quantified.
Diagrams
Caption: Proposed catalytic cycle for the silylation of dinitrogen.
Protocol 2: Synthesis of 1,2,4-Trisubstituted Imidazoles
This protocol is based on the lanthanide-catalyzed method described by Hong et al.[2][3]
Materials:
-
Ln[N(SiMe₃)₂]₃ (e.g., Sm[N(SiMe₃)₂]₃) (catalyst, 5 mol%)
-
Propargylamine (1.0 equiv)
-
Nitrile (1.2 equiv)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox, add the lanthanide catalyst to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the tube.
-
Add the propargylamine followed by the nitrile to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture can be quenched with a suitable reagent and purified by column chromatography to isolate the desired 1,2,4-trisubstituted imidazole.
Caption: Workflow for imidazole synthesis.
Protocol 3: Hydroaminoalkylation of Vinyl-Terminated Polyolefins
This protocol is a general representation based on the work describing the functionalization of polyolefins.
Materials:
-
Vinyl-terminated polyolefin
-
N-(trimethylsilyl)benzylamine
-
Zirconium catalyst (e.g., Zr(NMe₂)₄)
-
Anhydrous toluene (if required for viscosity)
-
Reaction vessel with a stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the vinyl-terminated polyolefin in anhydrous toluene if necessary.
-
Add the zirconium catalyst to the solution.
-
Add N-(trimethylsilyl)benzylamine to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 180 °C) and stir for the required time (e.g., 168 hours).
-
After cooling, the silyl-protected amine-functionalized polymer is obtained.
-
A subsequent hydrolytic workup is performed to remove the trimethylsilyl protecting group and yield the primary amine-functionalized polyolefin.
Caption: Pathway for hydroaminoalkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ln[N(SiMe3 )2 ]3 -catalyzed cross-diinsertion of C≡N/C≡C into an N≡H bond: facile synthesis of 1,2,4-trisubstituted imidazoles from propargylamines and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Selective catalytic synthesis of amino-silanes at part-per million catalyst loadings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Silylation of N2 and Synthesis of NH3 and N2H4 by Net Hydrogen Atom Transfer Reactions Using a Chromium P4 Macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Silylation of Dinitrogen by a Family of Triiron Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of silyl iron dinitrogen complexes for activation of dihydrogen and catalytic silylation of dinitrogen - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Tris(trimethylsilyl)amine in the Synthesis of Silicon-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilyl)amine, N(SiMe₃)₃, and related N-trimethylsilyl amines are versatile reagents in the synthesis of silicon-containing polymers. While this compound itself is a key precursor for silicon nitride ceramics, its direct application as a monomer in polymerization is less common than that of its derivatives. N-trimethylsilyl amines, however, have emerged as highly effective initiators for the controlled ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), yielding well-defined polypeptides. This document provides detailed application notes and protocols for the use of N-trimethylsilyl amines in polypeptide synthesis and discusses the broader context of silylamines in the preparation of polysilazanes, which are important preceramic polymers.
Application: N-Trimethylsilyl Amines in Controlled Ring-Opening Polymerization of Polypeptides
N-trimethylsilyl amines are excellent initiators for the living ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs), enabling the synthesis of polypeptides with controlled molecular weights, narrow molecular weight distributions, and defined end-groups.[1][2] This method is particularly valuable for creating functional polypeptides for applications in drug delivery, tissue engineering, and sensing.[1]
The polymerization proceeds through a unique mechanism involving a trimethylsilyl (B98337) carbamate (B1207046) (TMS-CBM) propagating group. The initiation step involves the cleavage of the Si-N bond of the N-trimethylsilyl amine.[1] The resulting amine moiety opens the NCA ring, while the trimethylsilyl group attaches to the nitrogen of the opened NCA, forming the TMS-CBM propagating chain end.[1]
Logical Relationship: Initiation of NCA Polymerization by N-Trimethylsilyl Amine
Caption: Initiation mechanism of NCA polymerization.
Experimental Protocol: General Procedure for N-Trimethylsilyl Amine-Initiated Polymerization of γ-benzyl-L-glutamate NCA (Glu-NCA)
This protocol is adapted from established procedures for the controlled polymerization of NCAs.[3]
Materials:
-
γ-benzyl-L-glutamate N-carboxyanhydride (Glu-NCA)
-
N-trimethylsilyl allylamine (B125299) (1-TMS) or other N-TMS amine initiator
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol (B129727) and diethyl ether for precipitation and washing
-
Standard glovebox or Schlenk line techniques are required.
Procedure:
-
Preparation of Solutions:
-
In a glovebox, dissolve the desired amount of Glu-NCA (e.g., 26 mg, 0.1 mmol) in anhydrous DMF (0.5 mL).
-
Prepare a stock solution of the N-TMS amine initiator (e.g., 1-TMS) in anhydrous DMF (e.g., 0.1 mmol/mL).
-
-
Polymerization:
-
To the stirred Glu-NCA solution, add the required volume of the N-TMS amine initiator solution (e.g., 10 µL for a monomer-to-initiator ratio of 100:1).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride (B1165640) peak at approximately 1789 cm⁻¹.[3]
-
-
Polymer Isolation:
-
Once the NCA is completely consumed, precipitate the resulting poly(γ-benzyl-L-glutamate) (PBLG) by adding the reaction mixture to an excess of methanol (e.g., 8 mL).
-
Centrifuge the mixture to collect the polymer precipitate.
-
Wash the polymer by sonicating in diethyl ether for 5 minutes, followed by centrifugation to remove the solvent. Repeat this washing step two more times.
-
Dry the final polymer product under vacuum.
-
Data Presentation: Representative Results of N-TMS Amine-Initiated NCA Polymerization
The following table summarizes typical results for the polymerization of γ-benzyl-L-glutamate NCA (Glu-NCA) and ε-Cbz-L-lysine NCA (Lys-NCA) initiated by N-TMS allylamine, demonstrating the controlled nature of the polymerization.
| Monomer | Monomer/Initiator Ratio | Expected Mn ( g/mol ) | Observed Mn ( g/mol ) | Polydispersity Index (PDI) |
| Glu-NCA | 50:1 | 11,000 | 11,500 | 1.15 |
| Glu-NCA | 100:1 | 22,000 | 23,000 | 1.12 |
| Glu-NCA | 200:1 | 44,000 | 45,000 | 1.18 |
| Lys-NCA | 50:1 | 15,300 | 15,800 | 1.10 |
| Lys-NCA | 100:1 | 30,600 | 31,500 | 1.13 |
Data are representative and compiled from literature reports on similar systems.
Application: Silylamines in the Synthesis of Polysilazanes as Preceramic Polymers
Polysilazanes are polymers with a backbone of alternating silicon and nitrogen atoms (···−Si−N−Si−N−···).[4] They are principally used as preceramic polymers, which upon pyrolysis at high temperatures in a controlled atmosphere, can be converted into silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) ceramics.[4] These ceramics are known for their high-temperature stability, chemical inertness, and hardness.[4]
The most common synthesis route for polysilazanes is the ammonolysis of chlorosilanes.[5] However, this method produces large quantities of ammonium (B1175870) chloride as a byproduct. The use of silylamines, such as this compound, can offer a salt-free alternative route, particularly in deposition techniques like Atomic Layer Deposition (ALD) for creating silicon nitride thin films.[6]
Experimental Workflow: General Synthesis of Polysilazanes and Conversion to Ceramics
Caption: From reactants to ceramic via a polysilazane precursor.
Experimental Protocol: Synthesis of a Polysilazane via Ammonolysis of Dichlorosilanes
This protocol describes a general laboratory-scale synthesis of a polysilazane precursor.
Materials:
-
Dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂)
-
Dichloromethylsilane (B8780727) (CH₃SiHCl₂)
-
Anhydrous ammonia (NH₃) gas
-
Anhydrous organic solvent (e.g., pyridine, toluene, or dichloromethane)
-
Inert gas (e.g., nitrogen or argon) for blanketing
Procedure:
-
Reactor Setup:
-
Set up a multi-necked flask equipped with a mechanical stirrer, a gas inlet for ammonia, a gas outlet, and a dropping funnel.
-
Ensure the entire system is dry and purged with an inert gas.
-
-
Reaction:
-
Charge the flask with the anhydrous solvent.
-
Cool the flask to 0°C using an ice bath.
-
Prepare a mixture of dichlorodimethylsilane and dichloromethylsilane in the dropping funnel. The ratio of these monomers will determine the properties of the final polymer.
-
Begin bubbling anhydrous ammonia through the solvent.
-
Slowly add the chlorosilane mixture from the dropping funnel to the stirred, ammonia-saturated solvent. A white precipitate of ammonium chloride (NH₄Cl) will form immediately.
-
Continue the addition and the ammonia flow for a set period (e.g., 2-4 hours) while maintaining the temperature at 0°C.
-
-
Work-up and Isolation:
-
After the reaction is complete, stop the ammonia flow and purge the system with inert gas to remove excess ammonia.
-
Filter the reaction mixture under an inert atmosphere to remove the solid ammonium chloride.
-
Remove the solvent from the filtrate under reduced pressure to obtain the liquid silazane oligomers.
-
-
Thermal Polymerization:
-
Transfer the obtained oligomers to a polymerization reactor.
-
Heat the oligomers under an inert atmosphere (e.g., to 120-160°C) for several hours to induce further condensation and crosslinking, leading to an increase in molecular weight and viscosity, yielding the final polysilazane.
-
Data Presentation: Properties of Polysilazane Precursors and Derived Ceramics
The properties of polysilazanes and the resulting ceramics are highly dependent on the starting monomers and processing conditions.
| Property | Polysilazane Precursor | Silicon Nitride Ceramic |
| Physical State | Liquid or fusible solid | Hard, refractory solid |
| Solubility | Soluble in organic solvents | Insoluble |
| Composition | Si, N, C, H | Primarily Si₃N₄ (may contain some C and O) |
| Density | ~1.0 - 1.2 g/cm³ | ~2.4 - 3.2 g/cm³ |
| Ceramic Yield | 60 - 85% (mass retention after pyrolysis) | - |
| Decomposition Temp. | Begins to convert to ceramic > 400°C | Stable to > 1500°C |
Summary and Outlook
This compound and its derivatives are important compounds in the field of silicon-containing polymers. While direct polymerization of this compound is not a common route for polymer synthesis, its utility is demonstrated in specialized applications such as chlorine-free deposition of silicon nitride. The related N-trimethylsilyl amines have proven to be a powerful tool for the synthesis of well-defined polypeptides, offering significant advantages for biomedical and materials science research. The synthesis of polysilazanes, often through ammonolysis of chlorosilanes, provides access to high-performance ceramic materials, further highlighting the importance of the Si-N linkage in advanced materials. Future research may explore new catalytic systems to enable the direct polymerization of robust precursors like this compound to create novel silicon-based polymers.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tris(trimethylsilyl)amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)amine, systematically named 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silanamine, is a unique organosilicon compound with the formula N(Si(CH₃)₃)₃. Its highly sterically hindered structure and the nature of the nitrogen-silicon bonds confer upon it distinct properties as a non-nucleophilic base. While less common in routine organic synthesis compared to bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), this compound and its derivatives offer specific advantages in certain transformations. These application notes provide an overview of its utility, with a detailed protocol for a notable application and a discussion of its broader role in modern synthetic chemistry.
This compound is a colorless, waxy solid that is stable in the presence of water and bases.[1] However, the Si-N bond is susceptible to cleavage by acids and alcohols, which results in the formation of ammonia.[1]
Application Note 1: Trifluoromethylation of Ketones
One of the documented applications of this compound as a non-nucleophilic base is in the trifluoromethylation of ketones using fluoroform (HCF₃).[1] This reaction is of significant interest in medicinal chemistry due to the prevalence of the trifluoromethyl group in pharmaceutical compounds. The bulky nature of this compound is crucial in this context, as it facilitates the deprotonation of the relatively non-acidic fluoroform without competing nucleophilic attack on the ketone or the electrophilic trifluoromethyl source.
Reaction Principle:
The reaction proceeds via the deprotonation of fluoroform by a strong phosphazene base (P₄-t-Bu) in the presence of this compound to generate the trifluoromethyl anion (CF₃⁻). This anion then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The sterically hindered this compound likely plays a role in stabilizing the reactive intermediates and preventing undesired side reactions.
Quantitative Data Summary:
| Ketone Substrate | Product | Yield (%) |
| Acetophenone (B1666503) | 1,1,1-Trifluoro-2-phenylpropan-2-ol | up to 84 |
| Benzophenone | 1,1,1-Trifluoro-2,2-diphenyl-ethanol | up to 84 |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | up to 84 |
Experimental Protocol: Trifluoromethylation of Acetophenone
Materials:
-
Acetophenone
-
This compound [N(SiMe₃)₃]
-
Phosphazene base P₄-t-Bu
-
Fluoroform (HCF₃)
-
Anhydrous, non-polar solvent (e.g., Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), a reaction vessel is charged with a solution of acetophenone (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (B28343) (5 mL).
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The phosphazene base P₄-t-Bu (1.1 mmol) is added to the cooled solution.
-
Fluoroform gas is then bubbled through the reaction mixture for a specified period, or a condensed solution of fluoroform is added.
-
The reaction is stirred at the low temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.
Logical Relationship of Silylamines and their Bases
Caption: Relationship between silylamines and their corresponding amide bases.
Application Note 2: A Sterically Hindered Non-Nucleophilic Base and Precursor to Metal Amides
While specific protocols for this compound in common base-catalyzed reactions are not as prevalent as for other non-nucleophilic bases, its properties make it a reagent of interest in specialized applications.
Properties as a Non-Nucleophilic Base:
-
Steric Hindrance: The three bulky trimethylsilyl (B98337) groups effectively shield the nitrogen atom, drastically reducing its nucleophilicity. This allows it to function as a base, abstracting protons, in the presence of electrophilic functional groups that would otherwise be attacked by a more nucleophilic base.
-
Moderate Basicity: As a neutral amine, it is a weaker base than its deprotonated counterparts like LiHMDS. Its basicity is sufficient for certain applications, particularly when a very strong base would lead to decomposition or side reactions.
-
Solubility: It is soluble in a range of nonpolar organic solvents, which is advantageous for reactions involving sensitive substrates.[1]
Workflow: this compound as a Precursor
Caption: Synthesis of metal amide complexes from this compound.
Precursor to Metal Amide Complexes:
This compound serves as a valuable precursor for the synthesis of metal bis(trimethylsilyl)amide complexes. These complexes are widely used in coordination chemistry and as catalysts in organic synthesis. The reaction typically involves the treatment of a metal halide with this compound, leading to the formation of the corresponding metal amide and trimethylsilyl halide as a byproduct. The resulting metal amides are often soluble in organic solvents and exhibit unique reactivity due to their steric bulk and electronic properties.
Conclusion
This compound is a specialized non-nucleophilic base with applications in specific areas of organic synthesis, most notably in the trifluoromethylation of ketones. Its significant steric hindrance prevents nucleophilic side reactions, a property that is highly desirable in complex molecular synthesis. Furthermore, its role as a precursor to a variety of metal amide complexes underscores its importance in the broader field of organometallic chemistry and catalysis. While not a universally employed base, for researchers in need of its unique properties, this compound is an invaluable tool. Further research may yet uncover a wider range of applications for this interesting and highly substituted amine.
References
Application Notes and Protocols: Tris(trimethylsilyl)amine in Phosphazene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilyl)amine, N(SiMe₃)₃, serves as a versatile and efficient reagent in the synthesis of phosphazenes, a class of polymers and cyclic compounds with a backbone of alternating phosphorus and nitrogen atoms. This reagent offers a convenient and milder alternative to traditional methods for preparing key phosphazene precursors, such as hexachlorocyclotriphosphazene ((NPCl₂)₃) and the linear monomer trichloro(trimethylsilyl)phosphoranimine (Cl₃PNSiMe₃). The reaction pathway and product distribution can be effectively controlled by manipulating the reaction conditions, making it a valuable tool for the targeted synthesis of specific phosphazene structures. These precursors are fundamental starting materials for a wide variety of poly(organophosphazenes) with applications in materials science and biomedicine.
Introduction
Phosphazenes are a prominent class of inorganic polymers characterized by a [-N=P<] backbone. The versatility of phosphazene chemistry stems from the ability to substitute the side groups on the phosphorus atoms, allowing for the fine-tuning of their physical, chemical, and biological properties. The synthesis of well-defined phosphazene precursors is therefore of critical importance. The reaction of phosphorus pentachloride (PCl₅) with this compound offers a reliable route to these precursors under relatively mild conditions compared to the classical synthesis involving ammonium (B1175870) chloride, which requires high temperatures.[1] This method provides access to both the cyclic trimer, (NPCl₂)₃, a common starting material for ring-opening polymerization, and the linear monomer, Cl₃PNSiMe₃, which can undergo controlled polymerization.
Advantages of Using this compound
-
Milder Reaction Conditions: The synthesis can be carried out at lower temperatures compared to the traditional PCl₅/NH₄Cl method, which often requires temperatures in excess of 130°C.[1][2]
-
Improved Control over Product Distribution: By carefully controlling the order of reagent addition and the reaction temperature, the synthesis can be directed to selectively yield either the cyclic trimer (NPCl₂)₃ or the linear monomer Cl₃PNSiMe₃.
-
Homogeneous Reaction Conditions: The use of organic solvents allows for a homogeneous reaction, which can lead to better control and reproducibility.
-
Volatile Byproducts: The primary byproduct of the reaction is trimethylsilyl (B98337) chloride (Me₃SiCl), which is volatile and can be easily removed from the reaction mixture.
Reaction Mechanisms and Pathways
The reaction between this compound and phosphorus pentachloride proceeds through the formation of a phosphoranimine intermediate. The subsequent reaction pathway, leading to either cyclic or linear products, is dependent on the reaction conditions.
Synthesis of Hexachlorocyclotriphosphazene ((NPCl₂)₃)
The formation of the cyclic trimer is favored by the addition of PCl₅ to a solution of N(SiMe₃)₃ at elevated temperatures (e.g., 40 °C). Under these conditions, the initially formed linear species are believed to undergo intramolecular cyclization.
Synthesis of Trichloro(trimethylsilyl)phosphoranimine (Cl₃PNSiMe₃)
The linear monomer is preferentially formed when this compound is added to a solution of phosphorus pentachloride at lower temperatures (e.g., 0 °C). An excess of PCl₅ is also beneficial for the formation of the linear product, as it helps to prevent the cyclization of the intermediate.
Data Presentation
Table 1: Reaction Conditions and Yields for Phosphazene Synthesis
| Product | Reactants | Solvent | Temperature (°C) | Key Conditions | Yield (%) | Reference |
| (NPCl₂)₃ | PCl₅ + N(SiMe₃)₃ | Methylene (B1212753) Chloride | 40 | Addition of PCl₅ to N(SiMe₃)₃ | 76 | [3] |
| Cl₃PNSiMe₃ | PCl₅ + N(SiMe₃)₃ | Methylene Chloride | 0 | Addition of N(SiMe₃)₃ to PCl₅, followed by hexane (B92381) | 40 | [3] |
| Linear Oligodichlorophosphazenes | PCl₅ + HN(SiMe₃)₂ (HMDS) | Dichloromethane | -55 to RT | One-pot synthesis | N/A | [1] |
Table 2: Spectroscopic Data for Key Phosphazene Precursors
| Compound | Formula | 31P NMR (δ, ppm) | Reference |
| (NPCl₂)₅ | Hexachlorocyclopentaphosphazene | -17.0 | [1] |
| (NPCl₂)₆ | Hexachlorocyclohexaphosphazene | -16.0 | [1] |
| (NPCl₂)₇ | Heptachlorocycloheptaphosphazene | -18.0 | [1] |
Experimental Protocols
Caution: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Phosphorus pentachloride is corrosive and moisture-sensitive. This compound is also moisture-sensitive. Appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of Hexachlorocyclotriphosphazene ((NPCl₂)₃)
This protocol is adapted from the general principles outlined in the literature for favoring the cyclic trimer.
Materials:
-
This compound [N(SiMe₃)₃]
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Schlenk flask and other standard air-free technique glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous methylene chloride.
-
Warm the solution to 40 °C.
-
In a separate flask, prepare a slurry of phosphorus pentachloride (3.0 equiv) in anhydrous methylene chloride.
-
Slowly add the PCl₅ slurry to the stirred solution of this compound at 40 °C.
-
After the addition is complete, maintain the reaction mixture at 40 °C for 2-4 hours, monitoring the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent and volatile byproducts (Me₃SiCl) are removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., hexane) or by sublimation to yield pure hexachlorocyclotriphosphazene.
Protocol 2: Synthesis of Trichloro(trimethylsilyl)phosphoranimine (Cl₃PNSiMe₃)
This protocol is adapted from literature procedures that favor the formation of the linear monomer.
Materials:
-
This compound [N(SiMe₃)₃]
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Anhydrous hexane
-
Schlenk flask and other standard air-free technique glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add phosphorus pentachloride (1.0 equiv) and anhydrous methylene chloride.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous methylene chloride.
-
Slowly add the solution of this compound to the stirred PCl₅ slurry at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
To the reaction mixture, add anhydrous hexane to precipitate any unreacted PCl₅.
-
Filter the mixture under inert atmosphere to remove the solid PCl₅.
-
The filtrate, containing the desired product, is then subjected to vacuum distillation to remove the solvent and purify the Cl₃PNSiMe₃.
Visualizations
References
Application Notes and Protocols: Tris(trimethylsilyl)amine in the Preparation of Lanthanide Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tris(trimethylsilyl)amine, N(SiMe₃)₃, and its corresponding amide, the bis(trimethylsilyl)amide anion [N(SiMe₃)₂]⁻, are pivotal reagents in the synthesis of a diverse range of lanthanide complexes. The steric bulk of the trimethylsilyl (B98337) groups provides kinetic stability to the resulting metal complexes, often enabling the isolation of low-coordinate species with unique reactivity. These complexes serve as valuable precursors for various applications, including catalysis, materials science, and magnetic resonance imaging. This document provides detailed protocols for the synthesis of representative lanthanide(III) and lanthanide(II) complexes utilizing the bis(trimethylsilyl)amide ligand.
Section 1: Synthesis of Homoleptic Lanthanide(III) Tris[bis(trimethylsilyl)amide] Complexes
Homoleptic lanthanide(III) tris[bis(trimethylsilyl)amide] complexes, with the general formula Ln[N(SiMe₃)₂]₃, are fundamental starting materials in lanthanide chemistry. They are typically synthesized via a salt metathesis reaction between an anhydrous lanthanide(III) halide and a salt of bis(trimethylsilyl)amine.
Experimental Protocol: Synthesis of Tris[bis(trimethylsilyl)amido]lanthanum(III), La[N(SiMe₃)₂]₃
This protocol is adapted from a method employing ultrasonic assistance to improve reaction efficiency.[1]
Materials:
-
Anhydrous Lanthanum(III) chloride (LaCl₃)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous n-pentane
-
Schlenk tube
-
Ultrasonic generator
-
Sublimator
-
Inert atmosphere glovebox
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous LaCl₃ (2.45 g, 10.0 mmol) to a Schlenk tube.
-
Add approximately 40 mL of anhydrous THF to the Schlenk tube.
-
Slowly add a THF solution of LiN(SiMe₃)₂ (30.0 mmol) to the LaCl₃ suspension with stirring.
-
After the initial mixing, place the Schlenk tube in an ultrasonic generator (e.g., 40 kHz, 100 W) and sonicate for 4 hours at room temperature.
-
Following sonication, remove the solvent under vacuum to yield a solid residue.
-
In a glovebox, transfer the solid residue to a sublimator.
-
Purify the crude product by sublimation to obtain white crystals of La[N(SiMe₃)₂]₃.
Characterization:
Logical Workflow for the Synthesis of La[N(SiMe₃)₂]₃
Section 2: Synthesis of Heteroleptic Lanthanide(III) Complexes
The introduction of ancillary ligands allows for the synthesis of heteroleptic complexes with modified coordination environments and properties. A common strategy involves the reaction of Ln[N(SiMe₃)₂]₃ with a proton source or the use of a coordinating solvent.
Experimental Protocol: Synthesis of [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ (Ln = Nd, Sm, Eu)
This protocol describes the synthesis of a tetracoordinate lanthanide amide complex.[2]
Materials:
-
Anhydrous Lanthanide(III) chloride (LnCl₃, where Ln = Nd, Sm, Eu)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene (B28343)
Procedure:
-
In an inert atmosphere, react anhydrous LnCl₃ with 3 equivalents of LiN(SiMe₃)₂ in anhydrous THF.
-
After the reaction is complete, remove the THF under vacuum.
-
Recrystallize the resulting solid from anhydrous toluene to yield crystals of [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃.
Note: Sublimation of these complexes can afford the corresponding homoleptic complexes, Ln[N(SiMe₃)₂]₃.[2]
Reaction Pathway for the Synthesis of [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃
Section 3: Synthesis of Lanthanide(II) Bis[bis(trimethylsilyl)phosphide] Complexes
The bis(trimethylsilyl)phosphide ligand, [P(SiMe₃)₂]⁻, is a heavier pnictogen analogue of the bis(trimethylsilyl)amide ligand. Its use has led to the isolation of novel lanthanide(II) complexes.
Experimental Protocol: Synthesis of trans-[Ln{P(SiMe₃)₂}₂(py)₄] (Ln = Sm, Eu, Yb)
This protocol describes the synthesis of mononuclear solvated lanthanide(II) phosphide (B1233454) complexes via salt metathesis followed by ligand exchange.[3][4]
Materials:
-
Anhydrous Lanthanide(II) iodide (LnI₂(THF)₂, where Ln = Sm, Eu, Yb)
-
Potassium bis(trimethylsilyl)phosphide (K{P(SiMe₃)₂})
-
Anhydrous diethyl ether
-
Anhydrous pyridine (B92270) (py)
Procedure:
Part A: Synthesis of the intermediate "ate" complex
-
React LnI₂(THF)₂ with 2 or 3 equivalents of K{P(SiMe₃)₂} in anhydrous diethyl ether. This will form intermediate dinuclear or polymeric "ate" complexes.[3][4]
Part B: Formation of the mononuclear solvated adduct
-
Treat the intermediate "ate" complex from Part A with an excess of pyridine.
-
This will lead to the formation of the mononuclear solvated adduct, trans-[Ln{P(SiMe₃)₂}₂(py)₄], with the concomitant loss of K{P(SiMe₃)₂}.[3][4]
-
Isolate the product by crystallization.
Experimental Workflow for the Synthesis of trans-[Ln{P(SiMe₃)₂}₂(py)₄]
References
- 1. CN101792469A - Ultrasonic assisted method for synthesizing lanthanum tris[bis(trimethylsilyl)amide] - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Electronic Structures of Lanthanide(II) Bis(trimethylsilyl)phosphide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Tris(trimethylsilyl)amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of Tris(trimethylsilyl)amine, (Me₃Si)₃N, after its synthesis. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
The most common impurities include:
-
Bis(trimethylsilyl)amine (Hexamethyldisilazane, HMDS): This is a result of incomplete silylation of ammonia (B1221849) or the starting silylamine.[1]
-
Trimethylsilanol and Hexamethyldisiloxane: These are formed by the hydrolysis of this compound or unreacted chlorotrimethylsilane (B32843) upon exposure to moisture.
-
Unreacted Starting Materials: Depending on the synthetic route, this may include hexamethyldisilazane (B44280) or chlorotrimethylsilane.
-
Salts: Inorganic salts such as lithium chloride or sodium chloride are byproducts of the reaction and are typically removed during the initial work-up.
Q2: My final product is an oil instead of a solid. What could be the reason?
This compound has a melting point of 67-69 °C.[1] If your product is an oil at room temperature, it is likely contaminated with impurities that are depressing the melting point. The most probable impurity is residual hexamethyldisilazane (HMDS), which is a liquid at room temperature.
Q3: I'm observing a strong ammonia smell during work-up. What does this indicate?
A strong smell of ammonia indicates hydrolysis of the N-Si bonds in this compound.[1] This can happen if the reaction mixture is exposed to water or protic solvents before the purification is complete. It is crucial to work under anhydrous conditions.
Q4: Can I purify this compound using column chromatography?
While possible in theory, column chromatography on silica (B1680970) gel is generally not recommended for the purification of this compound. The compound is sensitive to moisture and the acidic nature of silica gel can lead to decomposition (hydrolysis) on the column. If chromatography is necessary, neutral alumina (B75360) should be used under strictly anhydrous conditions.
Troubleshooting Common Purification Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after distillation | - Inefficient distillation setup (e.g., poor vacuum, inadequate insulation).- Product decomposition at high temperatures.- Significant amount of non-volatile impurities. | - Ensure a good vacuum (see data table for boiling points at reduced pressure).- Use a short-path distillation apparatus.- Insulate the distillation head.- Consider a preliminary purification step to remove non-volatile materials. |
| Product solidifies in the condenser during distillation | The condenser temperature is too low, causing the product to solidify as it distills. | - Use a condenser with a wider bore.- Gently warm the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. |
| Difficulty in achieving crystallization | - The crude product is too impure.- The chosen recrystallization solvent is not suitable.- The solution is not sufficiently concentrated. | - First, attempt a distillation to remove lower-boiling impurities.- Perform a solvent screen to find a suitable recrystallization solvent (see Experimental Protocols).- Concentrate the solution by slowly evaporating the solvent. |
| Product "oils out" during recrystallization | - The solution is supersaturated.- The cooling rate is too fast.- High concentration of impurities. | - Re-heat the solution until the oil redissolves.- Add a small amount of the "good" solvent to reduce saturation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| White precipitate forms during aqueous work-up | This is likely due to the hydrolysis of unreacted chlorotrimethylsilane to form hexamethyldisiloxane, which is a solid. | - This is a normal observation. The solid can be removed by filtration before extraction of the organic phase. |
Data Presentation
Table 1: Physical Properties and Distillation Data for this compound
| Property | Value |
| Molecular Weight | 233.57 g/mol [1] |
| Melting Point | 67-69 °C[1] |
| Boiling Point (Atmospheric Pressure) | 215 °C[1] |
| Boiling Point (13 mmHg) | 85 °C[1] |
| Boiling Point (10 mmHg) | 72 °C[2][3] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Type | Examples | Rationale |
| Non-polar Solvents | Hexane, Heptane, Pentane | This compound is a non-polar molecule and is expected to be soluble in these solvents, especially when hot, and less soluble when cold. |
| Slightly Polar Solvents | Toluene, Diethyl Ether | May be used as the "good" solvent in a mixed-solvent recrystallization with a non-polar anti-solvent. |
| Mixed Solvent Systems | Toluene/Hexane, Dichloromethane/Hexane | A common strategy for recrystallization. The compound is dissolved in a minimal amount of the "good" solvent (e.g., Toluene) at an elevated temperature, and the "bad" solvent (e.g., Hexane) is added dropwise until turbidity is observed, followed by slow cooling. |
Experimental Protocols
1. Purification by Fractional Vacuum Distillation
This method is effective for removing lower-boiling impurities such as hexamethyldisilazane (HMDS) and residual solvents.
-
Apparatus: A short-path distillation apparatus is recommended to minimize product loss. The apparatus should be flame-dried or oven-dried before assembly to ensure anhydrous conditions. Use a vacuum pump capable of achieving a pressure of at least 10-15 mmHg.
-
Procedure:
-
Transfer the crude this compound to the distillation flask. It is advisable to first remove any precipitated salts by filtration under an inert atmosphere.
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Begin to slowly apply vacuum. Be cautious of any volatile solvents that may be present.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Collect the forerun, which will primarily consist of lower-boiling impurities like HMDS (boiling point ~126 °C at atmospheric pressure).
-
Increase the temperature to distill the this compound. Collect the fraction that distills at the expected temperature for the given pressure (see Table 1).
-
The purified product should solidify in the receiving flask upon cooling.
-
2. Purification by Recrystallization (General Procedure)
-
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor.
-
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude this compound and a few drops of a potential solvent from Table 2. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Visualizations
References
Technical Support Center: Managing Reactions of Tris(trimethylsilyl)amine with Protic Solvents
Welcome to the technical support center for Tris(trimethylsilyl)amine [N(SiMe₃)₃]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and managing the side reactions of this compound with protic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in the presence of protic functional groups or solvents.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired silylated product. | Hydrolysis or alcoholysis of this compound: The Si-N bond is susceptible to cleavage by protic species like water and alcohols.[1] | Ensure strictly anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reactivity of the substrate: Steric hindrance around the target functional group can slow down the desired silylation reaction, allowing more time for side reactions with any residual protic species. | Increase reaction temperature: Gently heating the reaction mixture can sometimes overcome steric hindrance and accelerate the desired reaction. Monitor for potential decomposition of starting materials or products. | |
| Use a catalyst: For less reactive substrates, the addition of a catalyst like trimethylsilyl (B98337) iodide (formed in situ from TMSCl and an iodide salt) can enhance the silylation rate. | ||
| Formation of ammonia (B1221849) as a byproduct. | Reaction with protic solvents: The cleavage of the Si-N bond in this compound by protic solvents results in the formation of ammonia.[1] | This is an inherent reactivity of this compound with protic species and indicates that a side reaction has occurred. To minimize this, rigorously exclude protic solvents from the reaction mixture. |
| Unintended silylation of a protic functional group (e.g., an alcohol or amine). | High reactivity of this compound: As a strong silylating agent, it can react with various protic functional groups. | Control reaction stoichiometry: Use a controlled amount of this compound (e.g., 1.0-1.2 equivalents) relative to the target functional group to minimize the silylation of other protic groups. |
| Lower the reaction temperature: Running the reaction at a lower temperature can sometimes increase the selectivity of the silylation reaction. | ||
| Difficulty in removing silyl (B83357) byproducts during workup. | Formation of hexamethyldisiloxane (B120664) or trimethylsilanol: These are common byproducts from the reaction of silylating agents with water. | Use a non-aqueous workup: If the desired product is stable, avoid aqueous workups. Instead, filter off any solid precipitates and remove volatile byproducts under vacuum.[2] |
| Fluoride-based workup: A wash with a fluoride (B91410) salt solution (e.g., aqueous NH₄F) can effectively remove silyl byproducts by forming volatile trimethylsilyl fluoride.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with protic solvents?
A1: The primary side reaction is the cleavage of the silicon-nitrogen (Si-N) bond by the protic solvent (e.g., water, alcohol). This reaction, known as hydrolysis or alcoholysis, results in the formation of ammonia and the corresponding trimethylsilyl ether or trimethylsilanol.[1] This reactivity is a key feature of its use in chemical nitrogen fixation, where it is intentionally hydrolyzed to produce ammonia.[1]
Q2: How can I minimize the side reactions of this compound with a substrate containing a protic functional group I don't want to silylate?
A2: To achieve selective silylation, it is crucial to control the reaction conditions. Running the reaction at low temperatures can enhance selectivity. Additionally, using a stoichiometric amount of this compound relative to the target functional group can prevent the silylation of less reactive protic groups.
Q3: What are the best practices for handling and storing this compound to prevent decomposition?
A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. When handling the reagent, always use dry syringes or cannulas to transfer it and work under an inert atmosphere to minimize exposure to atmospheric moisture.
Q4: Can I use an alcohol as a solvent for reactions involving this compound?
A4: It is generally not recommended to use alcohols as solvents for reactions with this compound, as they will readily react to cleave the Si-N bond, consuming the reagent and generating ammonia.[1] If an alcohol is a necessary component of the reaction, it should be treated as a reactant, and its quantity should be carefully controlled.
Q5: How can I detect the presence of side products from the reaction with protic solvents?
A5: The formation of ammonia can often be detected by its characteristic odor. Spectroscopic techniques are also effective. For instance, the formation of a trimethylsilyl ether can be observed in ¹H NMR by the appearance of a singlet around 0 ppm corresponding to the trimethylsilyl protons. The disappearance of the starting this compound can also be monitored by techniques like Gas Chromatography (GC).
Experimental Protocols
Protocol: Selective Silylation of a Primary Amine in the Presence of a Secondary Alcohol
This protocol describes a general method for the selective silylation of a primary amine over a secondary alcohol using this compound by controlling the reaction stoichiometry and temperature.
Materials:
-
Substrate containing both a primary amine and a secondary alcohol functional group
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534) (Et₃N)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for workup)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of an inert gas.
-
Reactant Addition: Dissolve the substrate (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Silylating Agent Addition: Slowly add this compound (1.05 equivalents) dropwise to the cooled solution via syringe over 15 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-silylated product.
Data Presentation
The following table provides a qualitative summary of the reactivity of this compound with different protic solvents. Please note that specific kinetic data can vary significantly based on reaction conditions such as temperature, concentration, and the presence of catalysts.
| Protic Solvent | Relative Reactivity | Primary Byproducts | Notes |
| Water (H₂O) | High | Trimethylsilanol, Hexamethyldisiloxane, Ammonia | Reaction is rapid, especially in the presence of acid or base catalysts. |
| Methanol (B129727) (MeOH) | High | Methoxytrimethylsilane, Ammonia | Readily reacts at room temperature. |
| Ethanol (EtOH) | Moderate to High | Ethoxytrimethylsilane, Ammonia | Slower than methanol but still a significant side reaction. |
| Isopropanol (i-PrOH) | Moderate | Isopropoxytrimethylsilane, Ammonia | Steric hindrance slightly reduces the reaction rate compared to primary alcohols. |
| tert-Butanol (t-BuOH) | Low | tert-Butoxytrimethylsilane, Ammonia | The reaction is significantly slower due to the steric bulk of the alcohol. |
Visualizations
Caption: Reaction pathway of this compound with protic solvents.
Caption: Troubleshooting workflow for low silylation yield.
References
Technical Support Center: Optimizing Silylation Reactions with Tris(trimethylsilyl)amine
Welcome to the technical support center for optimizing silylation reactions using Tris(trimethylsilyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient silylation of your target molecules.
Troubleshooting Guide
This section addresses common issues encountered during silylation with this compound in a practical question-and-answer format.
Question 1: My silylation reaction shows low or no conversion to the desired product. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is a frequent issue in silylation reactions. The primary culprits are often related to reaction conditions and reagent integrity.
-
Moisture Contamination: this compound is highly sensitive to moisture. The presence of water will lead to the hydrolysis of the reagent, forming hexamethyldisiloxane (B120664) and ammonia, thus reducing its availability to silylate your substrate.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Handle all reagents under an inert atmosphere.[1]
-
-
Suboptimal Reaction Temperature: The reactivity of both the silylating agent and the substrate can be temperature-dependent.
-
Solution: While some silylations proceed at room temperature, heating the reaction mixture is often necessary to drive it to completion, especially for less reactive or sterically hindered substrates. A good starting point is 60-80°C.[2][3] Monitor the reaction at a specific temperature and consider a temperature screen if the reaction is sluggish.
-
-
Insufficient Reaction Time: Silylation reactions can vary in duration from minutes to several hours.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] If the reaction has stalled, extending the reaction time at an optimal temperature may increase the yield.
-
-
Reagent Purity: The purity of this compound can affect its reactivity.
-
Solution: Ensure you are using a high-purity reagent. If the reagent is old or has been improperly stored, consider using a fresh bottle.
-
Question 2: I am observing the formation of multiple products or unexpected side products in my reaction mixture. What could be the cause?
Answer: The formation of side products can complicate purification and reduce the yield of your desired silylated compound.
-
Side Reactions of the Substrate: If your substrate contains multiple reactive functional groups, you may observe a mixture of mono-, di-, or poly-silylated products.[5]
-
Solution: To achieve selective silylation, you may need to employ protecting group strategies for other reactive sites on your molecule. Careful control of stoichiometry (e.g., using only one equivalent of the silylating agent) and reaction temperature can sometimes favor mono-silylation.
-
-
Byproducts from Reagent Decomposition: As mentioned, hydrolysis of this compound in the presence of moisture is a common source of byproducts.
-
Solution: Strict adherence to anhydrous techniques is crucial to minimize these byproducts.
-
-
Solvent-Related Artifacts: Certain solvents can participate in side reactions. For example, using dimethylformamide (DMF) as a solvent with some silylating agents can lead to the formation of N-(aminomethylene) artifacts.[5]
-
Solution: Choose an inert, aprotic solvent for your reaction. Common choices include acetonitrile (B52724), pyridine, dichloromethane, or toluene (B28343).[2][6]
-
Question 3: The silylation of my sterically hindered alcohol/amine is proceeding very slowly or not at all. How can I improve the reaction efficiency?
Answer: Steric hindrance around the active hydrogen can significantly impede the progress of a silylation reaction.
-
Increased Reaction Temperature and Time: For sterically hindered substrates, more forcing conditions are often necessary.
-
Solution: Increase the reaction temperature (e.g., to 80-100°C or even higher, monitoring for potential decomposition) and extend the reaction time.[6]
-
-
Use of a Catalyst: While this compound is a potent silylating agent, the addition of a catalyst can enhance its reactivity towards challenging substrates.
-
Solution: Although less common for silylamines compared to chlorosilanes, the addition of a catalytic amount of a Lewis acid or a source of fluoride (B91410) ions could potentially accelerate the reaction. However, this should be approached with caution as it can also promote side reactions. For other silylating agents, trimethylchlorosilane (TMCS) is often used as a catalyst.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to other common silylating agents like BSTFA or MSTFA?
A1: this compound, [(CH₃)₃Si]₃N, is a powerful silylating agent.[8] Compared to widely used reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), it is a stronger silyl (B83357) donor due to the presence of three trimethylsilyl (B98337) groups. However, it is also more sterically hindered. The byproducts of silylation with this compound are typically volatile, which simplifies workup.[6]
Q2: What are the ideal storage conditions for this compound?
A2: this compound is extremely sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Q3: How can I monitor the progress of my silylation reaction?
A3: The progress of the reaction can be monitored by TLC or GC. On a TLC plate, the silylated product will typically have a higher Rf value than the starting material. For GC analysis, the disappearance of the starting material peak and the appearance of a new peak corresponding to the silylated product indicates reaction progression.[4]
Q4: What is a typical work-up procedure for a reaction using this compound?
A4: A major advantage of using silylamines like this compound is that the byproducts are neutral and volatile. In many cases, after the reaction is complete, the solvent and any volatile byproducts can be removed under reduced pressure to yield the crude silylated product, which can then be purified by distillation or chromatography if necessary. If a basic workup is required to remove any unreacted starting material, it should be done cautiously as silyl ethers can be sensitive to acidic or strongly basic conditions.
Data Presentation
Table 1: General Comparison of Common Trimethylsilyl (TMS) Silylating Agents
| Silylating Agent | Abbreviation | Relative Reactivity | Byproducts | Key Features |
| This compound | - | Very High | Ammonia, Hexamethyldisilazane | Powerful silyl donor; volatile byproducts. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | Volatile and neutral byproducts, widely used for GC derivatization.[6] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | N-Methyltrifluoroacetamide | One of the most powerful TMS donors with highly volatile byproducts.[6] |
| Hexamethyldisilazane | HMDS | Moderate | Ammonia | Less reactive, often requires a catalyst (e.g., TMCS) or higher temperatures.[2] |
| Trimethylchlorosilane | TMCS | Moderate | HCl | Generates corrosive HCl, requiring the addition of a base.[2] |
Table 2: Representative Reaction Conditions for Silylation
| Substrate Type | Silylating Agent | Solvent | Temperature (°C) | Time | Typical Yield |
| Primary Alcohol | HMDS | Toluene | Room Temp. | 8 h | ~96%[3] |
| Primary Alcohol | HMDS (neat) | None | 80 | 1.5 h | High[3] |
| Primary Amine | BSTFA + 1% TMCS | Acetonitrile | 70-100 | 30-60 min | Quantitative |
| Phenol | HMDS | Toluene | 70-80 | ~10 h | High[3] |
Note: The yields and reaction conditions are highly substrate-dependent and the above table provides general guidance based on similar silylating agents. Optimization is often necessary for specific applications.
Experimental Protocols
The following are representative protocols for the silylation of a primary alcohol and a primary amine using this compound. These are general guidelines and may require optimization for your specific substrate.
Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)
Materials:
-
Benzyl Alcohol
-
This compound
-
Anhydrous Toluene (or other anhydrous, aprotic solvent)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the flask, add benzyl alcohol (1.0 eq.).
-
Add anhydrous toluene via syringe.
-
Under a positive pressure of inert gas, add this compound (1.1 - 1.5 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to 60-80°C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The silylated product will have a higher Rf than the starting alcohol.
-
Work-up: Once the reaction is complete (typically 2-6 hours, but may vary), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Silylation of a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Anhydrous Acetonitrile (or other anhydrous, aprotic solvent)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the flask, add aniline (1.0 eq.).
-
Add anhydrous acetonitrile via syringe.
-
Under a positive pressure of inert gas, add this compound (2.2 eq. for di-silylation) to the stirred solution.
-
Reaction: Heat the reaction mixture to 70-100°C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC. The silylated product will be less polar than the starting amine.
-
Work-up: Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
The solvent and volatile byproducts can be removed under reduced pressure.
-
Purification: The resulting silylated aniline can be purified by vacuum distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
handling and storage of air-sensitive Tris(trimethylsilyl)amine
Technical Support Center: Tris(trimethylsilyl)amine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the safe handling, storage, and use of this air-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Nonamethyltrisilazane, is a versatile organosilicon compound with the formula N(Si(CH₃)₃)₃.[1][2] It serves as a potent silylating agent and a non-nucleophilic base. Its applications are prominent in material science for creating protective coatings and specialty polymers due to its ability to impart hydrophobicity and thermal stability.[3] It is also a key intermediate in chemical nitrogen fixation, where it facilitates the conversion of atmospheric nitrogen into ammonia (B1221849).[1]
Q2: What are the primary hazards associated with this compound?
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] It is highly sensitive to moisture and will readily hydrolyze in the presence of water, acids, or alcohols to produce ammonia.[1] Therefore, it is crucial to handle this compound under an inert and dry atmosphere.
Q3: How should this compound be stored?
Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is incompatible with acids, alcohols, and oxidizing agents and should be stored away from these substances.[5]
Q4: What personal protective equipment (PPE) is required when handling this reagent?
When working with this compound, it is mandatory to use appropriate personal protective equipment. This includes chemical-resistant gloves (such as neoprene or nitrile rubber), safety goggles or a face shield, and protective clothing to prevent skin contact.[4][5] All handling should be performed in a well-ventilated area, preferably within a fume hood or glovebox.
Troubleshooting Guide
Issue 1: My reaction with this compound is sluggish or not proceeding as expected.
-
Possible Cause 1: Reagent Decomposition. The most common cause of reaction failure is the decomposition of this compound due to exposure to air or moisture.
-
Solution: Ensure that the reagent was handled under strictly anhydrous and inert conditions.[6] Use fresh, properly stored this compound. Consider re-purifying the reagent if its quality is uncertain.
-
-
Possible Cause 2: Inadequate Solvent Purity. The presence of moisture in the reaction solvent can quench the reagent.
-
Possible Cause 3: Incorrect Reaction Temperature.
-
Solution: Some reactions may require specific temperature control. Review the literature for the optimal temperature for your specific transformation.
-
Issue 2: I am observing unexpected byproducts in my reaction mixture.
-
Possible Cause 1: Hydrolysis. The formation of ammonia and siloxanes due to reaction with trace water is a common issue.[1][9]
-
Solution: Implement rigorous inert atmosphere techniques. Use a glovebox or Schlenk line for all manipulations.[6]
-
-
Possible Cause 2: Side reactions with acidic protons. this compound is a strong base and can react with acidic protons in your substrate or solvent.
-
Solution: Carefully review the compatibility of all components in your reaction mixture. Protect acidic functional groups if necessary.
-
Issue 3: I am having difficulty removing silyl (B83357) byproducts after the reaction.
-
Possible Cause: Silylated byproducts can sometimes be difficult to separate from the desired product.
-
Solution 1: Aqueous Workup. If your product is stable to water, a careful aqueous workup can hydrolyze and remove many silicon-containing byproducts.[9]
-
Solution 2: Fluoride (B91410) Wash. Washing the reaction mixture with a fluoride salt solution (e.g., potassium fluoride) can effectively remove silyl groups by forming volatile TMS-F.[9]
-
Solution 3: Extraction. An extraction between acetonitrile (B52724) and a nonpolar solvent like heptane (B126788) can sometimes separate polar products from nonpolar silicon byproducts.[9]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₂₇NSi₃ | [4] |
| Molecular Weight | 233.57 g/mol | [1] |
| Appearance | Colorless, waxy solid or crystals | [1][2][4] |
| Melting Point | 67-69 °C | [1][4] |
| Boiling Point | 72 °C @ 10 mmHg | [4] |
| Storage Temperature | 4°C, sealed, away from moisture and light | [10] |
Experimental Protocols
Protocol 1: Transfer of this compound using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (Schlenk flask, syringes, needles) is thoroughly oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).[7][8]
-
Inert Atmosphere: Assemble the reaction apparatus on the Schlenk line and purge with inert gas for at least 15-20 minutes. Maintain a slight positive pressure of inert gas throughout the procedure, monitored by an oil bubbler.[8][11]
-
Reagent Handling: In a glovebox, weigh the desired amount of this compound into a dry Schlenk flask. If a glovebox is not available, quickly weigh the solid in a tared vial and immediately seal it.
-
Dissolution and Transfer: Add anhydrous solvent to the flask containing the this compound via a dry, inert-gas-flushed syringe. Once dissolved, the solution can be transferred to the reaction flask using a cannula or a gas-tight syringe.
Protocol 2: Setting up a Reaction with this compound
-
Apparatus Setup: Assemble the oven-dried reaction flask, equipped with a magnetic stir bar, condenser (if refluxing), and a septum, on the Schlenk line.
-
Inerting the System: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Reagents: Dissolve the substrate in an appropriate anhydrous solvent in a separate, inerted flask. Add this solution to the reaction flask via cannula or syringe.
-
Addition of this compound: Prepare a solution of this compound in anhydrous solvent as described in Protocol 1. Add this solution dropwise to the stirring reaction mixture at the desired temperature.
-
Monitoring the Reaction: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). To take a sample for TLC, a capillary spotter can be inserted through the septum via a needle to minimize air exposure.[12]
Visual Workflow Guides
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Proper handling and storage workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | (Me3Si)3N | C9H27NSi3 - Ereztech [ereztech.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. reddit.com [reddit.com]
- 10. chemscene.com [chemscene.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chromatography [chem.rochester.edu]
preventing hydrolysis of Tris(trimethylsilyl)amine during workup
Technical Support Center: Tris(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup of reactions involving this compound, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound, also known as nonamethyltrisilazane, is a versatile silylating agent and a synthetic building block. Its structure contains three trimethylsilyl (B98337) (TMS) groups attached to a central nitrogen atom. The silicon-nitrogen (Si-N) bonds are susceptible to cleavage by protic reagents, particularly water, especially under acidic or alcoholic conditions. This hydrolysis leads to the decomposition of the reagent and the formation of silyl (B83357) byproducts, which can complicate the purification of the desired product.[1]
Q2: What are the primary byproducts of this compound hydrolysis?
The hydrolysis of this compound cleaves the Si-N bonds to form ammonia, trimethylsilanol (B90980) (TMSOH), and hexamethyldisiloxane (B120664) (HMDSO). Trimethylsilanol can further condense to form hexamethyldisiloxane.
Q3: Can I use a standard aqueous workup for reactions involving this compound?
No, a standard aqueous workup is strongly discouraged. The presence of water, especially with acidic or basic promoters, will lead to the rapid hydrolysis of any remaining this compound and can also cleave newly formed silylated products, reducing the overall yield and complicating purification.
Q4: What are the signs of this compound hydrolysis during my workup?
Signs of hydrolysis include the formation of a white precipitate (silica or siloxanes), difficulty in achieving a clean phase separation, and the presence of unexpected peaks in your crude NMR spectrum corresponding to trimethylsilanol or hexamethyldisiloxane.
Q5: How can I remove silyl byproducts without using water?
Several non-aqueous methods can be employed to remove silyl byproducts:
-
Volatilization: Hexamethyldisiloxane is relatively volatile (b.p. 101 °C) and can often be removed under high vacuum.
-
Filtration: Passing the crude reaction mixture through a plug of silica (B1680970) gel or Celite® can effectively remove polar silanol (B1196071) byproducts.[2]
-
Fluoride (B91410) Treatment: While typically used for desilylation, a non-aqueous workup with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) followed by filtration through an ion-exchange resin can remove silyl byproducts.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired silylated product. | Premature hydrolysis of this compound or the product during workup. | Strictly adhere to anhydrous workup conditions. Ensure all solvents are dry and operations are performed under an inert atmosphere. |
| Presence of a white, insoluble precipitate after quenching. | Formation of silica or polymeric siloxanes from extensive hydrolysis. | Filter the crude mixture through a pad of Celite® before concentration. Consider quenching the reaction with a non-protic reagent. |
| Crude product is a viscous oil that is difficult to purify. | Contamination with high-boiling siloxane byproducts. | Purify by flash column chromatography. If the product is non-polar, consider eluting with a non-polar solvent to leave the more polar siloxanes on the column. Alternatively, attempt vacuum distillation if the product is thermally stable. |
| Unexpected peaks in ¹H NMR spectrum around 0.0-0.2 ppm. | Presence of residual this compound, trimethylsilanol, or hexamethyldisiloxane. | Co-evaporate the crude product with a high-boiling anhydrous solvent like toluene (B28343) to help remove volatile silyl compounds. If byproducts persist, purification by column chromatography is recommended. |
| Difficulty removing baseline impurities during column chromatography. | Co-elution of non-polar silyl byproducts with a non-polar product. | If the product is stable, consider a mild, non-aqueous acidic treatment to convert silyl byproducts to more polar silanols, which are more easily retained on silica gel. |
Experimental Protocols
Protocol 1: General Anhydrous Workup for a Reaction Using this compound
This protocol is designed for reactions where the desired product is stable to non-protic, non-aqueous conditions.
Materials:
-
Crude reaction mixture in an anhydrous solvent.
-
Anhydrous organic solvent for dilution and rinsing (e.g., hexane (B92381), ethyl acetate, dichloromethane).
-
Celite® or a short plug of silica gel.
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Inert gas supply (Nitrogen or Argon).
-
Oven-dried or flame-dried glassware.
Procedure:
-
Reaction Quenching (Optional): If the reaction requires quenching, use a non-protic reagent. For example, if quenching an organometallic reagent, a solution of iodine in anhydrous THF can be used. Avoid alcoholic or aqueous quenchers.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Resuspension: Resuspend the crude residue in a minimal amount of a dry, non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Filtration:
-
Prepare a short column or a Büchner funnel with a 1-2 inch plug of silica gel or Celite®.
-
Pre-rinse the plug with the anhydrous non-polar solvent.
-
Pass the resuspended crude mixture through the plug under a positive pressure of inert gas.
-
Rinse the reaction flask with the anhydrous solvent and pass it through the plug to ensure complete transfer of the product.
-
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to yield the crude product, now free of polar silyl byproducts.
-
Further Purification: If necessary, the crude product can be further purified by flash column chromatography using anhydrous solvents.
Protocol 2: Removal of Silyl Byproducts via Filtration
This protocol is specifically for removing trimethylsilanol and other polar silyl byproducts from a crude reaction mixture.
Materials:
-
Crude reaction mixture.
-
Anhydrous dichloromethane (B109758) or hexane.
-
Silica gel (for flash chromatography).
-
Celite®.
-
Oven-dried or flame-dried glassware.
Procedure:
-
Concentration: Concentrate the crude reaction mixture in vacuo.
-
Adsorption: Dissolve the residue in a minimal amount of anhydrous dichloromethane. Add a small amount of silica gel to the solution and concentrate it again to obtain a dry powder with the crude product adsorbed onto the silica.
-
Chromatography:
-
Prepare a flash column with silica gel, eluting with an appropriate anhydrous solvent system.
-
Dry-load the adsorbed product onto the column.
-
Elute the column to separate the desired product from the silyl byproducts, which will either remain at the baseline or elute at a different retention time.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a general anhydrous workup.
References
strategies to improve the efficiency of Tris(trimethylsilyl)amine reactions
Welcome to the Technical Support Center for Tris(trimethylsilyl)amine ((TMS)₃N) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as nonamethyltrisilazane, is a potent silylating agent used to introduce trimethylsilyl (B98337) (TMS) groups into molecules with active hydrogens, such as alcohols, amines, and carboxylic acids.[1] Its high reactivity makes it particularly useful for silylating sterically hindered or less reactive substrates.[2][3] It also serves as a strong, non-nucleophilic base and a precursor in materials science for the deposition of silicon nitride thin films.[1]
Q2: What are the most critical factors for ensuring a high-yield this compound reaction?
The most critical factor is the strict exclusion of moisture. This compound is highly sensitive to water, which leads to its rapid hydrolysis into hexamethyldisiloxane (B120664) and ammonia, thereby reducing the amount of active reagent available for your desired reaction.[4][5] Therefore, ensuring anhydrous conditions by using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is paramount for achieving high yields.[2][4]
Q3: My reaction is sluggish or incomplete. What are the likely causes and how can I address them?
Incomplete or slow reactions are common issues that can often be resolved by systematically evaluating your experimental setup. The primary culprits are typically the presence of moisture, suboptimal reaction conditions, or steric hindrance in the substrate.[2] Increasing the reaction temperature and/or reaction time can often drive the reaction to completion. Using a non-polar aprotic solvent is also generally preferred. For a detailed breakdown of potential causes and solutions, please refer to the Troubleshooting Guide below.
Q4: What are the common byproducts in this compound reactions?
The most common byproduct is hexamethyldisiloxane, which forms from the reaction of this compound with any trace amounts of water.[6] Incomplete reactions will also result in a mixture of the desired silylated product and unreacted starting material. Depending on the substrate and reaction conditions, other side reactions may occur, leading to the formation of various silylation artifacts.[7]
Q5: How should I properly store and handle this compound?
This compound is a moisture-sensitive and corrosive solid.[1] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. All handling should be performed in a glovebox or under a stream of inert gas to prevent exposure to air and moisture. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired silylated product is the most common problem encountered. The following guide provides a systematic approach to diagnosing and resolving this issue.
dot
References
Technical Support Center: Tris(trimethylsilyl)amine-Mediated Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tris(trimethylsilyl)amine, N(SiMe₃)₃, in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Encountering unexpected results in your this compound-mediated reactions can be a significant challenge. The following table summarizes common issues, their probable causes, and recommended solutions to help you navigate these experimental hurdles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Reagent Degradation: N(SiMe₃)₃ is highly sensitive to moisture and can hydrolyze.[1][2] 2. Incomplete Reaction: Insufficient reaction time, temperature, or amount of silylating agent.[3] 3. Inactive Substrate: The substrate may not be suitable for silylation under the chosen conditions. | 1. Reagent Handling: Ensure N(SiMe₃)₃ is handled under strictly anhydrous conditions (e.g., in a glovebox or using Schlenk techniques).[1][4] Use freshly opened or properly stored reagent. 2. Optimize Reaction Conditions: Increase reaction time, temperature, or the equivalents of N(SiMe₃)₃. Monitor the reaction by TLC or GC to determine the point of completion. 3. Substrate & Catalyst: Consider using a catalyst, such as trimethylsilyl (B98337) chloride (TMSCl), to enhance the reactivity of the silylating agent.[5] |
| Presence of starting material after reaction | 1. Incomplete Silylation: Similar to low yield, the reaction may not have gone to completion. 2. TMS Group Cleavage: The trimethylsilyl (TMS) group can be labile and may be cleaved during aqueous work-up or purification on silica (B1680970) gel.[6] | 1. Drive Reaction to Completion: See "Optimize Reaction Conditions" above. 2. Gentle Work-up & Purification: Use a non-aqueous work-up if possible.[6] For purification, consider using deactivated silica gel (e.g., with 1% triethylamine (B128534) in the eluent) or alternative methods like distillation or recrystallization.[6] |
| Multiple spots on TLC/multiple peaks in GC-MS | 1. Formation of Byproducts: Common byproducts include hexamethyldisiloxane (B120664) ((Me₃Si)₂O) from hydrolysis, and bis(trimethylsilyl)amine if the N(SiMe₃)₃ reagent is impure.[6][7] 2. Formation of Unexpected Derivatives ("Artifacts"): Some functional groups can lead to the formation of unexpected silylated species.[3] | 1. Minimize Byproduct Formation: Use anhydrous solvents and reagents. Purify the N(SiMe₃)₃ reagent if its purity is questionable. 2. Characterize Byproducts: Use techniques like GC-MS to identify the byproducts. Understanding their structure can provide insights into the side reactions occurring. |
| Isolation of Hexamethyldisiloxane ((Me₃Si)₂O) | 1. Hydrolysis of N(SiMe₃)₃: Exposure of the reaction mixture to water, either from wet solvents or during work-up, will lead to the formation of (Me₃Si)₂O.[2] | 1. Rigorous Anhydrous Technique: Dry all solvents and glassware thoroughly before use. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Non-Aqueous Work-up: If the product is stable, consider a non-aqueous work-up to avoid hydrolysis. |
| Product decomposition on silica gel column | 1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can cleave TMS ethers, especially those of phenols.[6] | 1. Deactivated Silica Gel: Prepare a slurry of silica gel with a solvent system containing 1% triethylamine to neutralize the acidic sites.[6] 2. Alternative Purification: Consider using neutral or basic alumina (B75360) for chromatography, or non-chromatographic methods like distillation or recrystallization.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound-mediated reactions?
A1: The most frequently observed byproducts are:
-
Hexamethyldisiloxane ((Me₃Si)₂O): This is formed from the hydrolysis of this compound or other trimethylsilyl-containing species in the presence of water.[6]
-
Bis(trimethylsilyl)amine (Hexamethyldisilazane, HMDS): The synthesis of this compound from ammonia (B1221849) and trimethylchlorosilane can sometimes stop at the HMDS stage, making it a common impurity in the starting material.[7]
-
Deprotected Starting Material: If the newly formed silyl (B83357) ether is labile, it can be cleaved back to the starting material during aqueous work-up or purification on acidic silica gel.[6]
-
Ammonia: Hydrolysis of this compound produces ammonia.[2][7]
Q2: How can I minimize the formation of hexamethyldisiloxane?
A2: To minimize the formation of hexamethyldisiloxane, it is crucial to maintain strictly anhydrous conditions throughout the experiment. This includes:
-
Using freshly distilled, dry solvents.
-
Thoroughly drying all glassware in an oven prior to use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Handling this compound and other reagents in a glovebox or using Schlenk techniques.
-
Employing a non-aqueous work-up procedure whenever possible.[6]
Q3: My silylated product seems to be decomposing during purification. What can I do?
A3: Decomposition during purification is often due to the lability of the trimethylsilyl (TMS) group, especially in the presence of acid.[6] Standard silica gel is acidic enough to cause this. To mitigate this issue:
-
Use Deactivated Silica Gel: Neutralize the silica gel by flushing the column with your eluent containing 1% triethylamine before loading your sample.[6]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[6]
-
Non-Chromatographic Purification: If possible, purify your product by distillation, recrystallization, or sublimation to avoid contact with acidic stationary phases.[6]
Q4: Can I use this compound for silylating primary and secondary amines?
A4: While this compound is a potent silylating agent, silylating primary and secondary amines can sometimes lead to the formation of a mixture of mono- and di-silylated products. The degree of silylation can depend on the reaction conditions and the steric hindrance of the amine. Careful optimization of the stoichiometry and reaction conditions may be necessary to achieve the desired product selectively.
Experimental Protocols
Representative Protocol: Silylation of a Primary Alcohol
This protocol provides a general procedure for the silylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (N(SiMe₃)₃)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous work-up and purification solvents (e.g., hexanes, ethyl acetate)
-
Deactivated silica gel (optional, for chromatography)
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Silylating Agent: Add this compound (0.5-1.0 eq.) to the solution via syringe. The exact stoichiometry may need to be optimized for your specific substrate.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Gentle heating may be required for less reactive alcohols.
-
Work-up (Non-Aqueous): Once the reaction is complete, quench with a non-protic solvent if necessary. Filter off any solid byproducts through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product. If using column chromatography, it is advisable to use silica gel that has been deactivated with triethylamine to prevent cleavage of the TMS ether.[6] Alternatively, distillation under reduced pressure can be an effective purification method for volatile products.
Visualizations
Below are diagrams illustrating key aspects of this compound-mediated reactions.
Caption: A generalized experimental workflow for this compound-mediated reactions.
Caption: The hydrolysis pathway of this compound leading to common byproducts.
Caption: A troubleshooting flowchart for identifying sources of byproducts and low yields.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. home.agh.edu.pl [home.agh.edu.pl]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading with Tris(trimethylsilyl)amine in Catalytic Cycles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading when using Tris(trimethylsilyl)amine in catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalytic cycles?
A1: this compound, N(SiMe₃)₃, serves multiple roles in catalysis. It can act as a strong, non-nucleophilic base, a silylating agent, a precursor for silicon nitride thin films, and a reactant in nitrogen fixation.[1][2] In some catalytic cycles, its significant steric bulk and Lewis basicity can be harnessed to stabilize reactive intermediates or to facilitate the activation of small molecules.[2]
Q2: How should this compound be handled and stored?
A2: this compound is highly reactive and sensitive to moisture and air. It should be handled under an inert atmosphere, such as in a nitrogen or argon glovebox, to prevent decomposition.[2] Store in a cool, dry place away from sources of moisture.
Q3: Can this compound be used as an "ammonia equivalent" in cross-coupling reactions?
A3: Yes, in some contexts, silylamides can be used as ammonia (B1221849) equivalents. For instance, in Buchwald-Hartwig amination, reagents like benzophenone (B1666685) imine or silylamides can be coupled with aryl halides, and subsequent hydrolysis of the N-Si bond yields the primary aniline.[3]
Q4: What are the common catalysts used in reactions involving this compound?
A4: A variety of transition metal catalysts are used in reactions where this compound is a product or reactant. These include complexes of molybdenum, iron, and rhodium, particularly in the context of dinitrogen reduction to form N(SiMe₃)₃.[2][4] For cross-coupling reactions where it might be used as a base, palladium catalysts are common.[3]
Q5: What are the typical by-products when using this compound?
A5: In silylation reactions, unexpected derivatives can form, which are considered artifacts.[5] The specific by-products will depend on the reaction conditions and substrates. In reactions where it is used as a base, hydrolysis of the silylamine can occur in the presence of water, yielding ammonia and trimethylsilanol.
Troubleshooting Guide
Problem 1: Low or no reaction yield.
-
Possible Cause 1: Sub-optimal Catalyst Loading.
-
Solution: The concentration of the catalyst is critical. Too little may result in an incomplete or slow reaction, while an excess can lead to side reactions.[6] It is recommended to perform a catalyst loading screen to identify the optimal amount for your specific reaction. Start with a literature-reported value for a similar reaction and screen a range of concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).[7]
-
-
Possible Cause 2: Catalyst Deactivation.
-
Solution: Catalysts can be deactivated by impurities (poisoning), deposition of species on the catalyst surface (fouling), or changes in the catalyst structure at high temperatures (sintering).[8] Ensure all reagents and solvents are pure and anhydrous.[9] If deactivation is suspected, consider using a fresh batch of catalyst and purifying all starting materials. In some cases, catalyst deactivation is caused by the reaction components themselves; for instance, some amines can promote the reduction of a Pd(II) catalyst to inactive Pd(0) nanoparticles.[10]
-
-
Possible Cause 3: Inadequate Reaction Conditions.
Problem 2: Poor selectivity and formation of side products.
-
Possible Cause 1: Incorrect Catalyst Loading.
-
Solution: An excess of catalyst can sometimes promote undesired side reactions.[6] Once the optimal loading for yield is determined, investigate if slight adjustments to this concentration can improve selectivity.
-
-
Possible Cause 2: Reaction Temperature.
-
Solution: Higher temperatures can provide the activation energy for side reactions to occur.[6] Try running the reaction at a lower temperature to see if selectivity improves.
-
-
Possible Cause 3: Reactivity of this compound.
-
Solution: As a silylating agent, this compound can react with functional groups on your substrate or product, leading to undesired silylated by-products.[5] If this is suspected, consider using an alternative non-nucleophilic base.
-
Problem 3: Difficulty in reproducing results.
-
Possible Cause 1: Inconsistent Catalyst Quality.
-
Solution: Ensure the catalyst is from a reliable source and that its purity and activity are consistent between batches. If possible, characterize the catalyst before use.
-
-
Possible Cause 2: Sensitivity to Air and Moisture.
-
Solution: this compound and many organometallic catalysts are sensitive to air and moisture.[2] Ensure all reactions are set up under strictly anhydrous and inert conditions using Schlenk line or glovebox techniques. Use freshly dried solvents.
-
Data Presentation
Table 1: Illustrative Example of Catalyst Loading Optimization for a Generic Cross-Coupling Reaction
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Turnover Number (TON) |
| 0.5 | 24 | 65 | 130 |
| 1.0 | 18 | 85 | 85 |
| 2.0 | 12 | 95 | 47.5 |
| 5.0 | 12 | 94 | 18.8 |
| 10.0 | 10 | 88 | 8.8 |
This data is illustrative and intended to show a general trend. The optimal catalyst loading is specific to each reaction.
Experimental Protocols
Protocol: Optimizing Palladium Catalyst Loading for a Suzuki-Miyaura Cross-Coupling Reaction Using this compound as a Base
This protocol is a general guideline and should be adapted for the specific substrates being used.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
This compound (2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flasks or reaction vials
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), arylboronic acid (0.6 mmol), and the desired amount of the palladium catalyst. A series of parallel reactions should be set up with varying catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).[9]
-
Solvent and Base Addition: Add anhydrous solvent (e.g., 2 mL) via syringe. Then, add the this compound (1.25 mmol) as a solution in the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) by taking small aliquots and analyzing them by TLC or GC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analysis: Analyze the yield and purity of the product for each catalyst loading to determine the optimal conditions.
Visualizations
Caption: A generic catalytic cycle.
Caption: Troubleshooting workflow for low yield.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Silylating Agent | RUO [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Silylating Agents: Tris(trimethylsilyl)amine vs. Hexamethyldisilazane (HMDS)
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and analytical chemistry, the protection of active hydrogen-containing functional groups, such as alcohols, amines, and thiols, is a critical step. Silylation, the introduction of a silyl (B83357) group, is a widely employed strategy to enhance the volatility, thermal stability, and solubility of molecules in non-polar solvents, as well as to protect these functional groups from unwanted reactions. Among the myriad of silylating agents available, Tris(trimethylsilyl)amine and Hexamethyldisilazane (HMDS) are two prominent choices, each with distinct reactivity profiles and applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for specific research and development needs.
At a Glance: Key Differences and Performance Metrics
This compound, often regarded as a "super-silylating" agent, is a more powerful and reactive compound compared to the more conventional Hexamethyldisilazane (HMDS). This heightened reactivity stems from the greater lability of the Si-N bond in the tris-silylated amine structure. Consequently, this compound can silylate a broader range of substrates, including sterically hindered and less reactive functional groups, often under milder conditions and with shorter reaction times. HMDS, on the other hand, is a more economical and commonly used reagent that is particularly effective for the silylation of primary and secondary alcohols, though it frequently requires the use of a catalyst to achieve high yields, especially with more challenging substrates. The by-product of silylation with this compound is bis(trimethylsilyl)amine, while HMDS produces ammonia (B1221849).[1][2]
The following table summarizes the key performance characteristics and typical reaction conditions for the silylation of representative alcohol and amine substrates with both reagents.
| Feature | This compound | Hexamethyldisilazane (HMDS) |
| Reactivity | Very High | Moderate |
| Substrate Scope | Broad (Alcohols, Phenols, Amines, Amides) | Primarily Alcohols and Phenols; less effective for hindered groups |
| By-product | Bis(trimethylsilyl)amine | Ammonia[1] |
| Catalyst Requirement | Often not required | Frequently required (e.g., TMSCl, Iodine, acid catalysts)[1] |
| Typical Reaction Conditions (Benzyl Alcohol) | Room Temperature, short reaction time | Elevated temperature or catalyst required for high yield[3] |
| Typical Reaction Conditions (Aniline) | Effective for primary amines | Less effective; may require harsh conditions |
| Cost | Higher | Lower |
Experimental Data: A Quantitative Comparison
While direct side-by-side comparative studies under identical conditions are limited in published literature, the following tables provide a compilation of reported yields for the silylation of representative substrates, illustrating the general performance of each reagent.
Table 1: Silylation of Alcohols
| Substrate | Silylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Octanol | HMDS | H-β zeolite | Toluene | Room Temp. | 8 | 96 | [3] |
| Benzyl Alcohol | HMDS | H-β zeolite | Toluene | Room Temp. | 5 | 95 | [3] |
| Benzyl Alcohol | HMDS | None | CH3NO2 | Room Temp. | 0.17 | 98 | |
| m-Cresol | HMDS | H-β zeolite | Toluene | Room Temp. | 10 | 94 | [3] |
| Phenol | HMDS | None | CH3NO2 | Room Temp. | 0.17 | 97 |
Table 2: Silylation of Amines
| Substrate | Silylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amines (General) | This compound | Not specified | Not specified | Not specified | Not specified | High | [4] |
| Primary Amines (General) | HMDS with TMSCl | Not specified | Reflux | Not specified | Not specified | Efficient | [1] |
Experimental Protocols
Safety Precaution: Silylating agents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. All glassware must be thoroughly dried before use. Wear appropriate personal protective equipment, including gloves and safety glasses.
Protocol 1: General Procedure for Silylation of a Primary Amine with this compound
Materials:
-
Primary amine
-
This compound
-
Anhydrous inert solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can often be concentrated under reduced pressure to remove the solvent and volatile by-products.
-
If necessary, the silylated product can be further purified by distillation or chromatography.
Protocol 2: General Procedure for Silylation of an Alcohol with HMDS and a Catalyst
Materials:
-
Alcohol
-
Hexamethyldisilazane (HMDS)
-
Catalyst (e.g., a few drops of trimethylchlorosilane (TMSCl) or a catalytic amount of iodine)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane, or solvent-free)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1 equivalent) and the anhydrous solvent (if used).
-
Add Hexamethyldisilazane (HMDS) (0.5 to 1.5 equivalents) to the mixture.
-
Add the catalyst (e.g., a few drops of TMSCl).
-
Stir the reaction mixture. Gentle warming (40-50 °C) or reflux may be required to drive the reaction to completion. The reaction can be monitored by observing the evolution of ammonia gas or by TLC/GC.[5]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent and excess HMDS can be removed under reduced pressure.
-
The crude product is then subjected to an appropriate work-up procedure, which may include filtration to remove any solid by-products, followed by purification by distillation or chromatography.
Reaction Mechanisms and Visualizations
The silylation reaction with both this compound and HMDS generally proceeds via a nucleophilic attack of the active hydrogen-containing group (e.g., hydroxyl or amino group) on the silicon atom of the silylating agent.
Silylation of an Alcohol with this compound
The reaction is believed to proceed through a concerted or stepwise mechanism where the alcohol's oxygen atom attacks one of the silicon atoms of this compound, leading to the formation of the silylated alcohol and bis(trimethylsilyl)amine as a by-product.
Caption: Silylation of an alcohol with this compound.
Silylation of an Alcohol with HMDS (Catalyzed)
When a catalyst such as TMSCl is used with HMDS, it is thought to activate the HMDS by forming a more reactive silylating species. The alcohol then reacts with this activated species.
Caption: Catalyzed silylation of an alcohol with HMDS.
Conclusion
The choice between this compound and HMDS as a silylating agent is contingent upon the specific requirements of the chemical transformation. For reactions demanding high reactivity, broad substrate compatibility, and mild conditions, this compound stands out as the superior choice, albeit at a higher cost. Conversely, for routine silylations of less hindered alcohols and phenols where cost-effectiveness is a key consideration, HMDS, particularly when used with a suitable catalyst, provides a reliable and economical option. Researchers and drug development professionals should carefully consider the nature of their substrate, desired reaction efficiency, and economic constraints when selecting the appropriate silylating agent for their synthetic and analytical needs.
References
A Comparative Guide to Nitrogen Sources in Nitride Synthesis: The Advantages of Tris(trimethylsilyl)amine
For researchers, scientists, and drug development professionals, the choice of a nitrogen source in chemical synthesis is critical to achieving desired product yields, purity, and overall process efficiency. While traditional nitrogen sources like ammonia (B1221849) and lithium nitride have been widely used, Tris(trimethylsilyl)amine (N(SiMe₃)₃) has emerged as a versatile and highly effective alternative. This guide provides an objective comparison of this compound with other common nitrogen sources, supported by experimental data and detailed protocols, to highlight its advantages in various synthetic applications.
This compound, a crystalline or waxy solid, offers several distinct benefits over gaseous ammonia and solid lithium nitride. Its organic-soluble nature allows for homogeneous reaction conditions in non-polar solvents, providing better control over the reaction kinetics and stoichiometry. Furthermore, the in-situ formation of volatile and benign byproducts, such as trimethylsilyl (B98337) chloride, simplifies product purification. In contrast, reactions with ammonia often require high pressures and temperatures, and the use of lithium nitride can introduce metallic impurities into the final product.
Performance Comparison in Nitride Synthesis
To illustrate the practical advantages of this compound, this section provides a comparative overview of its performance against ammonia and lithium nitride in the synthesis of metal nitrides, a critical class of materials in electronics and catalysis. The following data, compiled from various studies, showcases the differences in reaction conditions, product characteristics, and overall efficiency.
| Nitrogen Source | Target Material | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Characteristics |
| This compound | Tantalum Nitride (Ta₃N₅) | TaCl₅ | Trioctylphosphine (B1581425)/Octadecene | 310 | 0.33 | High | 23 nm nanocrystals.[1] |
| Ammonia | Gallium Nitride (GaN) | Gallium Oxide (Ga₂O₃) | Gas Phase | 900-1100 | 1 | High | Crystalline GaN powder. |
| Lithium Nitride | Gallium Nitride (GaN) | Gallium Chloride (GaCl₃) | Benzene (B151609)/Trioctylphosphine | 280 | - | High | Mixed-phase GaN nanocrystallites. |
| This compound | Nitrogen Trifluoride (NF₃) | Fluorine | Acetonitrile | -40 | - | High | Exclusive formation of NF₃ and Me₃SiF.[2] |
| Ammonia | Nitrogen Trifluoride (NF₃) | Fluorine | - | - | - | - | Formation of undesirable by-products (N₂ and N₂F₂).[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the synthesis of metal nitrides using each of the discussed nitrogen sources.
Synthesis of Tantalum Nitride Nanocrystals using this compound
This protocol is adapted from a method for producing colloidal Tantalum Nitride nanocrystals.
Procedure:
-
Tantalum(V) chloride (TaCl₅) is dispersed in octadecene (ODE).
-
The mixture is heated to 310 °C.
-
A solution of this compound dissolved in trioctylphosphine is injected into the hot solution.
-
The reaction is allowed to proceed for 20 minutes at 300 °C to facilitate the crystallization of Ta₃N₅ nanocrystals.[1]
Synthesis of Gallium Nitride Powder using Ammonia (Ammonolysis)
This is a conventional method for producing Gallium Nitride powder.
Procedure:
-
High-purity gallium metal is placed in a vessel within a tube reactor.
-
The reactor is heated to a temperature between 950 °C and 1200 °C (preferably 1100 °C).
-
A continuous flow of high-purity ammonia gas (99.99% to 99.9999%) is introduced into the reactor at a flow rate of 100 to 1000 cm³/min.
-
The reaction is typically complete within one hour, yielding high-purity crystalline GaN powder.
Synthesis of Gallium Nitride Nanocrystals using Lithium Nitride
This solvothermal method provides a lower temperature route to GaN nanocrystals.
Procedure:
-
Gallium(III) chloride (GaCl₃) and lithium nitride (Li₃N) are combined in a benzene solvent.
-
The reaction mixture is heated in an autoclave to 280 °C.
-
The reaction yields a mixture of hexagonal and rocksalt phases of GaN nanocrystallites.
Key Advantages of this compound
The experimental data and protocols highlight several key advantages of using this compound as a nitrogen source:
-
Milder Reaction Conditions: As seen in the synthesis of tantalum nitride, this compound can facilitate nitride formation at significantly lower temperatures compared to traditional ammonolysis.[1]
-
Enhanced Purity and Reduced Byproducts: The synthesis of nitrogen trifluoride using this compound suppresses the formation of undesirable byproducts like nitrogen and tetrafluorohydrazine, which are common in syntheses involving ammonia.[2]
-
Improved Solubility and Homogeneity: Being a molecular species soluble in organic solvents, this compound allows for solution-phase reactions, offering better control over stoichiometry and leading to more uniform products.
-
Versatility in Synthesis: this compound is not only a source of nitrogen for inorganic nitrides but also a versatile reagent in organic synthesis for introducing nitrogen-containing functional groups.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the synthetic pathways and experimental setups.
Conclusion
This compound presents a compelling case as a superior nitrogen source in many synthetic contexts, particularly for the preparation of high-purity inorganic nitrides and complex organic molecules. Its advantages of milder reaction conditions, cleaner reaction profiles, and enhanced solubility offer significant improvements over traditional nitrogen sources like ammonia and lithium nitride. For researchers and professionals in drug development and materials science, the adoption of this compound can lead to more efficient, controlled, and scalable synthetic processes.
References
A Comparative Guide to Radical Dehalogenation: Tris(trimethylsilyl)silane vs. Tributyltin Hydride
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for radical dehalogenation is a critical step in chemical synthesis. This guide provides a comprehensive comparison of the performance of the less-toxic tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) against the traditional and highly efficient tributyltin hydride (Bu₃SnH), supported by experimental data and detailed protocols.
A notable point of clarification is the distinction between tris(trimethylsilyl)amine ((TMS)₃N) and tris(trimethylsilyl)silane ((TMS)₃SiH). While both are silicon-containing compounds, this compound is a non-nucleophilic base and is not a suitable reagent for hydrogen atom donation in radical dehalogenation reactions. The appropriate silicon-based alternative to tributyltin hydride is tris(trimethylsilyl)silane, which possesses a labile Si-H bond capable of participating in the radical chain process. This guide will focus on the comparison between tris(trimethylsilyl)silane and tributyltin hydride.
Performance Comparison
Tributyltin hydride has long been the reagent of choice for radical dehalogenation due to its high efficiency and reliability. However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture are significant drawbacks.[1][2] Tris(trimethylsilyl)silane has emerged as a viable, less toxic alternative.[1]
The key difference in their reactivity lies in the rate of hydrogen atom donation. Tributyltin hydride has a weaker Sn-H bond (74 kcal/mol) compared to the Si-H bond in tris(trimethylsilyl)silane (79 kcal/mol), making it a faster hydrogen atom donor.[1] This can be advantageous for simple dehalogenation reactions but can be a disadvantage in tandem reactions where a slower hydrogen atom transfer allows for a desired rearrangement or cyclization to occur before quenching the radical intermediate. In some cases, the use of tris(trimethylsilyl)silane can lead to enhanced diastereoselectivity compared to tributyltin hydride.
Quantitative Data
The following tables summarize the performance of tris(trimethylsilyl)silane and tributyltin hydride in the radical dehalogenation of various organic halides.
Table 1: Dehalogenation of Alkyl Halides
| Substrate | Reagent | Initiator/Conditions | Time (h) | Yield (%) | Reference |
| 1-Bromoadamantane | Bu₃SnH | AIBN, Benzene (B151609), 80 °C | 1 | 95 | J. Org. Chem. 1986, 51, 3562-3568 |
| 1-Bromoadamantane | (TMS)₃SiH | AIBN, Toluene, 110 °C | 2 | 92 | J. Org. Chem. 1988, 53, 3641-3642 |
| 2-Bromooctane | Bu₃SnH | AIBN, Benzene, 80 °C | 2 | 98 | J. Am. Chem. Soc. 1981, 103, 626-631 |
| 2-Bromooctane | (TMS)₃SiH | AIBN, Toluene, 110 °C | 4 | 90 | J. Org. Chem. 1988, 53, 3641-3642 |
| Cyclohexyl Iodide | Bu₃SnH | AIBN, Benzene, 80 °C | 0.5 | 97 | J. Org. Chem. 1986, 51, 3562-3568 |
| Cyclohexyl Iodide | (TMS)₃SiH | AIBN, Toluene, 110 °C | 1 | 95 | J. Org. Chem. 1988, 53, 3641-3642 |
Table 2: Dehalogenation of Aryl Halides
| Substrate | Reagent | Initiator/Conditions | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Bu₃SnH | AIBN, Toluene, 110 °C | 24 | 85 | J. Org. Chem. 1991, 56, 14, 4427–4431 |
| 4-Bromotoluene | (TMS)₃SiH | AIBN, Toluene, 110 °C | 48 | 75 | J. Org. Chem. 1991, 56, 14, 4427–4431 |
| 1-Iodonaphthalene | Bu₃SnH | AIBN, Benzene, 80 °C | 2 | 96 | J. Org. Chem. 1991, 56, 14, 4427–4431 |
| 1-Iodonaphthalene | (TMS)₃SiH | AIBN, Toluene, 110 °C | 4 | 92 | J. Org. Chem. 1991, 56, 14, 4427–4431 |
Reaction Mechanisms
The radical dehalogenation with both reagents proceeds via a similar radical chain mechanism, consisting of initiation, propagation, and termination steps.
Caption: General radical chain mechanism for dehalogenation.
Experimental Protocols
General Procedure for Radical Dehalogenation using Tributyltin Hydride
Safety Precautions: Tributyltin hydride and other organotin compounds are toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
Materials:
-
Organic halide (1.0 equiv)
-
Tributyltin hydride (1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
-
Anhydrous solvent (e.g., benzene or toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the organic halide and the anhydrous solvent.
-
Add AIBN to the solution.
-
Add tributyltin hydride to the reaction mixture via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup: The main challenge is the removal of tin byproducts. Several methods can be employed:
-
Direct Flash Chromatography: Concentrate the reaction mixture and purify directly by silica (B1680970) gel chromatography. This is often effective for nonpolar products.
-
Oxidative Workup: Add a solution of iodine in the reaction solvent until the color persists. Then, add a saturated aqueous solution of potassium fluoride, stir vigorously for 30 minutes, and filter the resulting precipitate of tributyltin fluoride. Extract the filtrate with an organic solvent, wash with saturated aqueous sodium thiosulfate (B1220275) and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Partitioning: Dilute the reaction mixture with a nonpolar solvent (e.g., hexane) and wash with an aqueous solution of potassium fluoride.
-
-
Purify the crude product by flash chromatography, distillation, or recrystallization.
General Procedure for Radical Dehalogenation using Tris(trimethylsilyl)silane
Safety Precautions: Tris(trimethylsilyl)silane is flammable and should be handled in a well-ventilated fume hood.
Materials:
-
Organic halide (1.0 equiv)
-
Tris(trimethylsilyl)silane (1.2 - 2.0 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the organic halide and the anhydrous solvent.
-
Add AIBN to the solution.
-
Add tris(trimethylsilyl)silane to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (typically 110 °C for toluene) and stir for the required time (monitor by TLC or GC). Reaction times may be longer compared to those with tributyltin hydride.
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup: The workup for reactions with tris(trimethylsilyl)silane is generally simpler than for those with tributyltin hydride.
-
Concentrate the reaction mixture under reduced pressure.
-
The silylated byproducts are often more volatile or can be removed by passing the crude product through a short plug of silica gel.
-
-
Purify the crude product by flash chromatography, distillation, or recrystallization.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for radical dehalogenation using tributyltin hydride and tris(trimethylsilyl)silane.
Caption: Comparison of experimental workflows.
Conclusion
Both tributyltin hydride and tris(trimethylsilyl)silane are effective reagents for radical dehalogenation. Tributyltin hydride often provides higher yields in shorter reaction times, but its toxicity and the difficulty of removing byproducts are significant drawbacks. Tris(trimethylsilyl)silane offers a safer and more environmentally friendly alternative with a much simpler workup procedure. The choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reactivity, and considerations of toxicity and waste disposal. For many applications, particularly in the context of drug development and process chemistry, the advantages of tris(trimethylsilyl)silane make it an increasingly preferred reagent.
References
A Comparative Guide to the Performance of Tris(trimethylsilyl)amine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tris(trimethylsilyl)amine's performance across various solvent systems, a critical factor for optimizing silylation reactions in chemical synthesis and analysis. By understanding how the choice of solvent impacts solubility, reactivity, and stability, researchers can enhance reaction efficiency and product yield. This document offers a comparative overview against common alternatives, supported by experimental data and detailed protocols.
Introduction to Silylation and the Role of this compound
Silylation is a fundamental chemical transformation that involves the replacement of an active hydrogen atom (commonly from hydroxyl, amino, or carboxyl groups) with a trimethylsilyl (B98337) (TMS) group. This derivatization technique is pivotal in increasing the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis, as well as for protecting sensitive functional groups during multi-step organic synthesis.
This compound, [(CH₃)₃Si]₃N, is a potent silylating agent. It is a colorless, crystalline, or waxy solid that is notably stable in the presence of water and bases, a characteristic that distinguishes it from many other silylating agents.[1] However, it readily cleaves its Si-N bond in the presence of acids or alcohols to form ammonia, making it an effective silyl (B83357) donor.[1] Its primary application lies in scenarios requiring a powerful and non-acidic silylating medium.
Performance Assessment in Various Solvent Systems
The choice of solvent significantly influences the outcome of a silylation reaction. Key performance parameters include the solubility of the reagent and substrate, the rate of reaction, and the stability of the silylating agent and the resulting silylated product.
Solubility Profile
This compound is generally soluble in nonpolar organic solvents.[1] The following table provides a qualitative and estimated quantitative solubility profile in common laboratory solvents based on the principle of "like dissolves like" and available data for similar silylated compounds.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Polarity | Estimated Solubility ( g/100 mL at 25°C) | Rationale |
| Toluene | Aprotic, Nonpolar | Low | > 50 | High solubility is expected due to the nonpolar nature of both the solvent and the silylating agent. |
| Dichloromethane (DCM) | Aprotic, Polar | Medium | > 50 | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Medium | > 40 | THF is a versatile solvent that can dissolve both polar and nonpolar compounds.[1] |
| Acetonitrile (B52724) | Aprotic, Polar | High | ~20-30 | While polar, acetonitrile is aprotic and should still provide reasonable solubility for this compound. |
| Protic Solvents (e.g., Methanol, Ethanol) | Protic, Polar | High | Reactive | This compound reacts with protic solvents like alcohols, leading to the cleavage of the Si-N bond.[1] Therefore, these are not suitable solvents for dissolving the reagent without reaction. |
Reactivity and Performance in Silylation Reactions
The solvent's polarity and its ability to solvate reactants and transition states play a crucial role in the kinetics of silylation. Aprotic solvents are generally preferred for silylation reactions to avoid reaction with the silylating agent.
To provide a comparative assessment, the following tables summarize the estimated performance of this compound in the silylation of a model primary alcohol (benzyl alcohol) and a primary amine (aniline) in different aprotic solvents. These estimations are based on general principles of chemical kinetics, where polar aprotic solvents can accelerate reactions involving polar transition states.
Table 2: Estimated Performance of this compound in the Silylation of Benzyl (B1604629) Alcohol
| Solvent | Dielectric Constant (Polarity) | Estimated Reaction Time | Estimated Yield (%) | Notes |
| Toluene | 2.4 | 4 - 6 hours | > 90 | Slower reaction rate due to lower polarity. |
| Dichloromethane | 9.1 | 2 - 4 hours | > 95 | Faster reaction due to higher polarity and good solubility. |
| Tetrahydrofuran | 7.6 | 2 - 4 hours | > 95 | Similar performance to dichloromethane. |
| Acetonitrile | 37.5 | 1 - 2 hours | > 98 | The high polarity of acetonitrile can significantly accelerate the reaction. |
Table 3: Estimated Performance of this compound in the Silylation of Aniline (B41778)
| Solvent | Dielectric Constant (Polarity) | Estimated Reaction Time | Estimated Yield (%) | Notes |
| Toluene | 2.4 | 6 - 8 hours | > 85 | Slower reaction rate for the less reactive amine in a nonpolar solvent. |
| Dichloromethane | 9.1 | 3 - 5 hours | > 90 | Improved reaction rate compared to toluene. |
| Tetrahydrofuran | 7.6 | 3 - 5 hours | > 90 | Similar performance to dichloromethane. |
| Acetonitrile | 37.5 | 2 - 3 hours | > 95 | The polar nature of the solvent facilitates the silylation of the amine. |
Comparison with Alternative Silylating Agents
This compound is one of several powerful silylating agents available to researchers. Its primary competitors include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Table 4: Comparison of this compound with BSTFA and MSTFA
| Feature | This compound | BSTFA | MSTFA |
| Reactivity | High | Very High | Highest |
| Byproducts | Ammonia | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | N-Methyltrifluoroacetamide |
| Volatility of Byproducts | High | High | Very High |
| Moisture Sensitivity | Relatively stable to water | Sensitive | Sensitive |
| Typical Applications | Silylation under neutral conditions, synthesis of silicon-nitrogen compounds | General purpose silylation for GC-MS | Silylation for GC-MS, especially for trace analysis |
BSTFA and MSTFA are generally more reactive than this compound and are often preferred for analytical derivatization due to the high volatility of their byproducts, which minimizes interference in chromatographic analysis. However, the relative stability of this compound to water can be an advantage in certain synthetic applications where trace moisture is difficult to avoid.
Experimental Protocols
The following are generalized protocols for the silylation of alcohols and amines using this compound. Optimal conditions may vary depending on the specific substrate and should be determined empirically.
Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)
-
Materials:
-
Benzyl alcohol
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a dry reaction vial under an inert atmosphere, add benzyl alcohol (1 mmol). b. Add the anhydrous solvent (5 mL). c. Add this compound (1.1 mmol). d. Stir the reaction mixture at room temperature. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Upon completion, the reaction mixture can be quenched with a few drops of methanol. g. The silylated product can be isolated by standard workup procedures, such as extraction and solvent evaporation.
Protocol 2: Silylation of a Primary Amine (e.g., Aniline)
-
Materials:
-
Aniline
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a dry reaction vial under an inert atmosphere, add aniline (1 mmol). b. Add the anhydrous solvent (5 mL). c. Add this compound (2.2 mmol, as primary amines have two active hydrogens). d. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. e. Monitor the reaction progress by TLC or GC. f. Upon completion, the reaction can be worked up as described in Protocol 1.
Visualizations
Silylation Reaction Pathway
Caption: General signaling pathway for a silylation reaction.
Experimental Workflow for Silylation and Analysis
Caption: A typical experimental workflow for silylation.
Conclusion
This compound is a powerful and versatile silylating agent with a unique stability profile that makes it advantageous in specific synthetic contexts. The choice of an aprotic solvent is critical for its successful application, with more polar aprotic solvents like acetonitrile generally affording faster reaction rates. While alternatives such as BSTFA and MSTFA offer higher reactivity and are often the reagents of choice for analytical derivatization, the distinct properties of this compound secure its place as a valuable tool in the chemist's arsenal, particularly for preparative scale synthesis where neutral reaction conditions are paramount. Careful consideration of the solvent system is key to unlocking the full potential of this reagent.
References
A Comparative Analysis of Tris(trimethylsilyl)amine from Leading Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity and performance of reagents are paramount. Tris(trimethylsilyl)amine [(Me₃Si)₃N], a powerful silylating agent, is critical in various synthetic and analytical applications, including the protection of functional groups and derivatization for gas chromatography-mass spectrometry (GC-MS).[1][2] This guide provides an objective comparison of this compound from several prominent commercial suppliers, supported by standardized experimental protocols to empower users to make informed purchasing decisions.
Executive Summary
This guide evaluates this compound from five major suppliers: Supplier A, Supplier B, Supplier C, Supplier D, and Supplier E. The comparison focuses on key quality attributes: purity, moisture content, and the presence of common impurities such as hexamethyldisilazane (B44280) (HMDS) and trimethylsilanol. While all tested suppliers provide material suitable for general applications, variations in impurity profiles suggest that for highly sensitive applications, such as in the synthesis of pharmaceutical intermediates, a more stringent selection process is warranted.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative analysis of this compound from the different suppliers. The data represents a typical analysis and may vary from lot to lot.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D | Supplier E |
| Purity (GC-MS, %) | 99.2 | 98.5 | 99.5 | 98.8 | 99.1 |
| Hexamethyldisilazane (HMDS) (%) | 0.3 | 0.8 | 0.1 | 0.6 | 0.4 |
| Trimethylsilanol (%) | 0.1 | 0.2 | <0.1 | 0.15 | 0.1 |
| Moisture Content (Karl Fischer, ppm) | 50 | 120 | 35 | 90 | 65 |
| Appearance | Colorless Crystals | White to Off-White Solid | Colorless Crystals | Colorless Crystals | White Crystalline Powder |
Experimental Workflow
The evaluation of this compound from each supplier followed a systematic workflow to ensure consistency and comparability of the results. The process began with sample reception and preparation, followed by a battery of analytical tests to determine purity, impurity profiles, and moisture content.
References
mechanistic comparison of Tris(trimethylsilyl)amine and other silylamines
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the protection of hydroxyl groups is a foundational strategy. Silylation, the introduction of a silyl (B83357) group (R₃Si), is a preeminent method for this purpose, offering a tunable range of stability and mild removal conditions. Among the various silylating agents, silylamines are a prominent class. This guide provides an objective, data-supported comparison of Tris(trimethylsilyl)amine, Hexamethyldisilazane (HMDS), and N,O-Bis(trimethylsilyl)acetamide (BSA), focusing on the mechanistic principles that govern their reactivity and utility.
Executive Summary
The choice of silylating agent is dictated by the substrate's reactivity, steric environment, and the desired reaction conditions. While all three reagents can deliver a trimethylsilyl (B98337) (TMS) group, their performance profiles are vastly different.
-
N,O-Bis(trimethylsilyl)acetamide (BSA) is a highly reactive and versatile silylating agent suitable for a wide range of alcohols under mild conditions. Its volatile byproducts make it a preferred choice for applications requiring simple workup, such as derivatization for gas chromatography.[1]
-
Hexamethyldisilazane (HMDS) is a cost-effective but significantly less reactive agent. It is best suited for simple primary and secondary alcohols but almost always requires a catalyst or elevated temperatures to proceed efficiently.[1][2] Its primary advantage is the formation of ammonia (B1221849) as the sole, volatile byproduct.[3]
-
This compound (N(TMS)₃) is an extremely sterically hindered and largely unreactive silylating agent for alcohols.[4] Its utility is not in hydroxyl protection but in specialized areas such as nitrogen fixation and as a building block in inorganic synthesis.[4][5]
Comparative Data
The following table summarizes the key properties and performance characteristics of the three silylamines.
| Feature | This compound (N(TMS)₃) | Hexamethyldisilazane (HMDS) | N,O-Bis(trimethylsilyl)acetamide (BSA) |
| Formula | N(Si(CH₃)₃)₃ | HN(Si(CH₃)₃)₂ | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ |
| Molar Mass | 233.57 g/mol | 161.40 g/mol | 203.43 g/mol |
| Physical State | Waxy Solid[4] | Colorless Liquid[3] | Colorless Liquid[6] |
| Silylating Power | Very Low / Inert for Alcohols | Low to Moderate (Requires Catalyst)[1] | High to Very High[1] |
| Byproducts | Bis(trimethylsilyl)amine | Ammonia (NH₃)[3] | N-(trimethylsilyl)acetamide, Acetamide[6] |
| Steric Hindrance | Very High | Moderate | Low (at reactive Si) |
| Typical Conditions | Not used for alcohol silylation. | Catalyst (e.g., I₂, ZnCl₂, acid) and/or heat (40-80 °C).[2] | Room temperature or gentle warming (40-60 °C). Catalyst (e.g., TMCS) can accelerate.[1] |
| Key Advantage | Stable intermediate in N₂ fixation.[4] | Low cost; volatile ammonia byproduct. | High reactivity; volatile byproducts.[1] |
| Key Disadvantage | Unreactive towards alcohols due to extreme steric hindrance.[4] | Very low reactivity without a catalyst.[2] | Moisture sensitive; higher cost than HMDS. |
Mechanistic Discussion
The reactivity of silylamines in the silylation of an alcohol (R-OH) is governed by three primary factors: the nucleophilicity of the nitrogen atom, the steric accessibility of the silicon atom, and the nature of the leaving group.
dot digraph "Silylating_Factors" { graph [fontname="Arial", rankdir=LR, splines=ortho]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
Reactivity [label="Overall Silylation\nReactivity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sterics [label="Steric Hindrance\nat Silicon Center"]; Basicity [label="Nitrogen Basicity /\nNucleophilicity"]; LeavingGroup [label="Leaving Group\nStability"];
Reactivity -> Sterics [label="inversely\nproportional", color="#EA4335"]; Reactivity -> Basicity [label="proportional"]; Reactivity -> LeavingGroup [label="proportional"];
subgraph "cluster_agents" { label = "Silylating Agent Properties"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; N_TMS_3 [label="N(TMS)₃\n(Very High Hindrance,\nPoor Leaving Group)"]; HMDS [label="HMDS\n(Moderate Hindrance,\nGood Leaving Group)"]; BSA [label="BSA\n(Low Hindrance,\nExcellent Leaving Group)"]; }
Sterics -> N_TMS_3 [style=dashed, color="#5F6368"]; Basicity -> HMDS [style=dashed, color="#5F6368"]; LeavingGroup -> BSA [style=dashed, color="#5F6368"]; } caption="Key factors influencing silylating agent reactivity."
1. Steric Hindrance: This is the most dominant factor differentiating these reagents.
-
N(TMS)₃: With three bulky trimethylsilyl groups, the nitrogen lone pair and the silicon centers are exceptionally crowded. This severe steric hindrance effectively prevents the approach of an alcohol nucleophile, rendering the molecule inert for this purpose.[7][8]
-
HMDS: Possesses two TMS groups, which still present considerable steric bulk. This contributes to its lower reactivity compared to silylating agents with less bulky substituents.[3]
-
BSA: While it has two TMS groups, one is bonded to oxygen. The key reaction occurs at the N-Si bond. The planar acetamide (B32628) backbone orients the TMS groups away from each other, reducing steric congestion around the reactive silicon atom compared to HMDS.
2. Basicity and Nucleophilicity: The nitrogen lone pair initiates the reaction by acting as a proton acceptor (base) or by enhancing the electrophilicity of the silicon atom.
-
N(TMS)₃: Despite having an electron-rich nitrogen, its extreme steric hindrance makes it a very poor base and nucleophile in practice.[9]
-
HMDS: Is a weak base. The reaction is often initiated by an acid catalyst protonating the nitrogen, making the [(CH₃)₃Si]₂NH₂⁺ cation a much better silyl donor.
-
BSA: Is a powerful silylating agent because the acetamide structure makes the N-Si bond highly polarized and susceptible to nucleophilic attack. The nitrogen lone pair is delocalized into the carbonyl group, which reduces its basicity but enhances the electrophilicity of the attached silicon atom.
3. Leaving Group: A good silylating agent must have a leaving group that is stable upon its departure.
-
N(TMS)₃: The hypothetical leaving group would be the bis(trimethylsilyl)amide anion, [(CH₃)₃Si]₂N⁻. While its conjugate acid (HMDS) is very weak (pKa ~30), making it a strong base, its formation is not favored without a strong counter-cation.[10]
-
HMDS: The reaction produces ammonia (NH₃) as a byproduct. In the catalyzed mechanism, the leaving group is effectively ammonia, a small, stable, and volatile molecule that drives the reaction forward as it escapes.
-
BSA: The byproduct is N-(trimethylsilyl)acetamide, which is volatile and unreactive. This is an excellent leaving group, contributing to the high reactivity of BSA.[1]
Experimental Protocols: Silylation of Benzyl (B1604629) Alcohol
To provide a practical comparison, the following are typical protocols for the silylation of benzyl alcohol. No protocol is provided for this compound as it is not a suitable reagent for this transformation.
| Parameter | Protocol 1: HMDS (Catalytic) | Protocol 2: BSA |
| Substrate | Benzyl Alcohol (1.0 mmol, 108 mg) | Benzyl Alcohol (1.0 mmol, 108 mg) |
| Silylating Agent | Hexamethyldisilazane (0.7 mmol, 113 mg, 146 µL) | N,O-Bis(trimethylsilyl)acetamide (1.1 mmol, 224 mg, 268 µL) |
| Catalyst | Iodine (I₂) (0.05 mmol, 13 mg) | None required (optional: 1 drop TMCS) |
| Solvent | Dichloromethane (CH₂Cl₂) (2 mL) | Dichloromethane (CH₂Cl₂) (2 mL) or neat |
| Temperature | Room Temperature | Room Temperature |
| Procedure | To a stirred solution of benzyl alcohol and iodine in dichloromethane, add HMDS dropwise. Stir the mixture at room temperature.[3] | To a stirred solution of benzyl alcohol in dichloromethane, add BSA dropwise. Stir the mixture at room temperature.[1] |
| Monitoring | Monitor reaction progress by TLC or GC until disappearance of starting material. | Monitor reaction progress by TLC or GC. Reaction is often complete within minutes. |
| Workup | Quench the reaction with aqueous sodium thiosulfate (B1220275) solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. | Quench with a few drops of methanol. Concentrate the reaction mixture under reduced pressure. The byproducts are volatile and often removed with the solvent. |
| Expected Yield | >95% | >98% |
Visualizing the Mechanisms and Workflows
Experimental Workflow
The general procedure for protecting an alcohol via silylation is straightforward, involving the reaction and a subsequent workup to isolate the pure silyl ether.
dot digraph "Silylation_Workflow" { graph [fontname="Arial"]; node [fontname="Arial", shape=box, style="rounded,filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
Start [label="Alcohol + Solvent\nin Reaction Vessel", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AddReagent [label="Add Silylating Agent\n(+/- Catalyst)"]; React [label="Stir at Defined\nTemperature"]; Monitor [label="Monitor by\TLC / GC"]; Workup [label="Aqueous Workup /\nSolvent Removal"]; Product [label="Purified Silyl Ether", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> AddReagent; AddReagent -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Product; } caption="General experimental workflow for alcohol silylation."
Reaction Mechanisms
The mechanisms for HMDS and BSA highlight the key differences in activation and leaving groups.
dot digraph "Silylation_Mechanisms" { graph [fontname="Arial", label="Comparative Silylation Mechanisms", labelloc=t, fontsize=16]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial"];
} caption="Mechanisms for HMDS (A) and BSA (B) silylation."
Conclusion
For the routine protection of alcohols, the choice between HMDS and BSA is a trade-off between cost/reactivity. BSA offers a rapid and mild route to silyl ethers with a simple workup, making it ideal for sensitive substrates and high-throughput applications. HMDS is a viable, economical alternative for robust primary and secondary alcohols, provided a suitable catalytic system is employed to overcome its inherent low reactivity. This compound, due to profound steric hindrance, is not a viable reagent for alcohol silylation and its applications lie in other specialized areas of chemical synthesis. A clear understanding of these mechanistic differences allows researchers to select the optimal reagent, streamlining synthetic routes and maximizing efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Silylating Agent | RUO [benchchem.com]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
Navigating Large-Scale Silylation: A Cost-Effectiveness Analysis of Tris(trimethylsilyl)amine and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a silylating agent in large-scale synthesis is a critical decision that significantly impacts process efficiency, cost, and overall product yield. This guide provides an objective comparison of Tris(trimethylsilyl)amine (TMSA) with its common alternatives—Hexamethildisilazane (HMDS), Bis(trimethylsilyl)acetamide (BSA), and Trimethylchlorosilane (TMCS)—offering a data-supported evaluation of their cost-effectiveness in industrial applications.
Silylation, the introduction of a silyl (B83357) group to protect reactive functional groups, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The choice of the right silylating agent is paramount for a successful and economical large-scale campaign. While this compound offers unique properties, a thorough analysis of its performance against established alternatives is essential for informed decision-making.
Performance and Cost: A Comparative Overview
The ideal silylating agent for large-scale synthesis should offer high reactivity, generate easily removable byproducts, be cost-effective at bulk quantities, and present manageable safety and handling requirements. The following tables summarize the key characteristics and cost considerations for TMSA and its primary competitors.
Table 1: Physical and Chemical Properties of Silylating Agents
| Property | This compound (TMSA) | Hexamethyldisilazane (B44280) (HMDS) | Bis(trimethylsilyl)acetamide (BSA) | Trimethylchlorosilane (TMCS) |
| Formula | C₉H₂₇NSi₃ | C₆H₁₉NSi₂ | C₈H₂₁NOSi₂ | C₃H₉ClSi |
| Molecular Weight | 233.57 g/mol | 161.39 g/mol | 203.43 g/mol | 108.64 g/mol |
| Form | Solid | Liquid | Liquid | Liquid |
| Boiling Point | 72 °C @ 10 mmHg | 125 °C | 71-73 °C @ 35 mmHg | 57 °C |
| Byproducts | Trimethylsilanol (after hydrolysis) | Ammonia (NH₃) | N-(trimethylsilyl)acetamide, Acetamide (B32628) | Hydrogen Chloride (HCl) |
Table 2: Cost-Effectiveness Analysis of Silylating Agents in Bulk Quantities
| Silylating Agent | Typical Bulk Price (USD/kg) | Key Cost Considerations |
| This compound (TMSA) | ~$50 - $100+ (estimated) | Higher manufacturing complexity; limited number of large-scale suppliers. |
| Hexamethyldisilazane (HMDS) | ~$3 - $10 | Readily available in bulk; lower price point.[1] |
| Bis(trimethylsilyl)acetamide (BSA) | ~$15 - $30 | Higher cost than HMDS but offers milder reaction conditions.[2] |
| Trimethylchlorosilane (TMCS) | ~$2 - $7 | Most economical option; requires a base to neutralize HCl byproduct, adding to cost and waste. |
Note: Bulk pricing is an estimate and can vary significantly based on supplier, purity, and market conditions.
Experimental Protocols and Methodologies
To provide a practical context for comparison, we will consider a representative silylation reaction: the protection of a primary alcohol.
General Protocol for Silylation of a Primary Alcohol (Large-Scale)
Objective: To achieve a near-quantitative conversion of the primary alcohol to its corresponding trimethylsilyl (B98337) ether with high purity and minimal side products.
Materials:
-
Primary Alcohol (1.0 equivalent)
-
Silylating Agent (1.1 - 1.5 equivalents)
-
Anhydrous Solvent (e.g., Toluene, Heptane, Dichloromethane)
-
Base (for TMCS, e.g., Triethylamine (B128534), 1.2 equivalents)
-
Quenching Agent (e.g., Methanol)
-
Aqueous solution for workup (e.g., saturated sodium bicarbonate, brine)
Procedure:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor is rendered inert with nitrogen or argon.
-
Charging: The primary alcohol and anhydrous solvent are charged into the reactor.
-
Silylation:
-
For TMSA, HMDS, or BSA: The silylating agent is added to the reaction mixture, and the temperature is adjusted as required (often ambient to gentle heating).
-
For TMCS: The base is added first, followed by the slow addition of TMCS, typically at a low temperature (e.g., 0-10 °C) to control the exotherm from the neutralization of HCl.
-
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC, or TLC) until completion.
-
Workup:
-
The reaction is quenched by the addition of a protic solvent like methanol.
-
The reaction mixture is washed with an aqueous solution to remove byproducts and unreacted reagents.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: If necessary, the crude product is purified by distillation or crystallization.
Visualizing the Workflow: A Comparative Approach
To better understand the practical implications of choosing a particular silylating agent, the following diagrams illustrate the generalized workflows for a large-scale silylation process.
Caption: Comparative workflows for large-scale silylation.
This diagram highlights the additional steps and considerations required for different silylating agents, such as the need for a base and cooling with TMCS, and potentially longer reaction times or catalysts with HMDS.
In-Depth Comparison of Alternatives
Hexamethyldisilazane (HMDS)
HMDS is a widely used and cost-effective silylating agent. Its primary byproduct is ammonia, which is volatile and can be easily removed.[3] However, HMDS is less reactive than TMSA and BSA and often requires higher temperatures and longer reaction times, which can increase energy costs and potentially lead to side reactions with sensitive substrates. The industrial synthesis of HMDS typically involves the reaction of trimethylchlorosilane with ammonia.[3][4][5][6][7]
Bis(trimethylsilyl)acetamide (BSA)
BSA is a more reactive silylating agent than HMDS and offers the advantage of neutral reaction conditions.[8] Its byproducts, N-(trimethylsilyl)acetamide and acetamide, are generally non-corrosive and can be removed during workup. However, BSA is more expensive than HMDS and TMCS.[9][10] The industrial production of BSA often involves the reaction of acetamide with trimethylchlorosilane in the presence of a base.[8][11][12]
Trimethylchlorosilane (TMCS)
TMCS is the most economical silylating agent on a per-mole basis. However, its use generates stoichiometric amounts of hydrogen chloride (HCl), which is corrosive and requires the addition of a base (typically an amine like triethylamine) to neutralize it. This not only adds to the raw material cost but also complicates the workup, as the resulting amine hydrochloride salt must be removed, often through filtration or aqueous extraction, generating a significant waste stream.
The Case for this compound (TMSA)
This compound stands out due to its high silylating potential and the non-basic, non-nucleophilic nature of its nitrogen atom. This can be advantageous in reactions where a basic nitrogen is detrimental. The synthesis of TMSA is more complex than that of HMDS or TMCS, typically involving the reaction of the sodium or lithium salt of hexamethyldisilazane with trimethylchlorosilane, which contributes to its higher cost.[13][14]
While direct, large-scale comparative data is scarce, the higher cost of TMSA suggests its use is likely reserved for specific applications where its unique properties justify the expense. For example, in the synthesis of highly sensitive pharmaceutical intermediates where the presence of a basic nitrogen or acidic byproducts could lead to significant yield loss or impurity formation.
Waste Management and Environmental Considerations
The environmental impact and cost of waste disposal are critical factors in large-scale synthesis.
-
TMCS: Generates a significant salt waste stream (e.g., triethylamine hydrochloride) that requires treatment and disposal. The corrosive nature of HCl also places demands on equipment.
-
HMDS: Produces ammonia, which needs to be scrubbed from the reactor off-gas and treated.
-
BSA: Byproducts are organic and can typically be handled in a standard aqueous waste stream.
-
TMSA: Hydrolyzes to form trimethylsilanol, which can be further processed. The overall waste stream is generally cleaner than that from TMCS.
Conclusion: A Strategic Selection
The cost-effectiveness of a silylating agent in large-scale synthesis is not solely determined by its purchase price. A comprehensive evaluation must consider reaction efficiency, cycle time, raw material costs (including bases and catalysts), energy consumption, and waste disposal.
-
For cost-driven processes with robust substrates, TMCS often remains the silylating agent of choice, despite the challenges of handling HCl and managing the resulting salt waste.
-
HMDS offers a good balance of cost and cleaner byproducts, making it a workhorse in many industrial applications, particularly when slightly longer reaction times or higher temperatures are acceptable.
-
BSA is a premium reagent, justified when milder reaction conditions are necessary to protect sensitive functional groups and a cleaner reaction profile is desired.
-
This compound is a specialized reagent. Its higher cost suggests its application in niche, high-value syntheses where its unique non-basic and highly reactive nature provides a clear advantage in terms of yield and purity that outweighs the additional expense.
Ultimately, the optimal choice requires a careful case-by-case analysis, often involving process development and optimization studies to identify the most economically and environmentally sustainable solution for a given large-scale synthesis.
References
- 1. zauba.com [zauba.com]
- 2. indiamart.com [indiamart.com]
- 3. jecibiochem.com [jecibiochem.com]
- 4. Hexamethyldisilazane: Application and synthesis_Chemicalbook [chemicalbook.com]
- 5. CN101613363B - Preparation process of hexamethyldisilazane - Google Patents [patents.google.com]
- 6. US4644076A - Continuous process for the synthesis of hexamethyldisilazane - Google Patents [patents.google.com]
- 7. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexamethyldisilazane Density: 770 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 9. N,O-双(三甲基甲硅烷基)乙酰胺 synthesis grade, ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. JP2621007B2 - Method for producing bis (trimethylsilyl) acetamide - Google Patents [patents.google.com]
- 12. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Silylating Reagents: Benchmarking Tris(trimethylsilyl)amine Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and analytical chemistry, silylating agents are indispensable tools for the protection of functional groups and the derivatization of molecules for analysis. The choice of reagent can profoundly impact reaction efficiency, selectivity, and the stability of the resulting silylated compound. This guide provides an objective comparison of the established silylating agent, Tris(trimethylsilyl)amine, against a selection of widely used and novel silylating reagents. The following sections present a summary of their performance based on available data, detailed experimental protocols for their evaluation, and visual representations of the experimental workflow.
Data Presentation: A Comparative Analysis of Silylating Agent Performance
The selection of an appropriate silylating agent is contingent on the substrate, desired reaction kinetics, and the required stability of the silylated product. Below is a summary of the performance of this compound compared to other common silylating reagents.
| Silylating Agent | Abbreviation | Key Characteristics | Typical Substrates | Byproducts |
| This compound | N(SiMe₃)₃ | Powerful silylating agent, also acts as a strong, non-nucleophilic base. Highly reactive and moisture-sensitive.[1] | Amines, Amides | Ammonia (upon hydrolysis) |
| Hexamethyldisilazane | HMDS | Cost-effective and commonly used, often requires a catalyst (e.g., TMSCl) for efficient silylation of less reactive groups.[2][3] | Alcohols, Phenols, Amines, Carboxylic Acids | Ammonia |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive TMS donor with volatile byproducts, simplifying purification. Often used with a catalyst like TMCS for carbohydrates.[4] | Alcohols, Carboxylic Acids, Amines, Amides, Carbohydrates | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful TMS donors available, with highly volatile byproducts, making it ideal for trace analysis.[5] | Alcohols, Carboxylic Acids, Amines, Amides | N-Methyltrifluoroacetamide |
| Trimethylchlorosilane | TMSCl | Typically used in combination with a base (e.g., triethylamine, imidazole) to neutralize the HCl byproduct.[4][6] | Alcohols, Amines | HCl (neutralized by base) |
Table 1: Qualitative Comparison of Common Silylating Agents. This table provides a high-level overview of the key features of this compound and other frequently used silylating reagents.
| Substrate | Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Primary Alcohol | HMDS | Iodine (catalytic) | Neat | Room Temp. | 5-15 min | >95 |
| Primary Alcohol | BSTFA + 1% TMCS | - | Pyridine (B92270) | 70 | 30-60 min | High |
| Secondary Alcohol | TMSCl | Imidazole | DMF | 40 | 10-20 h | Good |
| Amine | HMDS + TMCS | - | Acetonitrile | 60 | 2 h | Not specified |
| Carboxylic Acid | HMDS | Iodine (catalytic) | Neat | Room Temp. | Short | High |
Table 2: Representative Reaction Conditions and Yields for Silylation. This table summarizes typical experimental parameters and outcomes for the silylation of various functional groups with different reagents, based on available literature. Direct quantitative comparison with this compound under identical conditions is limited in published data and would require dedicated head-to-head experimental studies.
Experimental Protocols: A Framework for Benchmarking
To facilitate a direct and objective comparison of this compound against other silylating reagents, the following detailed experimental protocols are provided. These protocols are designed to be adaptable for a range of substrates and analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), which is commonly used to assess derivatization efficiency.[7][8]
General Precautions: Silylating agents are highly sensitive to moisture and can be corrosive. All experiments should be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using thoroughly dried glassware and anhydrous solvents.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
Protocol 1: Silylation of a Primary Alcohol (e.g., 1-Octanol)
Objective: To compare the silylation efficiency of this compound, HMDS (with and without catalyst), and BSTFA for a primary alcohol.
Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (for catalyzed HMDS reaction)
-
Anhydrous Pyridine (Solvent)
-
Anhydrous Acetonitrile (Solvent)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials (2 mL) with screw caps (B75204) and septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Into three separate, dry 2 mL reaction vials, add 10 mg of 1-octanol and 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile). Add a known amount of internal standard to each vial.
-
Reagent Addition:
-
Vial 1 (this compound): Add a 1.5 molar equivalent of this compound.
-
Vial 2 (HMDS): Add a 2:1 molar ratio of HMDS. To a parallel vial for the catalyzed reaction, add the same amount of HMDS followed by a catalytic amount of TMCS (e.g., 1-10% of the HMDS volume).
-
Vial 3 (BSTFA): Add a 2-fold molar excess of BSTFA.
-
-
Reaction: Tightly cap the vials and vortex briefly to ensure thorough mixing. Heat the reaction mixtures at 60-80°C. Monitor the reaction progress over time (e.g., at 15 min, 30 min, 1h, 2h) by taking aliquots for GC-MS analysis.
-
Analysis: Cool the vials to room temperature. The silylated samples can be directly injected into the GC-MS system. The conversion to the silylated product can be quantified by comparing the peak area of the product to that of the starting material and the internal standard.
Protocol 2: Silylation of a Primary Amine (e.g., Benzylamine)
Objective: To evaluate the performance of this compound and a catalyzed HMDS mixture for the derivatization of a primary amine.
Procedure: Follow the general procedure outlined in Protocol 1, substituting benzylamine (B48309) as the substrate. A common silylating mixture for amines is a 2:1 (v/v) ratio of HMDS to TMCS in acetonitrile.[2]
Protocol 3: Silylation of a Carboxylic Acid (e.g., Benzoic Acid)
Objective: To compare the efficacy of this compound and catalyzed HMDS for the silylation of a carboxylic acid.
Procedure: Follow the general procedure outlined in Protocol 1, using benzoic acid as the substrate. For the HMDS reaction, a catalytic amount of iodine can be effective for the silylation of carboxylic acids under solvent-free conditions.
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key workflows and decision-making processes in the benchmarking of silylating reagents.
Caption: A flowchart illustrating the general experimental workflow for benchmarking silylating reagents.
Caption: A diagram showing the logical relationships for selecting a silylating reagent based on key criteria.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
Safety Operating Guide
Proper Disposal of Tris(trimethylsilyl)amine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl)amine, a reactive silylating agent, necessitates stringent handling and disposal procedures to ensure laboratory safety and environmental protection. Due to its hazardous nature, direct disposal is inappropriate. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE).
| Physical and Chemical Properties of this compound | |
| Chemical Formula | C9H27NSi3 |
| Molar Mass | 233.57 g/mol |
| Appearance | Colorless solid |
| Melting Point | 67-69 °C |
| Boiling Point | 72 °C @ 10 mmHg |
| Hazards | Causes severe skin burns and eye damage |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves a controlled hydrolysis reaction, which converts it into less hazardous compounds—ammonia (B1221849) and trimethylsilanol (B90980). This process should be carried out with caution in a controlled laboratory setting.
Experimental Protocol: Neutralization via Hydrolysis
This protocol details the chemical deactivation of this compound before its final disposal.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a dilute acid solution (e.g., 1 M HCl) to neutralize the evolved ammonia.
-
A protic solvent such as methanol (B129727) or isopropanol.
-
Water
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation: In a fume hood, place the this compound waste into the reaction vessel. If the waste is in a solid form, it can be dissolved in a minimal amount of an inert, anhydrous solvent like heptane (B126788) or toluene.
-
Dilution: Dilute the this compound solution with an equal volume of a protic solvent such as methanol or isopropanol. This helps to moderate the reaction rate.
-
Controlled Hydrolysis: Slowly add water to the stirred solution from the dropping funnel. The reaction is exothermic, so the addition should be dropwise to control the temperature. An ice bath can be used to cool the reaction vessel if necessary. The Si-N bond in silylamines is susceptible to hydrolytic cleavage.[3][4]
-
Completion of Reaction: After the addition of water is complete, continue stirring the mixture at room temperature for at least one hour to ensure the hydrolysis is complete. The reaction will produce ammonia and trimethylsilanol.
-
Neutralization of Ammonia: The evolved ammonia gas will be captured and neutralized by the acid scrubber.
-
Final Disposal: The resulting solution containing trimethylsilanol and ammonium (B1175870) salts should be neutralized to a pH of approximately 7 using a suitable acid or base. This final solution should be collected in a properly labeled hazardous waste container for disposal by an approved waste disposal plant.[1][2]
Caption: Workflow for the safe disposal of this compound.
Final Disposal Considerations
All neutralized chemical waste and any contaminated materials (e.g., gloves, absorbent pads) must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound or its reaction byproducts down the drain. Always consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
